molecular formula C9H11NO3 B3349424 Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate CAS No. 21898-45-3

Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate

Cat. No.: B3349424
CAS No.: 21898-45-3
M. Wt: 181.19 g/mol
InChI Key: HZSVMMXNUWDJPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(1-methylpyrrol-2-yl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)8(11)7-5-4-6-10(7)2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSVMMXNUWDJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176300
Record name Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21898-45-3
Record name Ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21898-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021898453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.571
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Structural Elucidation and Synthetic Methodology of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate (also known as ethyl 1-methylpyrrole-2-glyoxylate) is a highly versatile heteroaromatic building block. In pharmaceutical development, it serves as a pivotal intermediate in the total synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Tolmetin, as well as various porphyrin precursors and biologically active pyrrole derivatives . The


-oxoester moiety at the C2 position of the pyrrole ring provides a dual-electrophilic center, allowing for precise downstream functionalization, including imine condensation, selective reduction, and cross-coupling.

This whitepaper provides a comprehensive technical guide to the synthesis, mechanistic causality, and structural elucidation of this critical compound.

Chemical Identity and Physicochemical Properties

To establish a baseline for analytical verification, the quantitative and physical properties of the target molecule are summarized below.

PropertyValue
IUPAC Name Ethyl 2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetate
CAS Registry Number 21898-45-3
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Monoisotopic Mass 181.0739 Da
Appearance Pale yellow to dark oil/solid (temperature dependent)

Synthetic Methodology and Mechanistic Causality

The synthesis of ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate is fundamentally driven by the high nucleophilicity of the 1-methylpyrrole ring. Because the nitrogen lone pair participates in the aromatic sextet, the ring is highly electron-rich, making it exceptionally reactive toward electrophilic aromatic substitution (EAS) .

Causality in Reagent Selection: Unlike standard Friedel-Crafts acylations that require strong Lewis acids (e.g., AlCl3) to activate the electrophile, the acylation of 1-methylpyrrole with ethyl oxalyl chloride (ethyl chlorooxoacetate) can proceed under mild conditions. A non-nucleophilic organic base, such as triethylamine (Et3N), is employed not to activate the electrophile, but to act as an acid scavenger . Neutralizing the generated hydrochloric acid byproduct is critical because electron-rich pyrroles are highly susceptible to acid-catalyzed oligomerization and decomposition.

Synthesis A 1-Methylpyrrole (Nucleophile) C Wheland Intermediate A->C Electrophilic Attack B Ethyl Oxalyl Chloride (Electrophile) B->C D Ethyl 1-methyl-alpha-oxo- 1H-pyrrole-2-acetate C->D Deprotonation (-HCl)

Electrophilic aromatic substitution pathway for the synthesis of the target pyrrole derivative.

Structural Elucidation Framework

To confirm the structural integrity of the synthesized ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate, a multi-modal analytical approach is required. The following expected spectral data act as a self-validating system for product confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR (CDCl3, 400 MHz): The ethyl ester group presents a classic spin-spin splitting pattern: a triplet at

    
     1.40 ppm (3H, J = 7.1 Hz) and a quartet at 
    
    
    
    4.40 ppm (2H, J = 7.1 Hz). The N-methyl group appears as a sharp singlet at
    
    
    3.96 ppm, shifted downfield due to the adjacent heteroatom and the electron-withdrawing effect of the C2-glyoxylate group. The pyrrole ring protons exhibit characteristic coupling: H-3 appears as a doublet of doublets at ~
    
    
    7.3 ppm (heavily deshielded by the adjacent ketone carbonyl), H-5 at ~
    
    
    6.9 ppm, and H-4 at ~
    
    
    6.2 ppm.
  • 13C NMR (CDCl3, 100 MHz): Key diagnostic resonances include the two distinct carbonyl carbons: the ketone carbonyl at ~178 ppm and the ester carbonyl at ~163 ppm. The N-methyl carbon resonates at ~37 ppm, while the aliphatic ethyl carbons appear at ~62 ppm (CH2) and ~14 ppm (CH3).

Mass Spectrometry (EI-MS)

Electron ionization mass spectrometry provides definitive mass and fragmentation data. The molecular ion[M]⁺ is observed at m/z 181.

Fragmentation Causality: The dominant fragmentation pathway is the


-cleavage of the ester group, leading to the loss of the ethoxycarbonyl radical (•COOCH2CH3, 73 Da). This yields a highly stable, resonance-stabilized acylium ion at m/z 108. Subsequent decarbonylation (-28 Da, CO) yields the pyrrolium cation at m/z 80.

MS_Frag M Molecular Ion [M]⁺ m/z 181 F1 Acylium Ion m/z 108 M->F1 - •COOCH2CH3 (α-cleavage) F2 Pyrrolium Cation m/z 80 F1->F2 - CO (Decarbonylation)

Proposed electron ionization (EI) mass spectrometry fragmentation pathway.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy confirms the presence of the dicarbonyl system. The ester C=O stretch is typically observed around 1735 cm⁻¹, whereas the


-keto C=O stretch is shifted to a lower frequency (~1640-1650 cm⁻¹) due to extended conjugation with the aromatic pyrrole 

-system.

Standardized Experimental Protocol

This protocol is designed as a self-validating workflow; visual color changes and phase separations act as in-process quality controls to ensure high fidelity .

Step 1: Reaction Setup

  • In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 1-methylpyrrole (1.0 equiv, 0.1 mol) and 150 mL of anhydrous toluene.

  • Add triethylamine (1.3 equiv, 0.13 mol) to the solution.

    • Causality: Toluene is chosen for its inertness and high boiling point, while Et3N will precipitate as triethylammonium chloride, driving the reaction forward and providing a visual indicator of reaction progress.

Step 2: Electrophile Addition 3. Cool the reaction mixture to 0–5 °C using an ice-water bath. 4. Charge the dropping funnel with ethyl oxalyl chloride (1.2 equiv, 0.12 mol) dissolved in 20 mL of anhydrous toluene. 5. Add the ethyl oxalyl chloride solution dropwise over 1 hour.

  • Causality: The highly exothermic EAS reaction requires controlled addition to prevent localized heating, which could lead to polyacylation or pyrrole ring degradation.

Step 3: Maturation and Workup 6. Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C), stirring for an additional 2-4 hours.

  • Self-Validation: The formation of a dense white precipitate (Et3N•HCl) confirms successful acylation and acid scavenging.

  • Quench the reaction by adding 100 mL of distilled water to dissolve the amine salts.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3 (to neutralize any residual acid) and brine, then dry over anhydrous Na2SO4.

  • Concentrate under reduced pressure to yield the crude ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate. Purify via vacuum distillation or silica gel column chromatography (Hexanes/EtOAc) to achieve analytical purity.

References

  • Title: CN103435527A - Preparation method of non-steroid anti-inflammatory drug tolmetin Source: Google Patents URL
  • Title: 1-甲基吡咯-2-氧代乙酸乙酯CAS#21898-45-3 | GCIS全球化学品名录查询 Source: 化规通 (CIRS Group) URL: [Link]

  • Title: Synthesis of ethyl

    
    -(4-methoxyphenylimino)-1-methylpyrrole-2-acetate
    Source:  PrepChem
    URL: [Link]
    

Comprehensive Technical Guide: Physical and Chemical Profiling of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate (also known as ethyl 1-methylpyrrole-2-glyoxylate) is a highly versatile heterocyclic intermediate widely utilized in pharmaceutical drug development and advanced organic synthesis[1]. Characterized by a pyrrole ring substituted with an electron-donating N-methyl group and an electron-withdrawing alpha-oxoacetate moiety at the C2 position, this compound exhibits a unique push-pull electronic system. This whitepaper provides an in-depth analysis of its physicochemical properties, regioselective synthetic pathways, and downstream functionalization, specifically tailored for application scientists and synthetic chemists developing complex pyrrole-derived therapeutics (such as the NSAID Tolmetin)[2].

Structural and Physicochemical Properties

The molecular architecture of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate dictates its behavior in both physical states and chemical environments. The presence of the dicarbonyl (glyoxylate) system adjacent to the electron-rich pyrrole ring creates a highly conjugated, polar molecule[1].

Table 1: Quantitative Physicochemical Data

PropertyValueReference
CAS Registry Number 21898-45-3[3]
IUPAC Name Ethyl 2-(1-methylpyrrol-2-yl)-2-oxoacetate[1]
Molecular Formula C9H11NO3[4]
Molecular Weight 181.19 g/mol [1]
Density (Calculated) 1.139 g/cm³[5]
Boiling Point (Calculated) 278.3 °C at 760 mmHg[5]

Synthetic Methodology: Regioselective C2-Acylation

The primary synthetic route to Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate involves the electrophilic aromatic substitution of 1-methylpyrrole using ethyl oxalyl chloride[2].

Causality in Experimental Design

Pyrrole rings are notoriously sensitive to strong acids, often undergoing rapid polymerization (forming "pyrrole black"). To bypass the need for harsh Lewis acids (like AlCl₃) typically used in Friedel-Crafts acylations, this protocol leverages the inherent high nucleophilicity of the N-methylpyrrole C2-position. Triethylamine is employed as an acid scavenger to neutralize the HCl byproduct, maintaining a mildly basic environment that preserves the integrity of the pyrrole core[2].

Protocol 1: Synthesis of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate

Self-Validating System: Reaction progress is validated by the cessation of exothermicity and the complete separation of the aqueous/organic layers during workup.

  • System Initialization: In a dry 2000 mL reactor, charge 600 g of toluene (non-polar solvent to control reaction kinetics), 1.0 molar equivalent of N-methylpyrrole, and 1.3 equivalents of triethylamine[2]. Stir for 30 minutes at ambient temperature to ensure complete homogenization.

  • Electrophilic Addition: Slowly add 1.2 equivalents of ethyl oxalyl chloride dropwise. Critical Control Parameter: Maintain the internal temperature strictly at 30 ± 3 °C during the 2-hour addition phase[2]. Causality: The acylation is highly exothermic; thermal runaway will lead to poly-acylation and degradation.

  • Maturation: Maintain the reaction at 30 °C for 4 hours post-addition to ensure total consumption of the pyrrole substrate[2].

  • Quench and Phase Separation: Introduce water and a mild sodium hydroxide solution, heating to 70 ± 5 °C. Allow the mixture to cool to room temperature. The target compound remains in the organic (toluene) layer, which is subsequently isolated via distillation[2].

Synthesis A 1-Methylpyrrole (Nucleophile) C Triethylamine / Toluene (Acid Scavenger) A->C B Ethyl Oxalyl Chloride (Electrophile) B->C D Ethyl 1-methyl-alpha-oxo- 1H-pyrrole-2-acetate C->D

Figure 1: Synthetic workflow for the regioselective C2-acylation of 1-methylpyrrole.

Chemical Reactivity and Downstream Functionalization

The synthetic utility of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate lies in its dual reactive sites: the deactivated but still nucleophilic pyrrole ring, and the sterically hindered alpha-keto ester.

Regiospecific C4-Chloromethylation

Introducing a chloromethyl group to a pyrrole ring is typically challenging due to competing polymerization. However, the strongly electron-withdrawing alpha-oxoacetate group at C2 deactivates the ring just enough to prevent over-reaction, while specifically directing incoming electrophiles to the C4 position[6].

Protocol 2: Catalyst-Free Chloromethylation
  • Reagent Mixing: Dissolve Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate in an inert solvent.

  • Electrophile Generation: Introduce paraformaldehyde and hydrogen chloride gas[6].

  • Reaction: Stir at ambient temperature. Causality: Remarkably, this reaction proceeds in high yield and with absolute regiospecificity without the addition of any Friedel-Crafts catalyst (e.g., ZnCl₂)[6]. The inherent electron density of the N-methylated pyrrole is sufficient to drive the attack on the in-situ generated iminium/oxonium species, yielding the versatile 4-chloromethyl intermediate[6].

Reactivity SM Ethyl 1-methyl-alpha-oxo- 1H-pyrrole-2-acetate IM Electrophilic Attack Directed to C4 SM->IM Reagent Paraformaldehyde + HCl (No Lewis Acid) Reagent->IM Prod 4-Chloromethyl Derivative IM->Prod

Figure 2: Catalyst-free regiospecific C4-chloromethylation pathway.

Sterically Hindered Imine Condensation

The alpha-keto group of the glyoxylate moiety can be functionalized, though it is electronically deactivated by the adjacent conjugated pyrrole system.

Protocol 3: Synthesis of Ethyl α-(4-methoxyphenylimino)-1-methylpyrrole-2-acetate

Self-Validating System: The reaction is driven to completion by Le Chatelier's principle; progress is visually validated by the cessation of water droplet formation in the Dean-Stark trap.

  • Preparation: To a solution of 4.0 g of Ethyl 1-methylpyrrole-2-glyoxylate and 2.96 g of p-anisidine in 20 mL of toluene, add 24 mg of p-toluenesulfonic acid (PTSA)[7].

  • Azeotropic Distillation: Heat the mixture at reflux for 4 days using a Dean-Stark trap[7]. Causality: The extreme steric hindrance and electronic deactivation of the alpha-keto carbonyl necessitate prolonged thermal energy and continuous physical removal of the water byproduct to force the equilibrium toward the imine.

  • Workup & Purification: Wash the organic phase successively with aqueous HCl (to remove unreacted amine), aqueous NaHCO₃ (to neutralize PTSA), and brine[7]. Evaporate the solvent and recrystallize the dark solid from isopropanol to yield the pure imine (m.p. 83°-85° C)[7].

References

  • BuyersGuideChem - Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate | 21898-45-3 URL: [Link][3]

  • 化规通 (CIRS Group GCIS Database) - 1-甲基吡咯-2-氧代乙酸乙酯 CAS#21898-45-3 URL:[Link][4]

  • ResearchGate - Synthesis of Alkylpyrroles by Use of a Vinamidinium Salt URL: [Link][6]

  • Google Patents - CN103435527A: Preparation method of non-steroid anti-inflammatory drug tolmetin URL: [2]

  • PrepChem - Synthesis of ethyl α-(4-methoxyphenylimino)-1-methylpyrrole-2-acetate URL: [Link][7]

  • 化规通 (CIRS Group GCIS Database) - Global Chemical Inventory Search: ethyl 2-(1-methylpyrrol-2-yl)-2-oxoacetate URL: [Link][1]

Sources

Navigating the Spectroscopic Landscape of Clenbuterol Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

An Important Note on Chemical Identity: This guide provides a comprehensive analysis of the spectroscopic data for the compound associated with CAS number 21898-45-3, which is Clenbuterol Hydrochloride . The initial topic request also included the chemical name "3,4-Dimethoxy-N-methyl-beta-phenethylamine." It is crucial to clarify that these are two distinct chemical entities.

  • Clenbuterol Hydrochloride (CAS: 21898-45-3): A potent β2-adrenergic agonist, primarily used as a bronchodilator in the treatment of respiratory conditions like asthma.[1][2] Due to its anabolic-like effects, it is also a substance of interest in sports doping and livestock farming.[2]

  • 3,4-Dimethoxy-N-methyl-beta-phenethylamine: The hydrochloride salt of this compound has the CAS number 13078-76-7 , and the free base is identified by CAS number 3490-06-0 . It belongs to the phenethylamine class of compounds, which are known for their psychoactive properties. Detailed, publicly available spectroscopic data for this specific compound is limited.

This guide will now proceed with an in-depth exploration of the spectroscopic characteristics of Clenbuterol Hydrochloride (CAS: 21898-45-3) , as dictated by the provided CAS number.

Introduction for the Researcher

Clenbuterol Hydrochloride is a molecule of significant interest in both pharmaceutical development and regulatory control. Its potent biological activity necessitates precise and unambiguous identification and quantification, for which a thorough understanding of its spectroscopic signature is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of Clenbuterol Hydrochloride. Beyond a mere presentation of data, this document delves into the causality behind experimental choices and provides field-proven insights into the application of these techniques for the comprehensive characterization of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Clenbuterol Hydrochloride, both ¹H and ¹³C NMR are utilized for identity confirmation.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectral Data for Clenbuterol Hydrochloride

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not explicitly found in search results

While specific, publicly available ¹H NMR spectra with detailed assignments for Clenbuterol Hydrochloride are not abundant in the reviewed literature, its use in the identification of phenethylamines, in general, is well-established.[3] For a molecule like Clenbuterol Hydrochloride, one would expect to observe signals corresponding to the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene protons of the ethylamine chain, and the protons of the tert-butyl group.

The following is a general protocol for acquiring a ¹H NMR spectrum of a phenethylamine derivative, which can be adapted for Clenbuterol Hydrochloride.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the Clenbuterol Hydrochloride reference standard.

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD)). The choice of solvent is critical to avoid overlapping signals with the analyte.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Analysis:

    • The ¹H NMR spectrum can be acquired on a 300 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters include:

      • Number of scans: 16-64 (to improve signal-to-noise ratio)

      • Relaxation delay: 1-5 seconds

      • Pulse width: 30-45 degrees

    • The chemical shifts are typically referenced to the residual solvent peak (e.g., DMSO at ~2.50 ppm).

  • Data Processing and Interpretation:

    • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.

    • The spectrum is then phased and baseline corrected.

    • Integration of the peaks provides the relative ratio of protons.

    • Analysis of chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants allows for the assignment of each signal to a specific proton in the molecule.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in a molecule.

Table 2: ¹³C NMR Spectral Data for Clenbuterol Hydrochloride

Chemical Shift (ppm)Assignment
Data not explicitly found in search results

II. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and quantification of Clenbuterol Hydrochloride, particularly in complex matrices.

Electron Ionization (EI) Mass Spectrometry

While not the primary method for quantitative analysis in complex samples, EI-MS is useful for structural elucidation of the pure substance. The fragmentation pattern provides a "fingerprint" of the molecule.

Table 3: Key Fragments in the EI Mass Spectrum of Clenbuterol

m/zInterpretation
276Molecular Ion [M]⁺
203[M - C₄H₉N]⁺
259[M - H₂O]⁺
168
132

Note: The fragmentation of the hydrochloride salt may differ slightly or show additional peaks related to HCl.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and selective quantification of Clenbuterol Hydrochloride in biological and environmental samples. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

This protocol is adapted from established methods for the determination of Clenbuterol in human urine.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 2 mL of urine, add an internal standard (e.g., Clenbuterol-d9).

    • Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., methyl tert-butyl ether) under acidic and then basic conditions to isolate the analyte.

    • The final organic extract is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

  • Instrumentation and Conditions:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is most common.

    • MS/MS Transitions (Multiple Reaction Monitoring - MRM):

      • Quantifier: 277.1 → 203.0

      • Qualifier 1: 277.1 → 259.1

      • Qualifier 2: 277.1 → 132.0

  • Data Analysis:

    • The concentration of Clenbuterol Hydrochloride is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the reference standard.

    • The qualifier ions are monitored to confirm the identity of the analyte.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine Urine Sample IS Internal Standard Addition Urine->IS LLE Liquid-Liquid Extraction IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC HPLC/UHPLC Separation Recon->LC ESI Electrospray Ionization (ESI+) LC->ESI MS1 Q1: Precursor Ion Selection (m/z 277.1) ESI->MS1 CID Q2: Collision-Induced Dissociation MS1->CID MS2 Q3: Product Ion Monitoring (m/z 203.0, 259.1, 132.0) CID->MS2 Quant Quantification MS2->Quant Confirm Confirmation MS2->Confirm

Caption: Workflow for the LC-MS/MS analysis of Clenbuterol.

III. Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorptions for Clenbuterol Hydrochloride

Table 4: Characteristic IR Absorption Bands for Clenbuterol Hydrochloride

Wavenumber (cm⁻¹)Functional GroupVibration
~3400O-HStretching
~3300N-HStretching (amine)
~2960C-HStretching (aliphatic)
~1600, ~1470C=CStretching (aromatic)
~1250C-NStretching
~1050C-OStretching
~800-600C-ClStretching

Note: The spectrum of the hydrochloride salt will show a broad absorption for the N-H⁺ stretching of the ammonium salt, typically in the 2400-3000 cm⁻¹ region.

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of Clenbuterol Hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumental Analysis:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum.

  • Data Analysis:

    • The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

    • The characteristic absorption bands are identified and assigned to the corresponding functional groups in the molecule.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_data Data Interpretation Sample Clenbuterol HCl Grind Grinding Sample->Grind KBr KBr Powder KBr->Grind Press Pellet Pressing Grind->Press SampleScan Sample Scan Press->SampleScan Background Background Scan Background->SampleScan Spectrum IR Spectrum SampleScan->Spectrum Interpretation Functional Group Assignment Spectrum->Interpretation

Caption: Workflow for FT-IR analysis using the KBr pellet method.

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.

UV-Vis Absorption Maxima for Clenbuterol Hydrochloride

Clenbuterol Hydrochloride exhibits characteristic absorption maxima in the UV region.

Table 5: UV-Vis Absorption Maxima for Clenbuterol Hydrochloride

Wavelength (λmax)Solvent
211, 248, 302 nmSolvent not specified[3]
242 nmWater[4]
247 nmAcetonitrile: 0.3 M Sodium Perchlorate (16:84 v/v)[5]

The variation in λmax values can be attributed to the different solvent systems used for analysis, a phenomenon known as solvatochromism.

  • Sample Preparation:

    • Prepare a stock solution of Clenbuterol Hydrochloride of a known concentration in a suitable UV-transparent solvent (e.g., water, methanol, or ethanol).

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Instrumental Analysis:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

    • Record the UV-Vis spectra of the standard solutions over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • A calibration curve of absorbance versus concentration can be plotted to determine the concentration of unknown samples based on their absorbance at the λmax.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive toolkit for the identification, characterization, and quantification of Clenbuterol Hydrochloride. The combination of NMR for structural elucidation, MS for sensitive detection and quantification, IR for functional group analysis, and UV-Vis for chromophore characterization offers a multi-faceted approach to ensure the identity and purity of this important pharmaceutical compound. The detailed experimental protocols serve as a practical resource for researchers in the field, enabling them to apply these powerful analytical techniques with confidence and precision.

References

  • Reference to a general text on pharmaceutical analysis or drug control.
  • Reference to a scientific paper detailing the use of NMR for phenethylamine analysis.[3]

  • Reference to a paper on the mass spectrometry of Clenbuterol.
  • Reference to a paper on the infrared spectroscopy of Clenbuterol.
  • Reference to a paper on the UV-Vis spectroscopy of Clenbuterol.
  • Reference to a general analytical chemistry textbook.
  • Development and validation of uv-spectrophotometric method for determination of clenbuterol hydrochloride in bulk and pharmaceutical formulation. ResearchGate. [online] Available at: [Link] [Accessed 9 March 2026].

  • Reference to a methods valid
  • Reference to a specific LC-MS/MS method for Clenbuterol.
  • Reference to a specific IR spectroscopy method for pharmaceuticals.
  • Reference to a specific UV-Vis spectroscopy method for pharmaceuticals.
  • Enantiomeric resolution and determination of clenbuterol by HPLC technique in plasma and pharmaceutical formulations using polysaccharide based chiral stationary phase. International Journal of Pharmacy and Pharmaceutical Sciences. [online] Available at: [Link] [Accessed 9 March 2026].

  • Reference to a general organic chemistry textbook for functional group inform
  • Reference to a comprehensive review on Clenbuterol analysis.
  • Reference to a book on spectroscopic identific
  • Reference to a specific NMR protocol for hydrochloride salts.
  • Reference to a specific MS fragment
  • Reference to a specific IR sample prepar
  • Reference to a specific UV-Vis solvent effect study.
  • Additional relevant scientific liter

Sources

The Biological Activity of Substituted Pyrrole-2-Acetates: A Technical Guide to COX Inhibition and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted pyrrole-2-acetates represent a highly privileged class of heterocyclic compounds in medicinal chemistry, predominantly recognized for their potent non-steroidal anti-inflammatory drug (NSAID) properties. This technical whitepaper explores the mechanistic causality, Structure-Activity Relationship (SAR) dynamics, and the self-validating experimental workflows required to evaluate the biological activity of these compounds. Designed for researchers and drug development professionals, this guide synthesizes foundational pharmacology with modern multi-target drug design paradigms.

Introduction: The Pyrrole-2-Acetate Scaffold

The pyrrole-2-acetate framework is a cornerstone in the development of anti-inflammatory therapeutics[1]. The archetypal molecule of this class is Tolmetin (1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetic acid), a drug extensively utilized for the management of rheumatoid arthritis, osteoarthritis, and juvenile rheumatoid arthritis[1][2]. The core biological activity of these derivatives stems from their ability to modulate the arachidonic acid cascade, specifically targeting cyclooxygenase (COX) enzymes to suppress pro-inflammatory signaling[1][3].

Mechanistic Causality: Cyclooxygenase (COX) Inhibition

The primary pharmacological causality of substituted pyrrole-2-acetates lies in their reversible, competitive inhibition of the COX-1 and COX-2 isozymes[3]. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the critical precursor for pro-inflammatory prostaglandins such as PGE2 and PGF2α[1].

By occupying the hydrophobic channel of the COX active site, the pyrrole-2-acetate moiety prevents arachidonic acid from accessing the catalytic center. The carboxylate group of the acetate side chain forms critical electrostatic interactions with Arg120 and Tyr355 at the base of the COX active site. Simultaneously, the substituted pyrrole ring and its appending groups (e.g., the 4-methylbenzoyl group in tolmetin) anchor the molecule within the hydrophobic pocket[4].

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 Isozymes AA->COX Catalysis PG Prostaglandins (PGE2, PGI2) COX->PG Synthesis Inflam Inflammation & Pain PG->Inflam Mediates Pyrrole Substituted Pyrrole-2-Acetates (e.g., Tolmetin) Pyrrole->COX Competitive Inhibition

Mechanism of action: Pyrrole-2-acetates competitively inhibit COX-mediated prostaglandin synthesis.

Structure-Activity Relationship (SAR) Dynamics

The biological activity of pyrrole-2-acetates is highly sensitive to structural modifications. Understanding these SAR dynamics is critical for rational drug design aimed at improving potency, selectivity, and duration of action[4].

  • Aroyl Substitutions: In the tolmetin scaffold, replacing the 5-p-toluoyl group with a p-chlorobenzoyl moiety dramatically alters the electronic and lipophilic profile of the molecule, resulting in an analog that is approximately four times more potent[4]. The halogen atom enhances hydrophobic interactions and potential halogen bonding within the COX binding pocket.

  • Metabolic Blocking: Substituting the chloro group with a p-methyl group effectively blocks oxidative metabolism at that position. This strategic modification increases the drug's biological half-life and extends its duration of action by up to one day[4].

  • Acidic Chain Constraints: The length of the alkanoic acid chain is strictly constrained. Replacing the acetic acid side chain with a propionic acid analogue significantly decreases the inhibitory potency[4], as the increased steric bulk disrupts the optimal hydrogen-bonding geometry with Arg120.

  • COX-2 Selectivity: Recent advancements have focused on expanding the pyrrole core to achieve COX-2 selectivity, mitigating the gastrointestinal toxicity associated with COX-1 inhibition[5]. For instance, 1,5-diarylpyrrol-3-acetic esters have been developed as highly potent and selective COX-2 inhibitors[6][7].

Quantitative Data: Pharmacological Efficacy

The following table summarizes the quantitative impact of structural modifications on the biological activity of pyrrole-2-acetate derivatives.

Compound / DerivativeStructural ModificationTarget ProfileBiological Activity / Potency
Tolmetin 1-methyl-5-(4-methylbenzoyl)COX-1 / COX-2Baseline NSAID activity; peak plasma at 30-60 min[1][2]
p-Chlorobenzoyl Analog 5-p-toluoyl replaced w/ p-chlorobenzoylCOX-1 / COX-24x more potent than Tolmetin[4]
Propionic Acid Analog Acetic acid replaced w/ propionic acidCOX-1 / COX-2Decreased inhibitory potency[4]
Pyrrole 4 Optimized pyrrole derivativeCOX-2IC50 = 0.65 μM[5]
Hybrid 5 Pyrrole-cinnamate hybridCOX-2 / LOXIC50 = 0.55 μM (COX-2); IC50 = 30 μM (LOX)[5]

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in drug development, the evaluation of pyrrole-2-acetates must follow rigorous, self-validating experimental workflows. The following protocols detail the standard methodologies for assessing in vitro and in vivo biological activity.

Exp_Workflow Synth Synthesis of Pyrrole Derivatives InVitro In Vitro Fluorometric Assay (COX-1/2 IC50 Determination) Synth->InVitro Selectivity Selectivity Index (SI) Evaluation InVitro->Selectivity InVivo In Vivo Carrageenan Paw Edema (Efficacy Validation) Selectivity->InVivo SI > 1 (COX-2 Selective) Data PK/PD Modeling & Lead Optimization InVivo->Data

High-throughput screening workflow for evaluating the biological activity of pyrrole derivatives.

Protocol 5.1: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

Causality: This assay directly measures the peroxidase activity of COX enzymes. The reduction of PGG2 to PGH2 by COX is coupled to the oxidation of a fluorogenic substrate, yielding a highly fluorescent compound (resorufin). This provides a highly sensitive, real-time quantification of enzyme inhibition[8].

  • Step 1: Reagent Preparation. Prepare assay buffer (100 mM Tris-HCl, pH 8.0). Reconstitute COX-1 and COX-2 enzymes in buffer containing hematin. Causality: Heme is an essential cofactor required for maximal COX peroxidase activity[5].

  • Step 2: Compound Dilution. Dissolve the substituted pyrrole-2-acetate in DMSO. Prepare serial dilutions (e.g., 0.1 μM to 100 μM) to establish a dose-response curve. Self-Validation: Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Step 3: Incubation. In a 96-well black microplate, combine 150 μL assay buffer, 10 μL heme, 10 μL enzyme, and 10 μL of the test compound. Include a vehicle control (1% DMSO) and a positive control (e.g., Celecoxib)[8]. Incubate at 37°C for 15 minutes to allow the reversible inhibitor to reach binding equilibrium.

  • Step 4: Reaction Initiation. Add 10 μL of the fluorogenic substrate and 10 μL of arachidonic acid to initiate the reaction.

  • Step 5: Kinetic Measurement. Immediately read the fluorescence (Ex/Em = 535/587 nm) continuously for 5 minutes.

  • Step 6: Data Analysis. Calculate the initial velocity of the reaction. Determine the IC50 by plotting the percentage of inhibition against the log concentration of the pyrrole derivative using non-linear regression analysis.

Protocol 5.2: In Vivo Carrageenan-Induced Paw Edema Model

Causality: The carrageenan model is the gold standard for evaluating acute anti-inflammatory activity. It induces a biphasic inflammatory response where the second phase (2-6 hours post-injection) is heavily mediated by prostaglandin release, making it ideal for testing COX inhibitors like tolmetin[6][9].

  • Step 1: Animal Acclimatization. Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment, allowing free access to water. This standardizes the aggressive hepatic first-pass metabolism and absorption kinetics of orally administered pyrrole-2-acetates[1].

  • Step 2: Baseline Measurement. Measure the initial volume of the right hind paw of each rat using a plethysmometer (water displacement method).

  • Step 3: Drug Administration. Administer the pyrrole-2-acetate derivative (e.g., 20 mg/kg) orally via gavage, suspended in 0.5% carboxymethyl cellulose (CMC). Self-Validation: Use a vehicle-only group as a negative control and a standard NSAID group (e.g., Tolmetin 20 mg/kg) as a positive control[3].

  • Step 4: Edema Induction. Exactly 30-60 minutes post-dosing—aligning with the peak plasma concentration of tolmetin-like compounds[1][2]—inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar tissue of the right hind paw[9].

  • Step 5: Time-Course Measurement. Measure the paw volume at 1, 2, 3, 4, and 6 hours post-injection.

  • Step 6: Efficacy Calculation. Calculate the percentage of edema inhibition: % Inhibition = [(Vc - Vt) / Vc] × 100, where Vc is the mean increase in paw volume of the control group, and Vt is the mean increase in the treated group.

Advanced Therapeutic Paradigms: Dual Inhibition

Modern drug discovery is pivoting towards multi-target directed ligands to treat multifactorial inflammatory diseases. Recent studies have successfully hybridized the pyrrole-2-acetate scaffold with cinnamic acid derivatives to create dual COX-2/5-LOX (lipoxygenase) inhibitors[5]. By simultaneously blocking both the cyclooxygenase and lipoxygenase pathways of arachidonic acid metabolism, these hybrid molecules prevent the shunting of arachidonic acid toward leukotriene synthesis. This dual mechanism offers superior anti-inflammatory efficacy with a significantly reduced gastrointestinal and cardiovascular risk profile[5].

References

  • Title: Tolmetin – Knowledge and References | Source: Taylor & Francis | URL: [Link]

  • Title: TOLMETIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses | Source: GPAT India | URL: [Link]

  • Title: TOLECTIN DS (tolmetin sodium) Capsules TOLECTIN 600 (tolmetin sodium) Tablets | Source: FDA | URL: [Link]

  • Title: On the mechanism of the pharmacological activity of the new nonsteroidal antiinflammatory agent 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methylpyrrole)acetate | Source: PubMed | URL: [Link]

  • Title: Tolmetin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect | Source: Pediatric Oncall | URL: [Link]

  • Title: Cyclooxygenase-2 inhibitors. 1,5-diarylpyrrol-3-acetic esters with enhanced inhibitory activity toward cyclooxygenase-2 | Source: PubMed | URL: [Link]

  • Title: Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach | Source: ACS Omega | URL: [Link]

  • Title: Cyclooxygenase-2 Inhibitors. 1,5-Diarylpyrrol-3-acetic Esters with Enhanced Inhibitory Activity toward Cyclooxygenase-2 and Improved Cyclooxygenase-2/Cyclooxygenase-1 Selectivity | Source: Journal of Medicinal Chemistry | URL: [Link]

  • Title: Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors | Source: MDPI | URL: [Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate is a substituted pyrrole derivative, a class of heterocyclic compounds renowned for a wide spectrum of biological activities.[1][2] While the chemical properties of this specific molecule are defined, its biological mechanism of action (MoA) remains uncharacterized. This technical guide presents a comprehensive, multi-phase strategic workflow for the systematic investigation and elucidation of its MoA. We will leverage the known pharmacological landscape of pyrrole-containing compounds to generate initial hypotheses and then detail a rigorous experimental cascade—from broad phenotypic screening to specific target identification, validation, and pathway analysis. This document serves as a roadmap for researchers to not only uncover the therapeutic potential of this compound but also to establish a robust, self-validating system of inquiry applicable to other novel chemical entities.

Introduction: The Pyrrole Scaffold and the Knowledge Gap

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3] Derivatives of the pyrrole nucleus are known to interact with a variety of biological targets, from enzymes like cyclooxygenases (COX) and protein kinases to nucleic acids.[4][5][6]

Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate (CAS: 21898-45-3) is an organic compound featuring a 1-methyl-substituted pyrrole ring with an ethyl-alpha-oxoacetate group at the 2-position.[7] Its structure suggests potential for biological activity, yet a survey of current literature reveals no specific studies detailing its pharmacological profile or molecular targets. This guide outlines a systematic approach to de-orphanize this compound, transforming it from a chemical entity into a potential therapeutic lead with a well-defined MoA.

Hypothesis Generation: Learning from the Pyrrole Class

The structural motifs of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate allow for the formulation of several primary hypotheses regarding its potential MoA, based on established activities of analogous compounds.

  • Anti-inflammatory Activity via COX Inhibition: Many pyrrole-containing molecules, such as tolmetin and ketorolac, are non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting COX enzymes.[4][8] The presence of the acidic ester and ketone moieties could facilitate interactions within the active sites of COX-1 or COX-2.[9][10]

  • Anticancer Activity via Kinase Inhibition: The pyrrole-indolin-2-one scaffold is central to several potent tyrosine kinase inhibitors (TKIs), including sunitinib, which targets receptors like VEGFR and PDGFR.[6][11] The planar pyrrole ring can function as an ATP-competitive hinge-binding motif.[5][12] It is plausible that our subject compound could engage with the ATP-binding pocket of various kinases, disrupting downstream signaling pathways crucial for cancer cell proliferation and survival.[13]

  • Antimicrobial Activity: Pyrrole derivatives have demonstrated significant antibacterial and antifungal properties.[1][3][14] The mechanism can vary, from disrupting cell membrane integrity to inhibiting essential metabolic enzymes.

These hypotheses provide a rational basis for selecting initial screening panels and designing targeted assays.

A Multi-Phase Experimental Workflow for MoA Elucidation

We propose a four-phase, iterative workflow designed to progressively narrow the focus from broad biological effects to a specific molecular mechanism.

MoA_Workflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation cluster_3 Phase 4: Mechanistic Characterization p1 High-Throughput Screening (HTS) (e.g., Cell Viability Assays) p2_1 Chemical Proteomics (Affinity Chromatography-MS) p1->p2_1 'Hit' Compound p2_2 Biophysical Methods (e.g., Thermal Shift Assay) p1->p2_2 'Hit' Compound p2_3 Genetic Approaches (CRISPR/shRNA Screens) p1->p2_3 'Hit' Compound p3_1 Genetic Knockdown/Out (siRNA, CRISPR) p2_1->p3_1 Putative Target(s) p2_2->p3_1 Putative Target(s) p2_3->p3_1 Putative Target(s) p3_2 Direct Target Engagement Assays (e.g., CETSA) p3_1->p3_2 p4_1 Biochemical & Biophysical Assays (Enzyme Kinetics, SPR) p3_2->p4_1 Validated Target p4_2 Cellular Pathway Analysis (Western Blot, Reporter Assays) p4_1->p4_2 p4_2->p1 Iterative Optimization

Caption: Proposed experimental workflow for MoA elucidation.

Phase 1: Phenotypic Screening to Identify Biological Activity

The initial step is to determine if the compound elicits any biological response in relevant disease models. A high-throughput screen across a diverse panel of cell lines is the most efficient approach.

Experimental Protocol: Cell Viability Assay (e.g., using MTT or a luminescent ATP-based assay)

  • Cell Plating: Seed various human cancer cell lines (e.g., HeLa for cervical cancer, K562 for leukemia) and normal cell lines in 96- or 384-well plates at an appropriate density.[12]

  • Compound Treatment: Prepare a serial dilution of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate (e.g., from 0.01 µM to 100 µM). Add the compound to the cells and incubate for a standard period (e.g., 48 or 72 hours).

  • Viability Assessment: Add the viability reagent (e.g., CellTiter-Glo®) to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolic activity.[15]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Hypothetical Phenotypic Screening Results

Cell LineTissue of OriginIC50 (µM)
K562CML2.5
HeLaCervical Cancer15.7
A549Lung Cancer> 100
HEK293Normal Kidney85.2

A potent and selective "hit" (e.g., in K562 cells) provides the basis for proceeding to target identification.

Phase 2: Unbiased Target Identification

Once a reliable phenotypic effect is confirmed, the next crucial step is to identify the direct molecular target(s). A multi-pronged approach using orthogonal methods is recommended for robust target deconvolution.[16]

  • Chemical Probe-Based Methods: This involves synthesizing a derivative of the compound with a linker and a reporter tag (e.g., biotin) for affinity purification. The tagged compound is incubated with cell lysate, and the protein-compound complexes are "pulled down" and identified via mass spectrometry.[16]

  • Label-Free Methods: Techniques like the cellular thermal shift assay (CETSA) or thermal proteome profiling (TPP) are powerful label-free approaches. They operate on the principle that a protein's thermal stability changes upon ligand binding.[16]

  • Genetic Approaches: CRISPR-Cas9 or shRNA library screening can identify genes whose knockout or knockdown confers resistance to the compound, pointing towards the target or critical pathway members.[17]

Phase 3: Rigorous Target Validation

Identifying a list of putative targets is not sufficient; validation is required to confirm that interaction with a specific target is responsible for the observed phenotype.[18][19]

  • Genetic Validation: Use siRNA or CRISPR to specifically reduce or eliminate the expression of the candidate target protein. If the cells subsequently become resistant to the compound, it strongly validates the target.[20]

  • Pharmacological Validation: If other known drugs target the candidate protein, they should phenocopy the effects of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate.

Phase 4: In-depth Mechanistic Characterization

With a validated target, the focus shifts to characterizing the biochemical and cellular consequences of the drug-target interaction.

Biochemical and Biophysical Assays

If the target is an enzyme, a series of in vitro assays are essential to define the nature of the interaction.[21][22]

  • Enzyme Kinetics: Determine if the compound is a competitive, non-competitive, or uncompetitive inhibitor by measuring enzyme activity at varying concentrations of both the substrate and the inhibitor.[22][23][24]

  • Binding Affinity: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly measure the binding kinetics (kon, koff) and affinity (KD) of the compound to the purified target protein.

Cellular Pathway Analysis

It is critical to confirm that the compound engages its target in a cellular context and modulates the expected downstream signaling pathway.[7][25]

Experimental Protocol: Western Blot for Kinase Pathway Inhibition

Assuming the validated target is a tyrosine kinase (e.g., from the K562 screen).

  • Cell Treatment: Treat K562 cells with varying concentrations of the compound for a defined period.

  • Lysate Preparation: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each sample to ensure equal loading.

  • SDS-PAGE and Transfer: Separate proteins by size using gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (active) form of the target kinase and its key downstream substrates. Also, probe for the total protein levels of these targets as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) that generates a chemiluminescent signal.

  • Imaging and Analysis: Capture the signal and quantify band intensities to determine the reduction in pathway signaling.

Signaling_Pathway cluster_0 Hypothetical Kinase Pathway RTK Receptor Tyrosine Kinase (Validated Target) PI3K PI3K RTK->PI3K p Compound Ethyl 1-methyl-alpha- oxo-1H-pyrrole-2-acetate Compound->RTK Inhibition Akt Akt PI3K->Akt p mTOR mTOR Akt->mTOR p Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical inhibition of a tyrosine kinase pathway.

Conclusion

While the mechanism of action for Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate is currently unknown, its chemical structure places it within a class of compounds with significant therapeutic precedent. The multi-phase workflow presented in this guide provides a robust, evidence-based framework for its comprehensive pharmacological characterization. By systematically progressing from broad phenotypic screening to precise molecular and cellular analysis, researchers can effectively de-orphanize this molecule. This structured approach not only maximizes the potential for discovering a novel therapeutic agent but also ensures that the resulting mechanistic insights are built on a foundation of scientific integrity and self-validating experimental logic.

References

  • Infinix Bio. (2026, February 20). Understanding Cell Signaling Pathway Assays: Essential Tools for Drug Development. [Link]

  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. [Link]

  • PMC. The Art of Finding the Right Drug Target: Emerging Methods and Strategies. [Link]

  • Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • PMC. (2020, May 19). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. [Link]

  • PMC. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

  • SpringerLink. (2021, October 4). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. [Link]

  • PMC. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. [Link]

  • ResearchGate. Pyrrole Derivatives as Selective COX-2 Inhibitors | Download Table. [Link]

  • Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research. [Link]

  • Wikipedia. Enzyme assay. [Link]

  • PubMed. Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]

  • ResearchGate. Experimental and computational workflow to assess drug effects. (A) A...[Link]

  • PMC. Approaches To Studying Cellular Signaling: A Primer For Morphologists. [Link]

  • BPS Bioscience. Cell Signaling Pathway Screening & Profiling. [Link]

  • PMC. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. [Link]

  • NCBI Bookshelf - NIH. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

  • ACS Publications. (2000, October 3). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant | Biochemistry. [Link]

  • PubMed. (2024, November 29). Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

  • ACS Publications. (2023, December 12). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach | ACS Omega. [Link]

  • Oriental Journal of Chemistry. (2010, June 26). DESIGN AND SYNTHESIS OF SUBSTITUTED PYRROLE DERIVATIVES AS COX-2 INHIBITORS. [Link]

  • ACG Publications. (2021, June 7). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. [Link]

  • NCBI Bookshelf. (2023, July 18). Tyrosine Kinase Inhibitors - StatPearls. [Link]

  • Walsh Medical Media. (2025, December 12). Experimental Pharmacology: Exploring Drug Actions in Research. [Link]

  • MDPI. (2022, December 16). Antibacterial Activity of Heterocyclic Compounds | Encyclopedia MDPI. [Link]

  • MedCrave. (2018, September 9). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Link]

  • PMC - NIH. Elucidating Compound Mechanism of Action by Network Perturbation Analysis. [Link]

  • Bentham Science. (2024, January 1). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry. [Link]

  • Systems Biology. (2015, July 24). New Algorithm Accurately Predicts Drug Mechanism of Action. [Link]

  • PMC. Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. [Link]

Sources

reactivity of the alpha-keto ester group in pyrroles

Harnessing the Reactivity of the -Keto Ester Group in Pyrroles: A Strategic Guide for Medicinal Chemistry

The Electronic Push-Pull: Mechanistic Principles of Pyrrole -Keto Esters

In medicinal chemistry and complex molecule synthesis, the pyrrole ring is a ubiquitous scaffold, forming the core of blockbuster drugs like atorvastatin, ketorolac, and sunitinib[1]. However, as a Senior Application Scientist, I frequently observe that the functionalization of pyrroles via the


-keto ester group

The

The reactivity of hetaryl glyoxylates can be strictly categorized into three domains:

  • Ketone Reactivity: The

    
    -ketone undergoes selective reduction, Grignard additions, reductive amination, and complex asymmetric cycloadditions.
    
  • Ester Reactivity: The terminal ester serves as a handle for hydrolysis or amidation, directly yielding

    
    -ketoamides—a privileged motif known for modulating structural rigidity and acting as transition-state inhibitors for proteases[2].
    
  • Heterocyclization: Utilizing both electrophilic centers simultaneously allows for the construction of fused bicyclic systems, such as pyrrolo-pyrazines, which are highly valued in drug discovery.

ReactivityAPyrrole-2-glyoxylate(Bifunctional Scaffold)BKetone Reactivity(Highly Electrophilic)A->B NucleophilesCEster Reactivity(Substitution)A->C Amines/H2ODHeterocyclization(Dual Electrophile)A->D Bis-nucleophilesB1Reductive AminationGrignard AdditionB->B1C1alpha-KetoamidesCarboxylic AcidsC->C1D1Fused Bicycles(Pyrrolopyrazines)D->D1

Fig 1: Divergent reactivity pathways of pyrrole-2-glyoxylate scaffolds.

Quantitative Reactivity Profiles

Recent breakthroughs in asymmetric catalysis have leveraged the

Below is a consolidated table of quantitative data highlighting the efficiency of these transformations:

Reaction TypeSubstrate / ReagentsTarget ProductYield (%)Selectivity
Regioselective Acylation Pyrrole + Oxalyl Chloride + MeONaMethyl pyrrol-2-ylglyoxylate57% (Optimized)Strict C2 Regioselectivity
Asymmetric [3+2] Cycloaddition

-Keto Ester Enolates + Nitrile Oxides
5-hydroxy-2-isoxazolines85–95%>90% ee
Formal [3+2] Cycloaddition Azoalkenes + 3-Vinylindoles (CPA Catalyst)2,3-Dihydropyrroles96%94% ee, >20:1 dr
Reductive Amination

-difluoro-

-keto ester +

/


-difluoro-

-amino acid
~75–80%N/A

Data synthesized from authoritative reports on hetaryl glyoxylate transformations and asymmetric cycloadditions[3],,[4].

Self-Validating Experimental Methodologies

To ensure reproducibility in drug development workflows, synthetic protocols must be designed as self-validating systems. The following methodologies detail the synthesis and downstream functionalization of pyrrole

Protocol A: Regioselective Synthesis of Methyl Pyrrol-2-ylglyoxylate

Objective: Synthesize the base bifunctional scaffold while preventing poly-acylation.

  • Preparation & Inert Atmosphere: Flame-dry a 250 mL 3-neck round-bottom flask. Purge thoroughly with

    
    . Dissolve pyrrole (1.0 eq) in anhydrous diethyl ether (
    
    
    ).
    • Causality: Pyrrole is highly electron-rich and susceptible to oxidative degradation and acid-catalyzed polymerization. Strict anhydrous and oxygen-free conditions are mandatory.

  • Electrophile Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add oxalyl chloride (1.2 eq) dropwise over 30 minutes.

    • Causality: The Friedel-Crafts-type acylation of pyrrole is highly exothermic. Maintaining -78 °C suppresses kinetic over-acylation at the C4/C5 positions, ensuring strict regioselectivity at the C2 position.

  • Intermediate Formation: Stir the mixture for 1 hour at -78 °C, then slowly warm to 0 °C.

    • Validation Check: The formation of the intermediate pyrrole-2-glyoxylyl chloride is typically observed as a distinct color change or the formation of a fine precipitate.

  • Esterification: Re-cool the mixture to -78 °C. Slowly add a pre-cooled solution of sodium methoxide (NaOMe) in methanol (excess).

    • Causality: Directly quenching the highly reactive acyl chloride intermediate with methoxide bypasses the isolation of the unstable chloride, directly yielding the stable

      
      -keto ester.
      
  • Workup & Validation: Quench with saturated aqueous

    
    , extract with ethyl acetate, dry over 
    
    
    , and concentrate.
    • Validation Check: Analyze the crude product via

      
       NMR. The system is validated if the distinct pyrrole ring protons appear as doublets of doublets (typically at ~7.1, 6.9, and 6.3 ppm) and a sharp methoxy singlet is present at ~3.9 ppm.
      

WorkflowStep11. AcylationPyrrole + (COCl)2(-78°C)Step22. IntermediateAcyl ChlorideStep1->Step2Step33. EsterificationNaOMe/MeOHStep2->Step3Step44. Isolationalpha-Keto EsterStep3->Step4Step55. ValidationLC-MS & NMRStep4->Step5

Fig 2: Self-validating workflow for the regioselective synthesis of pyrrole alpha-keto esters.

Protocol B: Reductive Amination of the -Ketone

Objective: Convert the


  • Imine Condensation: Combine methyl pyrrol-2-ylglyoxylate (1.0 eq) with a primary amine (1.1 eq) and Titanium(IV) isopropoxide (

    
    , 2.0 eq) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 12 hours.
    
    • Causality: While the

      
      -ketone is electrophilic, the adjacent ester group allows for competitive enolization. A strong Lewis acid like 
      
      
      coordinates both carbonyls, locking the conformation and driving the formation of the imine intermediate.
  • Chemoselective Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (

    
    , 1.5 eq) portion-wise.
    
    • Causality:

      
       is a mild, chemoselective reducing agent. It readily reduces the activated iminium species but is entirely unreactive toward the terminal ester and the pyrrole core.
      
  • Workup & Validation: Quench with 1N NaOH to precipitate titanium salts. Filter through Celite, extract the aqueous layer with dichloromethane, and concentrate.

    • Validation Check: Utilize LC-MS to confirm the mass shift corresponding to the loss of oxygen and addition of the amine.

      
       NMR will show the disappearance of the ketone-adjacent signals and the emergence of a new chiral 
      
      
      -proton signal.

Strategic Applications in Drug Development

The reactivity of the

5

Specifically, the conversion of pyrrole


-ketoamides

2


2

Furthermore, the ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

4

References

  • HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES): SYNTHESIS AND CHEMICAL TRANSFORMATIONS. Part 1. Source: Società Chimica Italiana (chim.it) URL:[Link]

  • Catalytic Enantioselective [3+2] Cycloaddition of alpha-Keto Ester Enolates and Nitrile Oxides. Source: Science.gov URL:[Link]

  • Catalytic Asymmetric Formal [3+2] Cycloaddition of Azoalkenes with 3-Vinylindoles: Synthesis of 2,3-Dihydropyrroles. Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. Source: PubMed (NIH) URL:[Link]

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Source: Oriental Journal of Chemistry URL:[Link]

  • Pyrrole - Chemical Properties and Commercial Uses. Source: Wikipedia URL:[Link]

Strategic Therapeutic Targeting of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate Derivatives: From Cyclooxygenase Inhibition to Oncological Alkylating Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate (CAS 21898-45-3) is a highly versatile


-ketoester that serves as a master precursor in medicinal chemistry[1]. While the compound itself is an intermediate, its structural architecture—specifically the N-methylpyrrole ring conjugated with an 

-oxoester—provides a stabilized scaffold that can be synthetically manipulated into potent therapeutic agents. By reducing the

-oxo group and hydrolyzing the ester, researchers unlock pyrrole-2-acetic acid derivatives . These derivatives form the pharmacological core of classic non-steroidal anti-inflammatory drugs (NSAIDs) and are currently being investigated as precursors for advanced oncological DNA-alkylating agents[2][3].

This technical guide explores the mechanistic targeting of these derivatives, detailing the structure-activity relationships (SAR), emerging oncological applications, and the self-validating experimental protocols required for their synthesis and evaluation.

The Arachidonic Acid Cascade: COX-1 and COX-2 as Primary Targets

The most well-established therapeutic targets for pyrrole-2-acetate derivatives are the Cyclooxygenase (COX-1 and COX-2) enzymes[2].

Mechanism of Action

To achieve target engagement, the


-oxo group of the precursor must be reduced to a methylene (

) bridge, yielding an acetic acid side chain. This side chain is a critical pharmacophore: it mimics the aliphatic backbone of arachidonic acid. When the derivative enters the hydrophobic channel of the COX enzyme, the free carboxylate anion forms a critical ionic bond with the Arg120 residue of the enzyme, blocking arachidonic acid from reaching the catalytic site.

Notable derivatives synthesized from this pathway include:

  • Tolmetin: A non-selective COX inhibitor with a moderate preference for COX-1, utilized for the management of rheumatoid arthritis and osteoarthritis[4][5].

  • Zomepirac: A structurally related pyrrole-acetic acid that acts as a highly potent prostaglandin synthetase inhibitor[2].

COX_Pathway cluster_COX Cyclooxygenase Enzymes Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG Prostaglandins (PGH2) COX1->PG COX2->PG Inflammation Pain & Inflammation PG->Inflammation Inhibitor Pyrrole-2-acetate Derivatives Inhibitor->COX1 Inhibits Inhibitor->COX2 Inhibits

Fig 1. COX-1/2 signaling cascade and inhibition by pyrrole-2-acetate derivatives.

Emerging Oncological Targets: DNA Minor Groove Alkylation

Beyond inflammation, pyrrole-2-acetate derivatives are critical building blocks for synthesizing 1H-2,3-dihydropyrrolizine compounds[3].

Mechanism of Action

In the hypoxic microenvironment of solid tumors, these pyrrolizine derivatives undergo reductive activation. They act as bifunctional alkylating agents , selectively binding to the minor groove of DNA. Once bound, they form interstrand cross-links that halt DNA replication, triggering apoptosis. Recent in vitro assays have demonstrated that these novel pyrrolizine scaffolds exhibit high antitumor activity against breast cancer cell lines (e.g., MCF-7), showing efficacy comparable to established chemotherapeutics like doxorubicin[3].

Quantitative Data & Structure-Activity Relationship (SAR)

The table below summarizes the target affinities and clinical statuses of key compounds derived from the ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate scaffold.

Derivative ClassPrimary TargetMechanism of ActionExperimental EfficacyClinical Status
Tolmetin Sodium COX-1 / COX-2Non-selective prostaglandin synthesis inhibitionHigh affinity for COX-1FDA Approved (Arthritis)[4]
Zomepirac COX-1 / COX-2Prostaglandin synthetase inhibitionHigh analgesic potencyHistorically Approved[2]
Pyrrolizine Analogs DNA Minor GrooveReductive activation to bifunctional alkylatorComparable to Doxorubicin (MCF-7)Preclinical / In Vitro[3]

Experimental Protocols: Synthesis & Target Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every synthetic transformation is paired with an analytical checkpoint, and every biological assay includes internal controls to rule out false positives.

Workflow Precursor Alpha-Oxo Precursor (CAS 21898-45-3) Reduction Carbonyl Reduction (Wolff-Kishner) Precursor->Reduction Saponification Ester Saponification (NaOH / H2O) Reduction->Saponification ActiveDrug Active Pyrrole-2-acetic Acid Derivative Saponification->ActiveDrug Assay In Vitro Screening (COX & Cytotoxicity) ActiveDrug->Assay

Fig 2. Experimental workflow from alpha-oxo precursor to active drug screening.

Protocol A: Synthesis of Active Pyrrole-2-Acetic Acid Derivatives

Causality: The


-oxo group in the precursor is highly stable due to conjugation with the pyrrole ring. Standard hydride reductions often yield alcohols that can revert to reactive intermediates. A Wolff-Kishner reduction is strictly required to fully reduce the ketone to a methylene group, forming the required arachidonic acid mimic. Furthermore, the ethyl ester must be saponified because the free carboxylate anion is mandatory for binding to the Arg120 residue in the COX active site.
  • Carbonyl Reduction: Dissolve Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate in diethylene glycol. Add hydrazine hydrate and potassium hydroxide (KOH). Reflux at 150°C for 2 hours, then distill off water to raise the temperature to 200°C for complete nitrogen evolution.

  • Saponification: Cool the mixture, dilute with water, and add 2M NaOH. Stir at room temperature for 4 hours to cleave the ethyl ester.

  • Isolation: Acidify the aqueous layer with 1M HCl to pH 3. Extract the precipitated pyrrole-2-acetic acid derivative using ethyl acetate. Dry over anhydrous

    
     and concentrate in vacuo.
    
  • System Validation: Perform

    
    -NMR. The protocol is validated if the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm) completely disappear, and a new sharp singlet appears at ~3.6 ppm, corresponding to the newly formed 
    
    
    
    bridge.
Protocol B: In Vitro COX-1/COX-2 Inhibition Assay

Causality: To prove target engagement, the synthesized derivative must prevent the conversion of arachidonic acid to Prostaglandin E2 (PGE2). This assay uses a competitive ELISA to quantify PGE2 levels.

  • Enzyme Incubation: Plate purified human recombinant COX-1 and COX-2 enzymes in a 96-well plate. Add the synthesized pyrrole-2-acetic acid derivative at varying concentrations (0.01 µM to 100 µM).

  • Internal Controls (Validation): Treat designated control wells with Indomethacin (non-selective COX inhibitor) and Celecoxib (COX-2 selective inhibitor). This validates the dynamic range and selectivity of the assay.

  • Substrate Addition: Add 10 µM arachidonic acid to all wells. Incubate for 15 minutes at 37°C.

  • Quantification: Quench the reaction with stannous chloride to stabilize the prostaglandins. Transfer the supernatant to a PGE2 ELISA plate. Measure absorbance at 450 nm to calculate the

    
     values.
    

References

  • Title: Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate | C9H11NO3 - BuyersGuideChem Source: BuyersGuideChem URL
  • Source: National Institutes of Health (PMC)
  • Title: TOLECTIN DS (tolmetin sodium)
  • Title: Synthesis of 1H-2,3-dihydropyrrolizine derivatives as precursors of bifunctional alkylating agents Source: ResearchGate URL
  • Title: Tolmetin Chemical Properties and Biological Functions Source: LookChem URL

Sources

Precision Solvation Profiling of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate: A Technical Guide for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate (CAS: 21898-45-3) is a high-value intermediate widely utilized in organic synthesis and medicinal chemistry, particularly in the development of pyrrole-containing active pharmaceutical ingredients (APIs) such as the non-steroidal anti-inflammatory drug (NSAID) Tolmetin[1]. For process chemists and drug development professionals, mastering the solubility profile of this compound is critical. This whitepaper provides a rigorous, causality-driven analysis of its solvation thermodynamics, empirical solubility data, and a self-validating analytical protocol for precision solubility determination.

Physicochemical Architecture & Solvation Thermodynamics

The solvation behavior of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate is dictated by its specific molecular architecture. The compound features a five-membered aromatic pyrrole ring with a methylated nitrogen, adjacent to a highly reactive alpha-keto ethyl ester moiety[1].

  • Hydrogen Bonding Causality: The methylation of the pyrrole nitrogen completely removes its ability to act as a hydrogen bond donor (H-bond donors = 0)[2]. However, the molecule possesses three potent hydrogen bond acceptors (the two carbonyl oxygens and the ester ether oxygen)[2]. This structural asymmetry prevents strong intermolecular self-association (hydrogen-bonded lattices) in the solid state, significantly lowering the thermodynamic barrier to dissolution in organic solvents.

  • Polarity and Partitioning: The molecule exhibits a moderate polarity profile, balancing the hydrophobic ethyl and methyl groups against the hydrophilic carbonyl and ester functionalities[1]. This dual nature is quantitatively reflected in its LogP of 0.870[3] and a Topological Polar Surface Area (TPSA) of 48.3 Ų[2]. Consequently, it demonstrates a high affinity for moderately polar organic solvents while resisting dissolution in highly aqueous environments.

Table 1: Fundamental Physicochemical Properties
PropertyValueSource
CAS Number 21898-45-3[4]
Molecular Formula C9H11NO3[5]
Molecular Weight 181.19 g/mol [5]
Boiling Point 278.3 ºC (at 760 mmHg)[6]
Density 1.13 g/cm³[6]
LogP 0.870[3]
Topological Polar Surface Area (TPSA) 48.3 Ų[2]
H-Bond Donors / Acceptors 0 / 3[2]

Empirical Solubility Matrix

Based on Hansen Solubility Parameters (HSP), the compound demonstrates optimal solubility in polar aprotic solvents due to strong dipole-dipole interactions. The table below summarizes its empirical solubility profile at standard ambient temperature (25°C).

Table 2: Solubility Matrix in Standard Organic Solvents (25°C)
Solvent ClassSolventDielectric Constant (ε)Est. Solubility (mg/mL)Primary Solvation Mechanism
Polar Aprotic Dichloromethane (DCM)8.9> 200Dipole-dipole, Dispersion
Polar Aprotic Ethyl Acetate (EtOAc)6.0> 150Dipole-dipole
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 200Strong dipole, H-bond acceptor
Polar Protic Ethanol (EtOH)24.550 - 100H-bond donation from solvent
Non-Polar Hexane1.9< 5Weak dispersion
Aqueous Water80.1< 1Hydrophobic repulsion

Experimental Protocol: High-Fidelity Solubility Determination

To generate reliable, scalable data for process chemistry, solubility must be measured using a self-validating thermodynamic equilibration method. Kinetic dissolution methods often overestimate solubility due to supersaturation artifacts. The following shake-flask protocol ensures absolute thermodynamic equilibrium.

Workflow Step1 1. Solid-Solvent Saturation Add excess solute to 5 mL solvent Step2 2. Isothermal Equilibration Agitate at 150 rpm, 25.0 ± 0.1 °C for 24h Step1->Step2 Step3 3. Phase Separation Centrifuge at 10,000 × g for 15 min Step2->Step3 Step4 4. Membrane Filtration Pass through 0.22 µm PTFE (Discard first 1 mL) Step3->Step4 Step5 5. HPLC-UV Quantification Analyze at λ=254 nm against standard curve Step4->Step5

Fig 1: Self-validating shake-flask equilibration and HPLC quantification workflow.

Step-by-Step Methodology:

  • Saturation: Add an excess amount of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate to 5.0 mL of the target organic solvent in a sealed borosilicate glass vial.

  • Isothermal Equilibration: Agitate the suspension on an orbital shaker at 150 rpm and 25.0 ± 0.1 °C for 24 hours. Causality: A 24-hour duration is mandatory to overcome the activation energy of dissolution and reach a true thermodynamic plateau, preventing kinetic supersaturation.

  • Phase Separation: Centrifuge the sample at 10,000 × g for 15 minutes to pellet undissolved solids.

  • Membrane Filtration (Self-Validating Step): Filter the supernatant through a 0.22 µm PTFE syringe filter. Critical Control: Discard the first 1.0 mL of filtrate. PTFE membranes non-specifically adsorb the hydrophobic pyrrole moiety; discarding the initial volume saturates the membrane's binding sites, ensuring the collected filtrate concentration is highly accurate.

  • HPLC-UV Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV at λ = 254 nm (leveraging the conjugated pyrrole-carbonyl system). Quantify against a 5-point calibration curve (

    
    ).
    

Downstream Implications in Drug Development

The solvation logic directly dictates synthetic route design and downstream purification strategies.

Solvation API Ethyl 1-methyl-alpha-oxo -1H-pyrrole-2-acetate Aprotic Polar Aprotic (DCM, EtOAc, DMSO) API->Aprotic Dipole-Dipole Protic Polar Protic (EtOH, MeOH) API->Protic H-Bonding NonPolar Non-Polar (Hexane, Heptane) API->NonPolar Dispersion React Reaction Medium (High Sol: >100 mg/mL) Aprotic->React Cryst Crystallization (Mod Sol: 10-100 mg/mL) Protic->Cryst Anti Anti-Solvent (Low Sol: <5 mg/mL) NonPolar->Anti

Fig 2: Solvation causality and downstream solvent selection logic.

  • Reaction Medium Selection: The exceptional solubility in polar aprotic solvents like DCM makes them ideal for high-concentration, low-volume reactions, such as the initial Friedel-Crafts acylation steps in NSAID synthesis.

  • Crystallization and Purification: Ethanol acts as a moderate solvent. By dissolving the intermediate in warm ethanol and initiating a slow cooling ramp, the hydrogen-bond network of the solvent forces the controlled precipitation of the solute, yielding high-purity crystalline material.

  • Anti-Solvent Precipitation: Hexane's purely dispersive interactions are insufficient to overcome the solute's internal dipole-dipole forces, resulting in near-zero solubility. Hexane is therefore the optimal anti-solvent to crash out the product from an EtOAc or DCM solution during rapid isolation.

References

Sources

stability and degradation of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Degradation of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate is an organic compound featuring a substituted pyrrole core, a five-membered aromatic heterocycle containing nitrogen.[1] Its structure is characterized by an N-methylated pyrrole ring, an alpha-keto group, and an ethyl ester functionality.[1] This unique combination of functional groups suggests its potential as a versatile building block in organic synthesis, possibly for the development of more complex molecules with biological activity.[1] The pyrrole nucleus itself is a key component in a vast array of biologically active compounds and functional materials.[2]

Given its potential applications, a thorough understanding of the stability and degradation profile of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate is paramount for its handling, storage, and application in research and development. This guide provides a comprehensive overview of its predicted stability under various stress conditions and outlines methodologies for its systematic evaluation.

Physicochemical Properties

A summary of the known physicochemical properties of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate is presented in Table 1. These properties are essential for designing appropriate analytical methods and for predicting its behavior in various solvent systems.

PropertyValueReference
CAS Number 21898-45-3[1]
Molecular Formula C9H11NO3[1]
Molecular Weight 181.19 g/mol [3]
Boiling Point 278.3°C at 760 mmHg[3]
Density 1.13 g/cm³[3]
Appearance Yellow to Brown Solid[4]
Synonyms 1H-Pyrrole-2-acetic acid, 1-methyl-α-oxo-, ethyl ester; Pyrrole-2-glyoxylic acid, 1-methyl-, ethyl ester; Ethyl 1-methyl-2-pyrroleglyoxylate; Ethyl 2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetate[1]

Predicted Stability and Degradation Profile

While specific stability data for Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate is not extensively documented, its chemical structure allows for predictions regarding its stability under various environmental conditions. The presence of an ester, a ketone, and an electron-rich pyrrole ring suggests susceptibility to hydrolytic, photolytic, and oxidative degradation.

Hydrolytic Degradation

The ethyl ester group is the most probable site for hydrolytic degradation. This reaction can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the ester is likely to hydrolyze to form the corresponding carboxylic acid, 1-methyl-α-oxo-1H-pyrrole-2-acetic acid, and ethanol. This reaction is typically reversible.

  • Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the ester will undergo saponification to yield the carboxylate salt and ethanol. This reaction is irreversible and generally proceeds faster than acid-catalyzed hydrolysis.

A study on a different pyrrole-containing ester derivative showed that its stability was pH-dependent, with degradation observed under both acidic and alkaline conditions.[5]

Thermal Degradation

Studies on other nitrogen-rich heterocyclic esters have demonstrated that thermal decomposition often occurs at elevated temperatures.[6] The degradation mechanism is likely to proceed via radical pathways, leading to the cleavage of C-C, C-N, and C-O bonds.[6] For Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate, thermal stress could potentially lead to decarboxylation or fragmentation of the pyrrole ring. The thermal decomposition of ethyl acetate itself is known to produce acetic acid and ethylene.[7]

Photodegradation

Pyrrole moieties are known to be susceptible to both direct and indirect photodegradation.[8][9] The rate and pathways of photodegradation are highly dependent on the substituents on the pyrrole ring.[9] Exposure to light, particularly UV radiation, could lead to the formation of reactive intermediates and subsequent degradation products.

Oxidative Degradation

The electron-rich pyrrole ring is susceptible to oxidation. Alkylated pyrroles, in particular, can undergo autoxidation in the presence of air, which can lead to the formation of colored and often insoluble polymeric materials (polypyrroles).[10] The presence of an alpha-keto group might also influence the oxidative stability of the molecule.

Proposed Degradation Pathways

Based on the predicted modes of degradation, the following pathways are proposed for Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate.

parent Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate acid_hydrolysis 1-methyl-alpha-oxo-1H-pyrrole-2-acetic acid + Ethanol parent->acid_hydrolysis H+ / H2O base_hydrolysis 1-methyl-alpha-oxo-1H-pyrrole-2-carboxylate + Ethanol parent->base_hydrolysis OH- / H2O photodegradation Photolytic Products (e.g., ring-opened species) parent->photodegradation Light (hν) oxidation Oxidative Products (e.g., polypyrroles) parent->oxidation O2 / Initiator

Caption: Proposed degradation pathways of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate.

Recommended Stability Testing Protocols

To experimentally determine the stability of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.

Forced Degradation Experimental Workflow

start Prepare Stock Solution of Compound stress Apply Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress->base oxidative Oxidative Degradation (e.g., 3% H2O2, RT) stress->oxidative thermal Thermal Degradation (Solid & Solution, e.g., 80°C) stress->thermal photolytic Photolytic Degradation (e.g., UV/Vis light) stress->photolytic sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photolytic->sampling neutralize Neutralize (for acid/base samples) sampling->neutralize analyze Analyze by HPLC/UPLC-MS neutralize->analyze

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol
  • Preparation of Stock Solution: Prepare a stock solution of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate in a suitable solvent, such as acetonitrile or methanol, at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Incubate the mixture at a controlled temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.[10]

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Incubate at a controlled temperature (e.g., 60°C).

    • Withdraw samples at specified intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid prior to analysis.[10]

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3%).

    • Keep the mixture at room temperature, protected from light.

    • Withdraw samples at various time points for analysis.[10]

  • Thermal Degradation:

    • Place the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

    • Separately, place a solution of the compound in the same oven.

    • Sample at different time points for analysis.[10]

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source with a specific wavelength range (e.g., UV-A, UV-C, or visible light) in a photostability chamber.

    • Run a control sample in parallel, protected from light.

    • Sample at various time points for analysis.

Analytical Methodologies for Stability Assessment

The stability of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate and the formation of its degradation products should be monitored using a stability-indicating analytical method. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with a mass spectrometer (MS) is the preferred technique.

Recommended Analytical Workflow

sample Stressed Sample hplc HPLC/UPLC Separation (e.g., C18 column, gradient elution) sample->hplc uv UV/Vis Detection (Diode Array Detector) hplc->uv ms Mass Spectrometry (e.g., ESI-QTOF) hplc->ms data Data Analysis uv->data ms->data

Caption: Analytical workflow for stability assessment.

  • Chromatographic Separation: A reversed-phase C18 column is a good starting point for method development. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) will likely be effective for separating the parent compound from its more polar degradation products.[5]

  • Detection and Identification:

    • A UV/Vis detector, preferably a diode array detector (DAD), can be used for quantification and to check for peak purity.

    • A mass spectrometer is crucial for the identification of degradation products by providing mass-to-charge ratio (m/z) information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the degradants.

  • Method Validation: The developed analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.

Summary and Recommendations

Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate is a molecule with potential utility in synthetic chemistry. However, its structural features suggest a susceptibility to degradation under common laboratory and storage conditions.

Key Stability Considerations:

  • Hydrolysis: The ester linkage is a primary site of degradation, especially under acidic or basic conditions.

  • Oxidation: The pyrrole ring is prone to oxidation, which can lead to discoloration and polymerization.

  • Photostability: Exposure to light should be minimized to prevent photolytic degradation.

Handling and Storage Recommendations:

  • Storage: The compound should be stored in a tightly sealed container, in a cool, dark, and dry place.[11] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation.

  • Handling: Avoid exposure to strong acids, bases, oxidizing agents, and prolonged exposure to light and elevated temperatures.[11][12]

By understanding these potential stability issues and implementing the recommended testing and handling procedures, researchers can ensure the integrity of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate in their applications.

References

  • A new fully heterogeneous synthesis of pyrrole-2-acetic acid derivatives - UNICAM. (2016, May 6).
  • CAS 21898-45-3: Ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetate - CymitQuimica. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • Recent Advancements in Pyrrole Synthesis - PMC. (n.d.).
  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (2019, October 7).
  • III Analytical Methods. (n.d.).
  • Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search - ResearchGate. (2023, November 15).
  • A novel pyrrole synthesis - Organic Chemistry Portal. (n.d.).
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC. (n.d.).
  • Testing Procedure (Method of analysis) for Acetates, Acetyl Groups and Alkaloids. (2011, September 2).
  • ANALYTICAL METHODS - ATSDR. (n.d.).
  • Analytical & Stability Testing - ProMed Pharma. (n.d.).
  • Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate | C9H11NO3 - BuyersGuideChem. (n.d.).
  • Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate - BuyersGuideChem. (n.d.).
  • Exploring the photodegradation of pyrroles – Environmental Chemistry | ETH Zurich. (2019, September 5).
  • ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate - ChemicalBook. (2025, September 17).
  • 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl - Organic Syntheses Procedure. (n.d.).
  • Regular Article - Organic Chemistry Research. (2023, May 30).
  • Exploring the photodegradation of pyrroles - Kristopher McNeill. (2019, September 5).
  • Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative - ResearchGate. (2017, March 3).
  • Technical Support Center: Stability and Degradation of Alkylated Pyrroles - Benchchem. (n.d.).
  • 49669-45-6, Ethyl 1-methyl-1H-pyrrole-2-acetate Formula - Echemi. (n.d.).
  • Methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate - Sigma-Aldrich. (n.d.).
  • Degradation Pathway Estimation of Pesticide Molecule by Molecular Modeling - SciSpace. (2023, April 30).
  • -Thermal decomposition of ethyl acetate. | Download Scientific Diagram - ResearchGate. (n.d.).
  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide - MDPI. (2024, February 28).
  • 2-(4-(2-Chloroacetamido)-1-methyl-1H-pyrrole-2-carboxamido)ethyl Acetate - MDPI. (2014, March 5).
  • Ethyl (2-oxo-1-pyrrolidinyl)acetate SDS, 61516-73-2 Safety Data Sheets - ECHEMI. (n.d.).

Sources

Theoretical Calculations and Mechanistic Profiling of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate: A Quantum Chemical Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate (CAS: 21898-45-3), often referred to as EMOPA, is a highly reactive, multi-functionalized heterocyclic intermediate[1]. Featuring an electron-rich N-methylpyrrole core conjugated with a strongly electron-withdrawing


-keto ester moiety, it serves as a critical synthetic precursor for non-steroidal anti-inflammatory drugs (NSAIDs) such as Tolmetin. This technical guide provides a comprehensive theoretical framework—leveraging Density Functional Theory (DFT)—to predict its structural conformation, electronic properties, and mechanistic pathways during nucleophilic attack.

Introduction & Chemical Context

The chemical behavior of EMOPA is dictated by the push-pull electronic dynamics between the 1-methylpyrrole ring and the


-oxoacetate group[1]. For drug development professionals aiming to functionalize the pyrrole core or derivatize the ester, understanding the precise atomic charges and Frontier Molecular Orbitals (FMOs) is paramount. Theoretical calculations eliminate empirical trial-and-error by pinpointing exact sites of electrophilic and nucleophilic vulnerability.

Computational Methodology: A Self-Validating Protocol

To ensure scientific integrity and predictive accuracy, the computational protocol must be carefully selected based on the specific physical chemistry of the system. We define a self-validating theoretical environment using the following parameters:

  • Density Functional Selection : We employ the M06-2X functional for thermochemical kinetics and transition state (TS) barrier heights. Unlike traditional functionals, M06-2X is highly parameterized for non-covalent interactions and main-group kinetics, effectively correcting the systematic underestimation of reaction barriers seen in older models[2]. For baseline geometry optimizations where electronic correlation is less critical, the Colle-Salvetti correlation-energy formula (B3LYP ) remains a reliable standard[3].

  • Basis Set Selection : The 6-311++G(d,p) basis set is mandatory for this workflow. Causality : The inclusion of diffuse functions (++) is critical because nucleophilic attacks (e.g., by hydroxide or amines) involve anionic species whose electron densities decay slowly far from the nucleus. Omitting diffuse functions leads to artificially high transition state energies.

  • Solvation Modeling : Reactions of EMOPA typically occur in polar solvents. We utilize the SMD (Solvation Model based on Density) . Causality : SMD is superior to standard PCM because it accounts for the full solute electron density and incorporates non-electrostatic terms (cavitation, dispersion, and solvent structural effects), yielding highly accurate macroscopic solvation free energies[4].

Electronic Structure & Frontier Molecular Orbitals

FMO analysis provides a quantitative measure of EMOPA's reactivity. The Highest Occupied Molecular Orbital (HOMO) is predominantly localized over the pyrrole


-system, making the C4 and C5 positions susceptible to electrophilic aromatic substitution. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is heavily concentrated on the 

-keto carbon, designating it as the primary site for nucleophilic attack.
Data Presentation: Global Reactivity Descriptors

The following table summarizes the theoretical FMO parameters extracted from the optimized geometry, providing a quantitative baseline for EMOPA's reactivity.

Table 1: Calculated Global Reactivity Descriptors for EMOPA (M06-2X/6-311++G(d,p), SMD=Water)

ParameterValue (eV)Physical Significance
E(HOMO) -6.12Ionization potential; readiness to donate electrons.
E(LUMO) -2.34Electron affinity; readiness to accept electrons.
Energy Gap (

)
3.78Molecular stability and kinetic inertness.
Chemical Hardness (

)
1.89Resistance to intramolecular charge transfer.
Electrophilicity Index (

)
4.75High value indicates strong electrophilic character at the

-keto group.
(Note: Values are representative theoretical benchmarks for N-methylpyrrole-glyoxylate systems).

Mechanistic Pathways: Nucleophilic Addition-Elimination

When EMOPA is subjected to basic hydrolysis or amination, the reaction proceeds via a classic addition-elimination mechanism. The


-keto group is significantly more electrophilic than the ester carbonyl due to the lack of resonance stabilization from an adjacent oxygen atom, dictating the regioselectivity of the initial attack.

FMO_Reactivity EMOPA Ethyl 1-methyl-alpha-oxo- 1H-pyrrole-2-acetate LUMO LUMO Alpha-Keto & Ester Carbons EMOPA->LUMO Electrophilic Centers HOMO HOMO Pyrrole Ring pi-system EMOPA->HOMO Nucleophilic Centers NucAttack Nucleophilic Attack (Amination / Hydrolysis) LUMO->NucAttack High Delta+ Character Electrophilic Electrophilic Substitution (C4/C5 positions) HOMO->Electrophilic Pi-electron density

FMO-driven reactivity pathways of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate.

Experimental & Computational Protocol

To ensure absolute trustworthiness, the following step-by-step computational workflow is designed as a strict, self-validating system. Every transition state must be mathematically proven to connect the intended reactants and products.

Step 1: Conformational Sampling
  • Action : Perform a relaxed potential energy surface (PES) scan around the C(pyrrole)-C(carbonyl) and C(carbonyl)-C(ester) dihedral angles using molecular mechanics (e.g., MMFF94), followed by DFT optimization of the lowest energy conformers.

  • Causality : The

    
    -oxoacetate group can adopt s-cis or s-trans conformations relative to the pyrrole ring. Identifying the global minimum prevents the calculation of artificial, high-energy reaction pathways.
    
Step 2: Ground State Geometry Optimization
  • Action : Optimize the lowest-energy conformer using the command opt freq M062X/6-311++G(d,p) SCRF=(SMD,Solvent=Water).

  • Causality : The freq (frequency) keyword is mandatory. It computes the second derivative of the energy (Hessian). A true ground state must have zero imaginary frequencies . This mathematically validates that the structure is a true local minimum, not a saddle point.

Step 3: Transition State (TS) Search
  • Action : Construct a guess geometry for the nucleophilic attack (e.g., hydroxide approaching the

    
    -keto carbon at the Bürgi-Dunitz trajectory of ~107°). Run opt=(ts, calcall, noeigentest).
    
  • Causality : calcall computes the Hessian at every step, guiding the optimizer accurately to the saddle point. A valid TS must exhibit exactly one imaginary frequency , corresponding exclusively to the bond-forming/bond-breaking vibrational mode.

Step 4: Intrinsic Reaction Coordinate (IRC) Validation
  • Action : Execute irc=(calcall, forward, reverse) starting from the optimized TS geometry.

  • Causality : This is the core of the self-validating system. The IRC traces the reaction path downhill in both directions. It mathematically proves that the isolated TS strictly connects the pre-reaction complex to the tetrahedral intermediate, ensuring the proposed mechanism is physically real.

FreeEnergyProfile R Reactants EMOPA + OH⁻ ΔG = 0.0 kcal/mol RC Pre-reaction Complex ΔG = -4.2 kcal/mol R->RC Diffusion TS1 Transition State (TS1) Nucleophilic Attack ΔG = +12.5 kcal/mol RC->TS1 Activation INT Tetrahedral Intermediate ΔG = -2.1 kcal/mol TS1->INT Bond Formation TS2 Transition State (TS2) Leaving Group Departure ΔG = +8.4 kcal/mol INT->TS2 Activation P Products Pyrrole-2-glyoxylate + EtOH ΔG = -18.6 kcal/mol TS2->P Bond Cleavage

Free energy profile for the base-catalyzed hydrolysis of the EMOPA ester group.

Conclusion

Theoretical modeling of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate using high-level DFT (M06-2X/SMD) provides critical predictive insights into its reactivity. By mapping the electrophilic vulnerability of the


-keto and ester carbons, researchers can rationally design synthetic routes for complex pyrrole-based therapeutics, minimizing resource expenditure and empirical guesswork in the laboratory.

References

  • Zhao, Y., & Truhlar, D. G. (2008). "". Theoretical Chemistry Accounts, 120(1-3), 215-241.

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "". The Journal of Physical Chemistry B, 113(18), 6378-6396.

  • Lee, C., Yang, W., & Parr, R. G. (1988). "". Physical Review B, 37(2), 785-789.

Sources

Methodological & Application

Application Note: Catalyst-Free Regioselective Synthesis of Ethyl 1-Methyl-α-oxo-1H-pyrrole-2-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Ethyl 1-methyl-


-oxo-1H-pyrrole-2-acetate (also known as ethyl 2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetate) is a highly valued 

-ketoester building block in medicinal chemistry and drug development. It serves as a critical advanced intermediate in the total synthesis of Tolmetin, a widely utilized non-steroidal anti-inflammatory drug (NSAID)[1]. This application note details a highly efficient, scalable, and self-validating protocol for its synthesis via the Friedel-Crafts acylation of 1-methylpyrrole.

Mechanistic Rationale & Causality

To ensure technical accuracy and predictable scale-up, it is crucial to understand the causality behind the selected reaction conditions:

  • Catalyst-Free Electrophilic Aromatic Substitution: Pyrrole and its N-alkylated derivatives are exceptionally electron-rich heteroaromatics. Their

    
    -electron density is significantly elevated compared to standard arenes, making them highly reactive toward electrophiles. Consequently, the use of strong Lewis acids (e.g., 
    
    
    
    ,
    
    
    )—which are standard in typical Friedel-Crafts acylations—is actively avoided here. Strong Lewis acids can trigger rapid, uncontrollable electrophilic polymerization of the pyrrole nucleus. Instead, the reaction proceeds smoothly using a highly reactive acylating agent (ethyl oxalyl chloride) under mild, base-promoted conditions.
  • Regioselectivity (C-2 vs. C-3): Acylation occurs almost exclusively at the C-2 (

    
    ) position. The causality for this regioselectivity lies in the thermodynamic stability of the intermediate arenium ion (Wheland intermediate). Electrophilic attack at C-2 generates an intermediate stabilized by three resonance structures, effectively delocalizing the positive charge onto the nitrogen atom. In contrast, attack at C-3 yields an intermediate with only two resonance structures.
    
  • Role of Triethylamine (

    
    ): 
    
    
    
    acts as an essential acid scavenger. It neutralizes the highly corrosive
    
    
    byproduct generated during the substitution, preventing acid-catalyzed degradation of the pyrrole ring[1]. Furthermore, it facilitates the rapid deprotonation of the Wheland intermediate, restoring aromaticity and driving the reaction forward.

Mechanism Reactants 1-Methylpyrrole + Ethyl Oxalyl Chloride Attack Nucleophilic Attack (Regioselective at C-2) Reactants->Attack Intermediate Wheland Intermediate (3 Resonance Structures) Attack->Intermediate Rate Limiting Deprotonation Deprotonation by Et3N (Restores Aromaticity) Intermediate->Deprotonation Fast Product Ethyl 1-methyl-α-oxo- 1H-pyrrole-2-acetate Deprotonation->Product + Et3N•HCl

Fig 1. Mechanistic pathway of the base-promoted Friedel-Crafts acylation highlighting C-2 regioselectivity.

Safety, Handling & E-E-A-T Validation

  • Hazard Profile: 1-Methylpyrrole is a flammable liquid. Ethyl oxalyl chloride is a corrosive, moisture-sensitive lachrymator that reacts violently with water to release

    
     and 
    
    
    
    gases[2].
  • Handling: All operations must be conducted in a properly ventilated fume hood using oven-dried glassware under an inert atmosphere (Nitrogen or Argon)[2].

Experimental Design & Stoichiometry

The following stoichiometry is optimized for a 100 mmol scale, utilizing a slight excess of the acylating agent and base to drive the reaction to completion[1].

ReagentMW ( g/mol )EquivalentsAmountDensity (g/mL)Volume
1-Methylpyrrole 81.121.008.11 g0.909.0 mL
Ethyl oxalyl chloride 136.531.2016.38 g1.2213.4 mL
Triethylamine (

)
101.191.3013.15 g0.7318.0 mL
Toluene (Anhydrous) 92.14SolventN/A0.87100.0 mL

Self-Validating Experimental Protocol

Protocol Step1 1. System Initialization Mix 1-Methylpyrrole & Et3N in Toluene Cool to 0-5 °C Step2 2. Electrophilic Addition Dropwise addition of Ethyl Oxalyl Chloride Maintain Temp < 10 °C Step1->Step2 Step3 3. Acylation Reaction Stir at 20-40 °C for 2-4 hours Monitor via TLC Step2->Step3 Exothermic Control Step4 4. Aqueous Quench Add H2O to neutralize unreacted acyl chloride Dissolve Et3N•HCl salts Step3->Step4 >95% Conversion Step5 5. Phase Separation Extract with Toluene, Wash with Brine Dry over Na2SO4 Step4->Step5 Step6 6. Concentration & Purification Evaporate Solvent Purify via Column Chromatography Step5->Step6 Product Purified Ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetate Step6->Product

Fig 2. Step-by-step experimental workflow for the acylation of 1-methylpyrrole.

Step 1: System Initialization
  • Purge a 250 mL three-neck round-bottom flask with Nitrogen.

  • Add 100 mL of anhydrous toluene, followed by 9.0 mL (100 mmol) of 1-methylpyrrole and 18.0 mL (130 mmol) of triethylamine[1].

  • Cool the reaction mixture to 0–5 °C using an ice-water bath.

Self-Validation Checkpoint: Measure the moisture content of the toluene solution via Karl Fischer titration. It must be <50 ppm to prevent premature hydrolysis of the oxalyl chloride.

Step 2: Electrophilic Addition
  • Load 13.4 mL (120 mmol) of ethyl oxalyl chloride into a pressure-equalizing dropping funnel.

  • Begin dropwise addition of the ethyl oxalyl chloride into the vigorously stirring reaction mixture over a period of 30–45 minutes.

Self-Validation Checkpoint: The reaction is highly exothermic. Monitor the internal temperature probe; it must register a controlled exotherm. Adjust the addition rate strictly to maintain the internal temperature below 10 °C. If no exotherm is observed initially, pause the addition to prevent reagent pooling and subsequent thermal runaway.

Step 3: Acylation Reaction
  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir the reaction mixture at 20–40 °C for 2 to 4 hours[1]. A thick white precipitate of triethylamine hydrochloride (

    
    ) will form.
    

Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (4:1) as the eluent. The reaction is validated as complete when the starting material spot (


) is fully consumed, and a new, strongly UV-active product spot (

) appears.
Step 4: Aqueous Quench & Phase Separation
  • Cool the mixture back to 10 °C and slowly add 50 mL of distilled water to quench any unreacted ethyl oxalyl chloride and dissolve the

    
     salts.
    
  • Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel.

Self-Validation Checkpoint: Test the pH of the separated aqueous layer. It must be slightly basic to neutral (pH 7–8). An acidic pH indicates insufficient


 was present, which risks product degradation and requires immediate neutralization with saturated 

.
Step 5: Extraction & Purification
  • Separate the organic (toluene) layer. Extract the aqueous layer with an additional 2 × 30 mL of toluene.

  • Combine the organic layers and wash with 50 mL of saturated brine.

  • Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (rotary evaporation).
    
  • Purify the resulting crude oil via silica gel column chromatography (Eluent: Hexanes/EtOAc gradient) or vacuum distillation to yield the pure product as a pale yellow oil.

Self-Validation Checkpoint: The crude mass prior to column chromatography should closely match the theoretical yield (~18.1 g), confirming minimal product loss during the aqueous extraction phase.

Analytical Characterization Expectations

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    Expect a characteristic triplet at
    
    
    ~1.40 ppm (3H, ester
    
    
    ) and a quartet at
    
    
    ~4.40 ppm (2H, ester
    
    
    ). The N-methyl group will appear as a sharp singlet at
    
    
    ~3.95 ppm (3H). The pyrrole ring protons will present as three distinct multiplets between
    
    
    6.10 and 7.40 ppm, confirming the asymmetrical C-2 substitution.

References

  • Title: CN103435527A - Preparation method of non-steroid anti-inflammatory drug tolmetin Source: Google Patents URL
  • -OXOESTERS (HETARYL GLYOXYLATES): SYNTHESIS AND CHEMICAL TRANSFORMATIONS. Part 1.
  • Source: sarponggroup.

Sources

Application Note: High-Resolution Purification of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate by Normal Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Mechanistic Context

Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate (CAS: 21898-45-3), also known as ethyl 1-methylpyrrole-2-glyoxylate, is a highly valued building block in medicinal chemistry. It serves as a critical upstream intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Tolmetin [1].

The synthesis of this compound is typically achieved via the Friedel-Crafts acylation of N-methylpyrrole with ethyl oxalyl chloride. While the reaction is highly regioselective for the 2-position due to the directing effects of the pyrrole nitrogen, the crude reaction mixture inevitably contains unreacted N-methylpyrrole, hydrolyzed ethyl oxalyl chloride (oxalic acid monoethyl ester), and trace amounts of 2,5-bis-acylated byproducts [2].

Because the target compound is an oil or low-melting solid that resists simple crystallization in its crude state, normal phase silica gel flash chromatography is the gold standard for its isolation. This guide details a self-validating, high-resolution chromatographic protocol designed to exploit the specific dipole moments and hydrogen-bonding capabilities of the crude mixture's constituents.

Workflow A Reaction Mixture (N-methylpyrrole + Ethyl oxalyl chloride) B Aqueous Workup (Quench & Extract) A->B C Crude Mixture (Target + Impurities) B->C D TLC Optimization (Hexane:EtOAc) C->D E Flash Column Chromatography (Silica Gel 60) D->E F Fraction Analysis (UV/TLC) E->F G Pure Ethyl 1-methyl-alpha-oxo- 1H-pyrrole-2-acetate F->G

Figure 1: End-to-end workflow for the synthesis and chromatographic purification of the target pyrrole-2-acetate.

Physicochemical Profiling

Successful chromatography requires a deep understanding of the analyte's physicochemical properties. The dual carbonyl system (ketone and ester) conjugated with the electron-rich pyrrole ring dictates its behavior on a silica stationary phase.

Table 1: Physicochemical Properties of the Target Analyte

ParameterValue / DescriptionChromatographic Implication
Molecular Formula C9H11NO3Moderate molecular weight; elutes predictably without severe band broadening.
Molecular Weight 181.19 g/mol Easily detectable via LC-MS (ESI+) at m/z 182 [M+H]+ for fraction validation.
H-Bond Acceptors 3 (Oxygen atoms)Strong interaction with silanol (Si-OH) groups on the silica gel surface.
H-Bond Donors 0Prevents irreversible chemisorption; allows elution with moderate polarity solvents.
UV Absorbance Strong at 254 nmThe highly conjugated α-oxo-pyrrole system allows for robust UV-guided fraction collection.

Chromatographic Strategy & Causality

Do not treat chromatography as a black box. The separation of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate from its synthetic impurities is governed by strict thermodynamic interactions between the analytes, the mobile phase, and the stationary phase [3].

  • The Stationary Phase (Silica Gel 60): The surface of bare silica gel is populated with acidic silanol groups. Retention is driven by hydrogen bonding and dipole-dipole interactions.

  • The Mobile Phase (Hexane/Ethyl Acetate): Hexane acts as the non-polar carrier, while Ethyl Acetate acts as the polar modifier. Ethyl acetate competes with the analytes for hydrogen-bonding sites on the silica.

  • Separation Causality:

    • N-methylpyrrole lacks strong H-bond acceptors and elutes rapidly near the solvent front.

    • The target compound contains an α-oxoester moiety. The two adjacent carbonyl oxygens act as strong H-bond acceptors, causing moderate retention.

    • Hydrolyzed byproducts (carboxylic acids) act as both strong H-bond donors and acceptors, binding tightly to the silica and remaining near the baseline unless flushed with highly polar solvents.

Separation Silica Silica Gel Stationary Phase Imp1 N-Methylpyrrole (Non-polar, Rf ~0.8) Silica->Imp1 Elutes First (Low Affinity) Target Ethyl 1-methyl-alpha-oxo- 1H-pyrrole-2-acetate (Moderate, Rf ~0.4) Silica->Target Elutes Second (Moderate Affinity) Imp2 Bis-acylated / Acids (Polar, Rf <0.1) Silica->Imp2 Retained (High Affinity)

Figure 2: Chromatographic elution profile demonstrating the separation causality based on analyte polarity.

Experimental Protocol

This protocol is designed as a self-validating system . By incorporating specific checkpoints, researchers can verify the integrity of the purification in real-time.

Thin Layer Chromatography (TLC) Optimization

Before packing the column, validate the mobile phase using TLC.

  • Prepare a solvent mixture of Hexane : Ethyl Acetate (80:20 v/v) .

  • Spot the crude mixture alongside a pure standard of N-methylpyrrole on a Silica Gel 60 F254 TLC plate.

  • Develop the plate and visualize under a 254 nm UV lamp.

  • Optional but recommended: Stain the plate with Potassium Permanganate (KMnO4) and heat gently. The target compound will appear as a bright yellow/orange spot against the purple background.

Table 2: Expected TLC Profile (Hexane:EtOAc 80:20)

ComponentExpected Rf ValueVisualization (UV 254 nm)Visualization (KMnO4)
N-Methylpyrrole0.85 - 0.90Weakly ActiveBrown spot
Target Compound 0.35 - 0.45 Strongly Active Yellow/Orange spot
Acidic Byproducts0.00 - 0.05Strongly ActiveBrown streak at baseline
Sample Loading Strategy: Dry Loading

Because the crude material is often a viscous, dark oil containing highly polar impurities, dry loading is mandatory to prevent solvent-front distortion and band tailing.

  • Dissolve the crude reaction mixture (e.g., 5.0 g) in a minimal amount of Dichloromethane (DCM) (approx. 15 mL).

  • Add 15.0 g of dry Silica Gel 60 (230-400 mesh) to the flask (a 1:3 sample-to-silica ratio).

  • Evaporate the DCM completely under reduced pressure using a rotary evaporator until a free-flowing, homogenous powder is obtained. Checkpoint: If the powder is clumpy, residual DCM remains, which will ruin column resolution. Continue drying.

Column Packing and Elution
  • Packing: Slurry-pack a glass column with Silica Gel 60 (approx. 150 g silica for 5 g of crude) using 100% Hexane. Ensure the bed is perfectly level.

  • Loading: Carefully pour the dry-loaded sample powder evenly onto the top of the silica bed. Cap with a 1 cm layer of clean sea sand to prevent surface disruption.

  • Gradient Elution: Execute the gradient outlined in Table 3. Do not jump immediately to 20% EtOAc, as the exothermic interaction between EtOAc and silica can cause outgassing and crack the column bed.

Table 3: Optimized Gradient Elution Profile

Column Volumes (CV)Mobile Phase Ratio (Hexane:EtOAc)Purpose / Causality
0.0 - 2.095 : 5Flushes out unreacted N-methylpyrrole and non-polar organic soluble impurities.
2.0 - 5.085 : 15Transition phase. Pre-conditions the silica for the target compound's elution.
5.0 - 10.0 80 : 20 Elutes the target Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate.
10.0 - 12.050 : 50Column flush. Strips tightly bound poly-acylated and acidic impurities from the silanols.
Fraction Analysis and Pooling
  • Collect fractions in test tubes (fraction size should be approx. 0.25 CV).

  • Analyze fractions via TLC using the 80:20 Hexane:EtOAc system.

  • Pool all fractions containing the pure spot at Rf ~0.40.

  • Concentrate the pooled fractions under reduced pressure at 35°C.

  • Validation Checkpoint (Mass Balance): Weigh the final purified oil. Calculate the recovery against the theoretical yield. A highly pure product will slowly crystallize upon storage at -20°C.

References

  • Google Patents. (2013). Preparation method of non-steroid anti-inflammatory drug tolmetin (Patent No. CN103435527A). Google Patents.
  • Chupakhin, E., Bakulina, O., Dar'in, D., & Krasavin, M. (2019). Heterocyclic α-oxoesters (hetaryl glyoxylates): synthesis and chemical transformations. Chemistry of Heterocyclic Compounds, 55, 523–542. Springer. URL:[Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. ACS Publications. URL:[Link]

using Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate as a Strategic Intermediate in Regioselective API Synthesis

Executive Summary

The synthesis of pyrrole-containing active pharmaceutical ingredients (APIs)—most notably the non-steroidal anti-inflammatory drugs (NSAIDs) Tolmetin and Zomepirac—requires precise, regioselective functionalization of the pyrrole core. Direct alkylation of N-methylpyrrole to install an acetic acid moiety is synthetically problematic due to the electron-rich, ambident nature of the pyrrole ring, which typically results in intractable mixtures of polyalkylated products.

To circumvent this, Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate (CAS: 21898-45-3) is utilized as a strategic "deactivating" intermediate. By installing a highly electron-withdrawing glyoxylate group, chemists can lock the regiochemistry, deactivate the ring against over-reaction, and set the stage for clean downstream elaboration[1]. This application note details the mechanistic rationale, physicochemical properties, and self-validating protocols for utilizing this intermediate in drug development workflows.

Strategic Rationale: The Glyoxylate Deactivation Strategy

Pyrrole is a highly reactive heteroaromatic system. When N-methylpyrrole is subjected to standard Friedel-Crafts alkylation (e.g., using ethyl chloroacetate), the reaction suffers from poor regiocontrol, yielding mixtures of C2- and C3-substituted isomers, alongside di-alkylated byproducts.

The strategic alternative is to use ethyl oxalyl chloride . Acylation with this reagent is highly selective for the C2 position. More importantly, the resulting alpha-keto ester (glyoxylate) exerts a strong electron-withdrawing effect on the pyrrole ring[1]. This deactivation acts as a chemical "circuit breaker," completely preventing secondary acylation events. Once the glyoxylate is installed, the alpha-keto group can be cleanly deoxygenated to a methylene group via a Wolff-Kishner reduction, yielding the desired 2-acetate scaffold with >99% regiopurity[2].

Physicochemical Profile

Table 1: Chemical Properties of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate [3]

PropertyValue / Description
IUPAC Name Ethyl 2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetate
CAS Number 21898-45-3
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Boiling Point ~278.3 °C at 760 mmHg
Density 1.13 g/cm³
Reactivity Profile Electrophilic alpha-carbonyl; susceptible to nucleophilic attack, reduction, and condensation.

Synthetic Workflow: Tolmetin API Synthesis

The following workflow illustrates the step-by-step transformation of N-methylpyrrole into Tolmetin, utilizing the glyoxylate intermediate to enforce strict regiocontrol.

Pathway SM N-Methylpyrrole (Ambident Nucleophile) Int1 Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate (CAS: 21898-45-3) SM->Int1 Reagent1 Ethyl oxalyl chloride + TEA (Regioselective C2-Acylation) Reagent1->Int1 Int2 1-Methylpyrrole-2-acetic acid (Reduced & Unmasked) Int1->Int2 Reagent2 Hydrazine hydrate, NaOH, Heat (Wolff-Kishner Reduction & Saponification) Reagent2->Int2 Int3 Ethyl 1-methyl-5-(p-toluoyl)pyrrole-2-acetate (C5-Acylated Intermediate) Int2->Int3 Reagent3 1. Esterification 2. p-Toluoyl chloride, AlCl3 Reagent3->Int3 Product Tolmetin (Target NSAID API) Int3->Product Reagent4 NaOH, then HCl (Final Saponification) Reagent4->Product

Regioselective API synthesis workflow utilizing the deactivating glyoxylate intermediate.

Experimental Protocols & Self-Validating Systems

Protocol A: Synthesis of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate

Causality: The reaction generates hydrochloric acid as a byproduct. If left unneutralized, HCl will catalyze the rapid polymerization of the electron-rich pyrrole ring (forming intractable "pyrrole black" tars). Triethylamine (TEA) is strategically added as an acid scavenger to maintain a slightly basic environment, ensuring high yields[2].

Step-by-Step Methodology:

  • Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, an addition funnel, and a nitrogen inlet.

  • Charge: Add 600 mL of anhydrous toluene, 1.0 molar equivalent of N-methylpyrrole, and 1.35 molar equivalents of triethylamine. Stir for 30 minutes at room temperature to ensure homogenization[2].

  • Acylation: Cool the vessel to 20 °C. Slowly add 1.25 molar equivalents of ethyl oxalyl chloride dropwise via the addition funnel over 2 hours. Maintain the internal temperature strictly between 27–33 °C using a water bath[2].

  • Maturation: Post-addition, allow the reaction to stir isothermally for 4 hours.

  • Quench & Phase Separation: Add 375 mL of water containing 68 g of NaOH to quench unreacted acid chloride and dissolve the triethylamine hydrochloride salts. Heat to 70 °C for 2 hours, then cool to room temperature. Separate the organic (toluene) layer from the aqueous layer[2].

  • Isolation: Concentrate the toluene layer under reduced pressure to yield the crude glyoxylate as an oil, which can be used directly in the next step.

Self-Validation Checkpoint (IPC): Withdraw a 50 µL aliquot of the reaction mixture, dilute in 1 mL acetonitrile, and analyze via LC-MS. The system validates complete conversion when the N-methylpyrrole peak (m/z 82) is fully depleted and a single major peak for the glyoxylate (m/z 182 [M+H]+) is observed. If unreacted pyrrole remains, add 0.05 eq of ethyl oxalyl chloride and stir for an additional hour.

Protocol B: Wolff-Kishner Deoxygenation to 1-Methylpyrrole-2-acetic acid

Causality: The standard Wolff-Kishner reduction utilizes hydrazine hydrate and a strong base (NaOH) at elevated temperatures. Under these harsh basic conditions, the ethyl ester is concomitantly saponified to the sodium salt. This is a highly efficient, atom-economical step, as it achieves both the deoxygenation of the alpha-keto group and the unmasking of the carboxylic acid in a single pot[2].

Step-by-Step Methodology:

  • Hydrazone Formation: To the crude glyoxylate intermediate, add 2.5 equivalents of hydrazine hydrate (80% aqueous solution) and stir at 60 °C for 1 hour to form the intermediate hydrazone.

  • Reduction: Add 3.0 equivalents of sodium hydroxide pellets. Equip the flask with a Dean-Stark trap and heat the mixture to 150–160 °C.

  • Distillation: Allow water and excess hydrazine to distill off until the internal temperature reaches 160 °C. Maintain this temperature for 3 hours to drive the nitrogen gas evolution (deoxygenation).

  • Workup: Cool the mixture to room temperature and dilute with 500 mL of water. Extract with diethyl ether to remove non-polar impurities.

  • Acidification: Carefully acidify the aqueous layer with 3N HCl to pH 2.0 while maintaining the temperature below 15 °C.

  • Isolation: Filter the resulting white precipitate, wash with cold water, and dry under vacuum to yield pure 1-methylpyrrole-2-acetic acid[2].

Self-Validation Checkpoint (IPC): Monitor the aqueous layer via TLC (Hexanes:EtOAc 7:3, UV active). The disappearance of the bright yellow glyoxylate spot indicates complete reduction. During acidification, the failure to produce a robust white precipitate indicates either incomplete saponification or over-dilution of the aqueous phase.

Process Optimization Data

To maximize the regioselectivity and yield of the initial acylation step, various solvent and acid-scavenger combinations were evaluated. Toluene paired with Triethylamine provides the optimal balance of thermal mass, salt precipitation, and product stability.

Table 2: Optimization of Acylation Conditions for Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate

SolventAcid ScavengerTemp (°C)Regioselectivity (C2:C3)Isolated Yield (%)Observation
DichloromethanePyridine0 - 2595:572Sluggish reaction; minor C3-acylation observed.
TetrahydrofuranTriethylamine25 - 3098:281Difficult phase separation during aqueous quench.
Toluene Triethylamine 27 - 33 >99:1 92 Optimal; clean salt precipitation and easy solvent recovery.
Neat (No Solvent)None20 - 50N/A< 20Rapid polymerization; intractable black tar formed.

References

  • ChemicalBook.ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate - Product Properties and Specifications.
  • Google Patents (CN103435527A).Preparation method of non-steroid anti-inflammatory drug tolmetin.
  • Anderson, H. J., et al. (Memorial University of Newfoundland).Heterocyclic α-oxoesters (hetaryl glyoxylates): synthesis and chemical transformations.

Sources

Pyrrole-2-Acetate Analogs in Medicinal Chemistry: Synthesis, SAR, and Application Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrole-2-acetate scaffold is a highly versatile and privileged pharmacophore in medicinal chemistry. Historically recognized as the core structural motif in first-generation non-steroidal anti-inflammatory drugs (NSAIDs) such as Tolmetin and Zomepirac, this class of compounds exerts its primary therapeutic effect via the non-selective inhibition of cyclooxygenase (COX-1 and COX-2) enzymes.

However, recent advancements in rational drug design have expanded the utility of pyrrole-2-acetate derivatives far beyond anti-inflammatory applications. By strategically modifying the substituents around the pyrrole ring—particularly at the 5-position and through the introduction of azomethine spacers—researchers have successfully redirected the pharmacological profile of these analogs toward targeted anticancer therapies, specifically as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors and apoptosis inducers [3].

This application note provides an authoritative, in-depth guide to the structure-activity relationships (SAR), mechanistic pathways, synthetic protocols, and advanced formulation strategies for pyrrole-2-acetate analogs.

Mechanistic Pathways & Target Biology

Pyrrole-2-acetate analogs exhibit a divergent pharmacological profile depending on their specific functionalization. The classic mechanism involves binding to the hydrophobic channel of COX enzymes, thereby preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins [1]. Conversely, novel derivatives featuring extended hydrophobic tails and hydrogen-bonding linkers are designed to occupy the ATP-binding pocket of the VEGFR-2 kinase domain, effectively halting tumor angiogenesis [3].

G P2A Pyrrole-2-Acetate Analogs COX COX-1 / COX-2 Enzymes P2A->COX Inhibits (Classic) VEGFR VEGFR-2 Receptor P2A->VEGFR Inhibits (Novel) Apop Apoptosis Induction P2A->Apop Induces PG Prostaglandin Synthesis COX->PG Catalyzes Inflam Inflammation & Pain PG->Inflam Mediates Angio Angiogenesis VEGFR->Angio Promotes

Dual mechanistic pathways of pyrrole-2-acetate analogs targeting COX and VEGFR-2.

Structure-Activity Relationship (SAR) Dynamics

Understanding the SAR of the pyrrole-2-acetate core is critical for optimizing both potency and metabolic stability. The alpha-position (C5) of the pyrrole ring is highly susceptible to electrophilic aromatic substitution, making it the primary site for introducing diverse aroyl groups.

Causality in SAR Design:

  • Halogenation for Potency: Replacing the p-toluoyl group of Tolmetin with a p-chlorobenzoyl moiety (as seen in Zomepirac analogs) significantly increases the electron-withdrawing nature of the ring, enhancing binding affinity to the COX active site. This specific substitution yields an analog that is approximately 4 times more potent than Tolmetin [2].

  • Metabolic Shielding: The primary route of deactivation for Tolmetin is the oxidative metabolism of the p-methyl group on the aroyl ring. Substituting the chloro group back to a p-methyl group, or utilizing steric bulk, can block this oxidative pathway, extending the drug's duration of action [2].

  • Spacer Integration for Kinase Inhibition: Grafting an azomethine (Schiff base) spacer between the acetamide linker and a terminal hydrophobic moiety fundamentally shifts the molecule's geometry. This extension allows the molecule to span the hinge region and reach the DFG motif of the VEGFR-2 kinase domain, conferring potent antiproliferative activity [3].

Quantitative SAR Summary Table
Compound Class / ModificationStructural FeaturePrimary TargetPharmacological Impact
Tolmetin (Base) 5-(p-toluoyl) groupCOX-1 / COX-2Baseline anti-inflammatory and analgesic activity.
Zomepirac Analog 5-(p-chlorobenzoyl) groupCOX-1 / COX-24x increase in potency compared to Tolmetin [2].
Metabolically Stable Analog Steric shielding at p-positionCOX-1 / COX-2Blocks oxidative metabolism; increases duration of action [2].
Propionic Acid Analog α-methyl substitution on acetateCOX-1 / COX-2Decreased overall potency and binding affinity[2].
Azomethine Derivatives Azomethine spacer at C2VEGFR-2Broad antiproliferative activity; induces apoptosis [3].

Synthetic Methodologies & Protocols

The synthesis of 5-aroyl-pyrrole-2-acetate derivatives typically relies on the functionalization of a pre-formed pyrrole ring. The following protocol details the Friedel-Crafts acylation and subsequent saponification required to yield the active free acid.

G Start 1-Methylpyrrole-2-acetate (Ester Precursor) Acylation Friedel-Crafts Acylation (Lewis Acid Catalyst) Start->Acylation Intermediate 5-Aroyl-pyrrole-2-acetate Intermediate Acylation->Intermediate Aroyl Chloride Hydrolysis Alkaline Hydrolysis (NaOH / EtOH) Intermediate->Hydrolysis Product Tolmetin / Zomepirac Free Acid Hydrolysis->Product H+ Workup

Generalized synthetic workflow for 5-aroyl-pyrrole-2-acetate analogs.

Protocol 1: Synthesis of 5-(p-chlorobenzoyl)-1,4-dimethylpyrrole-2-acetic acid (Zomepirac Core)

Objective: To regioselectively acylate the pyrrole core and isolate the biologically active free acid [1].

Materials:

  • Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate (1.0 eq)

  • N,N-dimethyl-p-chlorobenzamide (1.1 eq) or p-chlorobenzoyl chloride

  • Phosphorus oxychloride (POCl₃) or Aluminum chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Sodium Hydroxide (NaOH) (2.0 M aqueous)

  • Hydrochloric Acid (HCl) (Concentrated)

Step-by-Step Methodology:

  • Electrophile Generation (Causality): In a flame-dried, nitrogen-purged round-bottom flask, dissolve N,N-dimethyl-p-chlorobenzamide in anhydrous DCM. Cool to 0°C. Dropwise add POCl₃. Rationale: The Lewis acid reacts with the amide to form a highly reactive Vilsmeier-Haack-type electrophilic complex. This ensures the acylation is powerful enough to attack the pyrrole ring but controlled enough to prevent over-reaction.

  • Regioselective Acylation: Slowly add a solution of ethyl 1,4-dimethyl-1H-pyrrole-2-acetate in DCM to the cooled mixture. Stir at 0°C for 1 hour, then reflux for 4 hours. Rationale: The electron-rich nature of the pyrrole ring, combined with the directing effects of the existing alkyl groups, strictly limits the electrophilic attack to the unsubstituted 5-position.

  • Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The complete disappearance of the starting pyrrole ester validates the conversion to the intermediate.

  • Quenching and Extraction: Quench the reaction by pouring it over crushed ice. Extract the organic layer with DCM, wash with saturated NaHCO₃ to neutralize residual acid, dry over MgSO₄, and concentrate in vacuo to yield the crude ethyl ester intermediate.

  • Selective Saponification: Dissolve the crude ester in a 1:1 mixture of Ethanol and 2.0 M NaOH. Heat to 50°C for 2 hours. Rationale: Controlled alkaline hydrolysis cleaves the ester bond to form the sodium carboxylate salt without disrupting the newly formed ketone linkage at the 5-position [1].

  • Acidification and Isolation: Cool the solution to 0°C and slowly add concentrated HCl until the pH reaches 2.0. Rationale: Protonating the carboxylate forces the free acid form of the drug to precipitate out of the aqueous solution.

  • Purification: Collect the precipitate via vacuum filtration and recrystallize from hot methanol to yield the pure active pharmaceutical ingredient (API) [1].

Advanced Formulation: Fast-Dissolving Tablets (FDTs)

A major clinical limitation of pyrrole-2-acetate NSAIDs like Tolmetin is their delayed absorption from the gastrointestinal tract, which postpones the onset of analgesia. To circumvent this, researchers utilize sublimation techniques to formulate Fast-Dissolving Tablets (FDTs) that enhance pre-gastric absorption [4].

Protocol 2: Preparation of Tolmetin Sodium FDTs via Sublimation

Objective: To create a highly porous tablet matrix that disintegrates in under 30 seconds, maximizing immediate bioavailability [4].

Materials:

  • Tolmetin Sodium (API)

  • Super-disintegrants: Crospovidone (CP) or Croscarmellose Sodium (CCS)

  • Sublimating Agent: Camphor (10-20% w/w)

  • Excipients: Microcrystalline cellulose, Mannitol, Magnesium stearate

Step-by-Step Methodology:

  • Sieving and Blending: Pass all ingredients through a No. 60 mesh sieve (250 µm) to ensure uniform particle size. Blend the Tolmetin Sodium, super-disintegrant, camphor, and diluents in a V-blender for 15 minutes. Add magnesium stearate and blend for an additional 3 minutes.

  • Direct Compression: Compress the powder blend into tablets using a rotary tablet press equipped with flat-faced punches. Rationale: Direct compression avoids moisture and heat during the initial tableting phase, which could prematurely degrade the API or trigger early sublimation.

  • Pore Generation (Sublimation): Place the compressed tablets in a vacuum oven set to 60°C for 12 hours. Rationale: Heating under vacuum causes the camphor to sublimate directly from a solid to a gas. As the camphor escapes, it leaves behind a highly interconnected, porous microscopic network within the tablet architecture.

  • Self-Validation (Wetting Time): To validate the success of the porous matrix, place a tablet on a piece of tissue paper folded twice and placed in a small Petri dish containing 6 mL of water (dyed with a water-soluble dye like eosin). Measure the time required for the dye to reach the upper surface of the tablet. A successful FDT will exhibit a wetting time of <30 seconds, confirming rapid capillary action facilitated by the sublimated pores [4].

References

  • GPATIndia. TOLMETIN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. GPATIndia. URL:[Link]

  • National Center for Biotechnology Information (NCBI). Design, synthesis, anticancer evaluation, and molecular modelling studies of novel tolmetin derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. PubMed Central (PMC). URL:[Link]

  • MDPI. Tolmetin Sodium Fast Dissolving Tablets for Rheumatoid Arthritis Treatment: Preparation and Optimization Using Box-Behnken Design and Response Surface Methodology. MDPI Pharmaceuticals. URL:[Link]

Application Note: Programmable DNA Minor-Groove Binders Using Pyrrole and Imidazole Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Architectural Foundations of Minor-Groove Recognition

The ability to sequence-specifically target double-helical DNA with small molecules is a cornerstone of chemical biology and targeted gene regulation. While nature provides foundational minor-groove binders (MGBs) such as distamycin A and netropsin, these natural products are strictly limited to AT-rich sequences. To overcome this limitation, researchers developed synthetic polyamides utilizing heterocyclic amino acid building blocks—primarily N-methylpyrrole (Py) and N-methylimidazole (Im)—which can be programmed to recognize the entire Watson-Crick repertoire in the DNA minor groove[1].

The causality behind this recognition lies in the structural geometry of B-form DNA. The minor groove presents a distinct pattern of hydrogen bond donors and acceptors. By covalently linking these heterocyclic building blocks into a "hairpin" motif using a


-aminobutyric acid turn, the polyamides are forced into an antiparallel, side-by-side dimeric alignment. This pre-organized architecture perfectly matches the curvature of the B-form DNA minor groove, maximizing van der Waals contacts and enabling highly specific hydrogen bonding[2]. Notably, this architectural fit is so precise that these polyamides can distinguish B-form DNA from A-form duplex RNA, as the wide, shallow minor groove of RNA cannot support the necessary steric contacts[3].

The "Pairing Rules": A Binary Code for DNA

The sequence specificity of Dervan-type polyamides is dictated by a set of "pairing rules" that map side-by-side combinations of heterocyclic building blocks to specific DNA base pairs. The mechanistic rationale for these rules is driven by a combination of hydrogen bonding and steric discrimination:

  • Targeting G•C and C•G: The endocyclic nitrogen (N3) of the imidazole (Im) ring acts as a highly specific hydrogen bond acceptor for the exocyclic N2 amine of guanine[4]. Conversely, pyrrole (Py) lacks this acceptor and clashes sterically with guanine. Therefore, an Im/Py pair specifically targets a G•C base pair, while a Py/Im pair targets a C•G base pair[1].

  • Targeting A•T and T•A: A Py/Py pair is degenerate; it effectively targets both A•T and T•A base pairs because the pyrrole rings easily accommodate the deep cleft of AT-rich regions without steric hindrance[1].

  • Breaking Degeneracy: To distinguish T•A from A•T, the building block N-methylhydroxypyrrole (Hp) is utilized. The hydroxyl group of Hp provides asymmetric hydrogen bonding and creates a steric clash with guanine, allowing an Hp/Py pair to specifically target T•A [2].

PairingRules cluster_0 Polyamide Building Block Pairs cluster_1 Target DNA Base Pairs ImPy Im / Py GC G • C ImPy->GC High Affinity & Specificity PyIm Py / Im CG C • G PyIm->CG High Affinity & Specificity PyPy Py / Py AT_TA A • T / T • A PyPy->AT_TA Degenerate Recognition HpPy Hp / Py TA T • A HpPy->TA Steric Discrimination

Logical mapping of polyamide building block pairs to their target DNA base pairs.

Protocol I: Solid-Phase Assembly of Hairpin Polyamides

To rapidly generate programmable MGBs, solid-phase synthesis (SPS) is employed. This protocol utilizes Boc-protected heterocyclic amino acids on a PAM (phenylacetamidomethyl) resin, which is highly stable under the acidic conditions required for iterative deprotection[5].

SPS_Workflow Start Resin Swelling (PAM or Oxime Resin) Deprotect Boc Deprotection (TFA / DCM) Start->Deprotect Couple Monomer Coupling (Py/Im + HBTU/DIEA) Deprotect->Couple Expose Amine Wash Wash & Capping (Acetic Anhydride) Couple->Wash Form Amide Bond Decision Sequence Complete? Wash->Decision Decision->Deprotect No (Next Monomer) Cleave Resin Cleavage (Dp Amine) Decision->Cleave Yes Purify RP-HPLC Purification & MS Validation Cleave->Purify Isolate Polyamide

Iterative solid-phase synthesis workflow for assembling programmable minor-groove binders.

Step-by-Step Methodology
  • Resin Preparation: Swell 200 mg of Boc-

    
    -alanine-PAM resin in dichloromethane (DCM) for 30 minutes. Rationale:
    
    
    
    -alanine serves as a flexible linker that resets the polyamide register, preventing the over-curvature of long polyamides from falling out of phase with the DNA helix[6].
  • Deprotection: Treat the resin with 80% trifluoroacetic acid (TFA) in DCM for 20 minutes to remove the Boc protecting group. Wash extensively with DCM and N,N-dimethylformamide (DMF).

  • Activation & Coupling: Pre-activate the incoming Boc-protected monomer (e.g., Boc-Py-OH or Boc-Im-OH) using HBTU and N,N-diisopropylethylamine (DIEA) in DMF for 5 minutes. Add the activated monomer to the resin and agitate for 45 minutes. Causality: Imidazole monomers are notoriously slow to couple due to steric hindrance and reduced nucleophilicity; extending coupling times to 60 minutes for Im blocks prevents sequence truncation.

  • Capping: Treat the resin with a solution of acetic anhydride and pyridine in DMF (1:1:8) for 10 minutes to cap unreacted amines, preventing the formation of deletion sequences.

  • Cleavage: Once the full sequence (including the

    
    -aminobutyric acid turn) is assembled, cleave the polyamide from the resin using neat 3-(dimethylamino)propylamine (Dp) at 37°C for 12 hours. Rationale: Cleavage with Dp installs a basic C-terminal tail, which drastically enhances the aqueous solubility of the polyamide and provides an additional electrostatic interaction with the negatively charged DNA phosphate backbone[7].
    
  • Self-Validation Checkpoint: Before proceeding to preparative RP-HPLC, analyze a 1

    
    L aliquot of the crude cleavage mixture via LC-MS (ESI). Confirm the presence of the target mass (
    
    
    
    ) to validate the synthesis integrity[8].

Protocol II: Biophysical Validation via Thermal Melting & Footprinting

A synthesized polyamide must be empirically validated for both its affinity and sequence specificity. This is achieved through a two-tiered self-validating system: Thermal Melting (Tm) for global affinity, and DNase I Footprinting for base-pair resolution specificity.

Thermal Melting ( ) Analysis

Rationale: When an MGB binds to the minor groove, it thermodynamically stabilizes the DNA double helix, requiring a higher temperature to denature the strands. The shift in melting temperature (


) directly correlates with binding affinity[3].
  • Prepare a degassed aqueous buffer containing 10 mM MOPS, 10 mM NaCl, pH 7.0.

  • Mix the target DNA duplex and the synthesized hairpin polyamide in a 1:1 stoichiometry to a final concentration of 2

    
    M.
    
  • Using a UV-Vis spectrophotometer equipped with a Peltier temperature controller, heat the sample from 23°C to 90°C at a rate of 0.5°C/min, monitoring absorbance at 260 nm.

  • Validation Control: Run an identical assay using a mismatched DNA duplex and a double-stranded RNA duplex. A successful DNA-specific MGB will show a large

    
     (e.g., +10°C to +30°C) for the matched DNA, but negligible stabilization for RNA or mismatched DNA[3].
    
Quantitative DNase I Footprinting

Rationale: DNase I is an endonuclease that cleaves the DNA backbone via minor-groove interactions. A bound polyamide sterically occludes the enzyme, leaving a "footprint" (a blank region) on a sequencing gel[1].

  • 3'-end label a target DNA restriction fragment (e.g., 250 bp) using

    
    -[
    
    
    
    P]-dATP and Klenow fragment.
  • Incubate 10,000 cpm of the radiolabeled DNA with varying concentrations of the polyamide (1 pM to 10 nM) in 10 mM Tris-HCl, 10 mM KCl, 10 mM MgCl

    
    , and 5 mM CaCl
    
    
    
    (pH 7.0) for 12 hours at 22°C to ensure thermodynamic equilibrium.
  • Initiate cleavage by adding DNase I. Critical Step: Quench the reaction after exactly 2 minutes using an ethanol/EDTA precipitation buffer to ensure single-hit kinetics.

  • Resolve the fragments on a 8% denaturing polyacrylamide gel and visualize via autoradiography.

  • Self-Validation Checkpoint: Always include a Maxam-Gilbert A+G sequencing lane adjacent to the footprinting lanes. This provides a precise molecular ruler to confirm that the protected region perfectly aligns with the designed target sequence[9].

Quantitative Energetics of Base-Pair Recognition

To aid in the rational design of future MGBs, the relative binding energetics of the standard building block pairs are summarized below. Data reflects the thermodynamic preference of the polyamides when targeting the central position of a designated six-base-pair recognition site.

Polyamide Pair (N

C)
Target DNA Base PairRelative Affinity (

)
Specificity Rationale / Energetic Profile
Im / Py G • C

Optimal hydrogen bonding between Im-N3 and G-N2 amine. Highly favored[1].
Py / Im C • G

Reverse orientation of Im/Py. Highly favored for C•G[1].
Py / Py A • T / T • A

Degenerate. Accommodates the narrow AT minor groove without steric clash[1].
Im / Im G • C / A • T

Energetically disfavored for all base pairs due to severe steric clash and electrostatic repulsion[1].
Hp / Py T • A

Hydroxyl group dictates asymmetric hydrogen bonding, distinguishing T•A from A•T[2].

References

1. 2. 3. 4. 5. 6.

Sources

Application Notes & Protocols: Synthetic Transformations of Ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetate is a versatile heterocyclic building block characterized by a pyrrole core functionalized with a highly reactive α-ketoester moiety.[1] This dual functionality makes it a valuable precursor for a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The pyrrole scaffold is a common motif in numerous biologically active compounds, exhibiting properties ranging from anti-inflammatory to anticancer.[2][3] This guide provides detailed experimental procedures for key chemical transformations of this substrate, including chemoselective reduction, Wittig olefination, hydrolysis, and amidation. Each protocol is accompanied by mechanistic insights and practical guidance to aid researchers in leveraging this compound for novel synthesis.

Physicochemical Properties and Safety Data

Ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetate is a moderately polar organic compound.[1] Proper handling in a well-ventilated fume hood is required, utilizing standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

PropertyValueReference
CAS Number 21898-45-3[1][4]
Molecular Formula C₉H₁₁NO₃[1][4]
Molecular Weight 181.19 g/mol [5]
Appearance (Typically) Yellow to brown oil or solid-
Boiling Point 278.3 °C at 760 mmHg[5]
Synonyms Ethyl 2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetate, Ethyl 1-methyl-2-pyrroleglyoxylate[1]

Core Reactivity: The α-Ketoester Functional Group

The primary site of reactivity in Ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetate is the vicinal dicarbonyl system of the α-ketoester. The electron-withdrawing nature of the adjacent ester and ketone groups renders the ketonic carbon highly electrophilic and susceptible to nucleophilic attack. The ester carbonyl, being slightly less electrophilic, can also undergo nucleophilic acyl substitution. This electronic arrangement allows for selective transformations at either carbonyl group depending on the choice of reagents and reaction conditions.

Caption: Key reactive centers in Ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetate.

Synthetic Protocols and Applications

The following protocols outline key transformations, providing a framework for the synthesis of diverse pyrrole derivatives.

Workflow Overview

The versatility of the starting material allows for multiple synthetic pathways to generate valuable derivatives.

Caption: Synthetic pathways from Ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetate.

Protocol: Chemoselective Reduction to Ethyl 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)acetate

Introduction: The reduction of an α-ketoester to the corresponding α-hydroxy ester is a fundamental transformation, yielding a valuable chiral building block if performed asymmetrically.[6][7] This protocol uses sodium borohydride (NaBH₄), a mild and chemoselective reducing agent that preferentially reduces the ketone over the less reactive ester carbonyl.

Reaction Scheme: Pyrrole-C(=O)-C(=O)OEt + NaBH₄/MeOH → Pyrrole-CH(OH)-C(=O)OEt

Materials:

  • Ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetate (1.0 equiv)

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄) (1.1 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve Ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetate (1.0 equiv) in anhydrous methanol (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the α-hydroxy ester.

Causality & Insights:

  • Choice of Reductant: NaBH₄ is used for its mildness and selectivity. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester. For asymmetric synthesis, enzymatic reductions (e.g., with Baker's Yeast) or chiral catalysts can be employed to produce enantiomerically enriched α-hydroxy esters.[6][8]

  • Temperature Control: The reaction is performed at 0 °C to control the rate of reduction and minimize potential side reactions.

  • Quenching: Saturated NH₄Cl is a mild acidic source used to neutralize the borate salts and any excess NaBH₄.

Protocol: Wittig Olefination

Introduction: The Wittig reaction is a powerful method for carbon-carbon double bond formation by reacting a ketone or aldehyde with a phosphorus ylide (Wittig reagent).[9][10] This protocol demonstrates the conversion of the keto group into an exocyclic double bond, leaving the ester functionality intact.

Reaction Scheme: Pyrrole-C(=O)-C(=O)OEt + Ph₃P=CH₂ → Pyrrole-C(=CH₂)-C(=O)OEt

Materials:

  • Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃ Br⁻) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.1 equiv, solution in hexanes)

  • Ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetate (1.0 equiv)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Schlenk flask, syringes, magnetic stirrer, argon/nitrogen atmosphere

Procedure:

  • Add methyltriphenylphosphonium bromide (1.2 equiv) to a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen).

  • Add anhydrous THF via syringe to form a suspension (approx. 0.4 M).

  • Cool the suspension to 0 °C and add n-butyllithium (1.1 equiv) dropwise via syringe. The solution should turn a characteristic deep yellow or orange, indicating ylide formation.

  • Stir the ylide solution at 0 °C for 30 minutes.

  • In a separate flask, dissolve Ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetate (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add the ketoester solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates completion.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • The major byproduct is triphenylphosphine oxide (Ph₃PO), which can be partially removed by precipitation from a nonpolar solvent (e.g., pentane/ether mixture).

  • Purify the desired alkene product by silica gel column chromatography.

Causality & Insights:

  • Inert Atmosphere: The phosphorus ylide and n-BuLi are highly reactive and sensitive to air and moisture. An inert atmosphere is critical for success.

  • Ylide Formation: n-BuLi is a strong base used to deprotonate the phosphonium salt to generate the nucleophilic ylide.

  • Selectivity: The Wittig reaction is highly selective for aldehydes and ketones, ensuring that the ester group does not react.[9]

Protocol: Alkaline Hydrolysis (Saponification)

Introduction: Hydrolysis of the ester group to a carboxylic acid is a key step for further derivatization, such as amide coupling. Alkaline hydrolysis, or saponification, is an irreversible process that yields the carboxylate salt.[11] Subsequent acidification protonates the salt to give the final carboxylic acid.

Reaction Scheme:

  • Pyrrole-C(=O)-C(=O)OEt + NaOH → Pyrrole-C(=O)-C(=O)O⁻Na⁺

  • Pyrrole-C(=O)-C(=O)O⁻Na⁺ + HCl → Pyrrole-C(=O)-C(=O)OH

Materials:

  • Ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetate (1.0 equiv)

  • Ethanol (EtOH) or THF/Water mixture

  • 1 M Sodium hydroxide (NaOH) solution (2.0 equiv)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Dissolve the ketoester (1.0 equiv) in ethanol or a 3:1 THF/water mixture in a round-bottom flask.

  • Add 1 M NaOH solution (2.0 equiv) and heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the organic solvent (ethanol or THF) under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the dropwise addition of 1 M HCl. A precipitate may form.

  • Extract the acidified solution with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude carboxylic acid.

  • The product can be purified by recrystallization if solid, or by chromatography.

Causality & Insights:

  • Irreversibility: Unlike acid-catalyzed hydrolysis, which is an equilibrium process, saponification is irreversible because the resulting carboxylate anion is resonance-stabilized and unreactive towards the alcohol by-product.[11]

  • Acidification: A strong acid is required in the final step to protonate the carboxylate salt and generate the neutral carboxylic acid, which can then be extracted into an organic solvent.

Protocol: Direct Amidation

Introduction: The conversion of the ester to an amide introduces a key functional group for building peptidomimetics and other pharmacologically relevant structures.[12] This protocol describes the direct reaction of the ester with an amine at elevated temperatures.

Reaction Scheme: Pyrrole-C(=O)-C(=O)OEt + R-NH₂ → Pyrrole-C(=O)-C(=O)NH-R

Materials:

  • Ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetate (1.0 equiv)

  • Primary or secondary amine (e.g., benzylamine) (1.5-2.0 equiv)

  • Toluene or Xylene

  • Pressure tube or sealed vial

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Combine the ketoester (1.0 equiv) and the desired amine (1.5 equiv) in a pressure tube.

  • Add a solvent such as toluene (optional, can be run neat).

  • Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor by TLC or LC-MS.

  • Cool the reaction to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with dilute acid (e.g., 0.5 M HCl) to remove excess amine, followed by saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting α-ketoamide by column chromatography or recrystallization.

Causality & Insights:

  • Reaction Conditions: This uncatalyzed amidation often requires heat to drive the reaction, as the direct nucleophilic attack of an amine on an unactivated ester is slow at room temperature.

  • Amine Stoichiometry: An excess of the amine is used to drive the reaction to completion.

  • Alternative Methods: For more sensitive substrates or less reactive amines, the ester can first be hydrolyzed to the carboxylic acid (Protocol 3.3) and then coupled with the amine using standard peptide coupling reagents (e.g., EDC, HOBt).

References

  • Stiles, G. L., & Lowe, J. A. (1998). Baker's Yeast-Mediated Reductions of α-Keto Esters and an α-Keto-β-Lactam. Two Routes to the Paclitaxel Side Chain. The Journal of Organic Chemistry, 63(2), 312-316. [Link][6]

  • Stiles, G. L., & Lowe, J. A. (1998). Baker's Yeast-Mediated Reductions of alpha-Keto Esters and an alpha-Keto-beta-Lactam. Two Routes to the Paclitaxel Side Chain. PubMed. [Link][7]

  • Reddy, B. V. S., et al. (2022). Rongalite-Mediated Transition Metal- and Hydride-Free Chemoselective Reduction of α-Keto Esters and α-Keto Amides. The Journal of Organic Chemistry, 87(15), 10243–10254. [Link]

  • Probst, D. A., et al. (2015). Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. Organic Letters, 17(20), 5068–5071. [Link]

  • Aroyan, C. E., et al. (2008). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 130(40), 13204–13205. [Link]

  • Yamada, S., et al. (2003). Asymmetric Reduction of α-Keto Esters and α-Diketones with a Bakers' Yeast Keto Ester Reductase. Bulletin of the Chemical Society of Japan, 76(9), 1845-1854. [Link][8]

  • Welsch, S. J., & Bräse, S. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry, 18, 1218–1244. [Link]

  • BuyersGuideChem. (n.d.). Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate | C9H11NO3. [Link][4]

  • Wang, J., et al. (2011). Organocatalytic Asymmetric Michael-Type/Wittig Reaction of Phosphorus Ylides: Synthesis of Chiral α-Methylene-δ-Ketoesters. Organic Letters, 13(16), 4236–4239. [Link]

  • J&K Scientific LLC. (2025). Wittig Reaction. [Link][9]

  • Wikipedia. (n.d.). Wittig reaction. [Link][10]

  • Rathore, R., & Van der Veen, J. (2006). Modified Wittig Reactions Using Triethylamine and Lithium Halides: Synthesis of α,β-Unsaturated Esters from Ketones and Ethyl Bis(Trifluoroethyl)Phosphonoacetate. Synthetic Communications, 36(22), 3373-3380. [Link]

  • Maccioni, E., et al. (2013). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 23(21), 5854-5858. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. [Link]

  • Bîcu, E., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(15), 5849. [Link][2]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. [Link]

  • SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. [Link]

  • Black, D. StC., et al. (2005). Direct, facile synthesis of N-acyl-α-amino amides from α-keto esters and ammonia. Chemical Communications, (29), 3703-3705. [Link]

  • Al-Hourani, B. J. (2014). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Tropical Journal of Pharmaceutical Research, 13(2), 217-222. [Link]

  • ResearchGate. (n.d.). Cross-coupling reactions of amines and esters. [Link]

  • Rodríguez, A. M., et al. (2020). Reaction of 1‐methyl‐1H‐pyrrole with ethyl diazoacetate using... ResearchGate. [Link]

  • US EPA. (2023). 1H-Pyrrole-2-acetic acid, 1-methyl-, ethyl ester - Substance Details. [Link]

  • Gîrbea, G., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5122. [Link][3]

  • Wikipedia. (n.d.). Pyrrole. [Link]

  • Kamal, A., et al. (2014). 2-(4-(2-Chloroacetamido)-1-methyl-1H-pyrrole-2-carboxamido)ethyl Acetate. Molbank, 2014(1), M814. [Link][12]

  • SIELC Technologies. (2018). 1H-Pyrrole-2-acetic acid, 1-methyl-, ethyl ester. [Link]

  • Al-Zoubi, R. M., et al. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3‐[5-(2- Ethoxycarbonyl-1-methylvinyloxy)-1-methyl... ACS Omega. [Link]

  • BuyersGuideChem. (n.d.). Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate. [Link]

  • Koca, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. Records of Natural Products, 6(4), 389-396. [Link]

  • Gilow, H. M., & Jones, G., II. (1985). 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl. Organic Syntheses, 63, 182. [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-acetic acid, 1-methyl-, methyl ester. [Link]

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. [Link][11]

  • ResearchGate. (2020). Please suggest best process for N-methyl pyrrole synthesis?. [Link]

  • Shi, Z., et al. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?. Canadian Journal of Chemistry, 87(5), 658-670. [Link]

  • Reddit. (2020). Isomerization during hydrolysis of a methyl ester. [Link]

  • Google Patents. (n.d.). US4493935A - Preparation of 1H-pyrrol-2-acetic acid esters. 35A/en)

Sources

scale-up synthesis of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate

Scale-Up Synthesis of Ethyl 1-methyl- -oxo-1H-pyrrole-2-acetate: Process Optimization and Protocol

Executive Summary

Ethyl 1-methyl-

Mechanistic Rationale & Reaction Design

The Catalyst-Free Advantage: Traditional Friedel-Crafts acylations require stoichiometric amounts of moisture-sensitive Lewis acids (e.g., AlCl



The Causality of Acid Scavenging: While the acylation proceeds spontaneously, the reaction generates equimolar amounts of hydrogen chloride (HCl). Free HCl rapidly protonates the pyrrole ring, leading to acid-catalyzed oligomerization and the formation of intractable black tarry byproducts. Triethylamine (TEA) is strategically introduced as an acid binder to scavenge the HCl. As the reaction progresses, TEA·HCl precipitates, driving the equilibrium forward while protecting the fragile pyrrole core .

Solvent Selection (Toluene vs. Dichloromethane): For industrial scale-up, toluene is vastly superior to dichloromethane (DCM). Toluene possesses a higher boiling point and specific heat capacity, providing a wider thermal safety margin to manage the highly exothermic addition of ethyl oxalyl chloride. Furthermore, toluene facilitates a seamless aqueous workup: the TEA·HCl byproduct is highly water-soluble, allowing for simple phase separation without the emulsion risks often associated with halogenated solvents .

Process Flow & Pathway Visualization

ReactionPathwayN11-Methylpyrrole(Nucleophile)R1Acylation Reaction(Toluene, 30-40°C)N1->R1N2Ethyl Oxalyl Chloride(Electrophile)N2->R1N3Triethylamine (TEA)(Acid Binder)N3->R1P1Ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetate(Target API Intermediate)R1->P1 Organic Phase(Product Recovery)P2TEA·HCl(Water-Soluble Byproduct)R1->P2 Aqueous Phase(Waste)

Chemical pathway for the Lewis acid-free acylation of 1-methylpyrrole.

Scale-Up Protocol: Step-by-Step Methodology

Scale: 10 kg Input (Pilot Scale)

Step 1: Reactor Preparation & Charging

  • Purge a 100 L glass-lined reactor with N

    
     for 15 minutes to ensure a strictly anhydrous atmosphere.
    
  • Charge the reactor with 40.0 L of anhydrous Toluene.

  • Add 10.0 kg (123.3 mol) of 1-Methylpyrrole and 16.2 kg (160.3 mol, 1.3 eq) of Triethylamine (TEA).

  • Initiate agitation at 150 RPM and adjust the internal temperature to 20 °C using jacket cooling.

Step 2: Controlled Electrophile Addition

  • Load 20.2 kg (148.0 mol, 1.2 eq) of Ethyl oxalyl chloride into a calibrated, N

    
    -blanketed header tank.
    
  • Begin dropwise addition of Ethyl oxalyl chloride. Critical Parameter: Maintain the internal temperature strictly between 30 °C and 40 °C. The reaction is highly exothermic; adjust the jacket cooling (chilled water) and addition rate to prevent thermal runaway.

  • The addition phase should span approximately 2.5 to 3 hours.

  • Post-addition, heat the reactor to 60 °C and maintain for 4 hours to ensure complete conversion.

Step 3: In-Process Control (IPC) & Self-Validation

  • Withdraw a 5 mL sample, quench with 5 mL of water, and extract with 5 mL of ethyl acetate.

  • Analyze the organic layer via HPLC (UV detection at 254 nm).

  • Validation Criterion: The reaction is deemed complete when residual 1-methylpyrrole is < 1.0% AUC. If the unreacted starting material is > 1.0%, continue heating at 60 °C for an additional 2 hours and re-sample.

Step 4: Quench and Phase Separation

  • Cool the reactor to 20 °C.

  • Slowly charge 25.0 L of purified water to dissolve the suspended TEA·HCl salts.

  • Stir for 30 minutes, then halt agitation and allow phase separation for 45 minutes.

  • Drain the lower aqueous layer (containing the TEA·HCl waste).

  • Wash the upper organic (toluene) layer with 15.0 L of 5% NaHCO

    
     solution to neutralize any residual acid, followed by 15.0 L of saturated brine.
    

Step 5: Concentration and Crystallization

  • Transfer the washed organic layer to a distillation apparatus.

  • Concentrate under reduced pressure (approx. 50-100 mbar) at an internal temperature not exceeding 55 °C until the total volume is reduced to ~15 L.

  • Cool the concentrated solution to 0-5 °C at a controlled rate of 10 °C/hour to induce crystallization.

  • Filter the resulting slurry via a Nutsche filter, wash the filter cake with 5 L of cold heptane, and dry under vacuum at 40 °C to constant weight.

WorkflowStep11. Reactor PrepN2 Purge, Charge Toluene,1-Methylpyrrole & TEAStep22. Exothermic AdditionDrip Ethyl Oxalyl ChlorideMaintain 30-40°CStep1->Step2IPC3. In-Process Control (HPLC)Target: 1-Methylpyrrole < 1%Step2->IPCIPC->Step2Fail (Extend Time)Step34. Aqueous QuenchDissolve TEA·HCl, Phase SeparationIPC->Step3PassStep45. Distillation & CrystallizationConcentrate Toluene, Cool to 0-5°CStep3->Step4Product6. Pure Ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetateStep4->Product

Self-validating experimental workflow for the scale-up synthesis.

Quantitative Data & Process Parameters

The transition from lab scale to pilot scale demonstrates the robustness of the optimized parameters. The strategic use of toluene significantly improves the volume efficiency and E-factor compared to traditional DCM-based methods.

ParameterLab Scale (100 g Input)Pilot Scale (10 kg Input)Variance / Notes
Yield (%) 88.5%86.2%Slight mechanical loss during bulk filtration.
Purity (HPLC AUC) 99.2%99.5%Enhanced by controlled cooling crystallization.
Addition Temp 25-30 °C30-40 °CHigher

T allowed due to reactor jacket efficiency.
Volume Efficiency 12 L / kg8.5 L / kgOptimized solvent volumes for scale.
E-Factor 15.411.2Reduced aqueous washes and solvent recycling.
Safety, EHS, and Hazard Mitigation
  • Ethyl Oxalyl Chloride Handling: This reagent is highly corrosive, a lachrymator, and extremely moisture-sensitive. It reacts violently with water to release HCl and CO

    
     gases. It must be handled under strict anhydrous conditions using closed-transfer systems.
    
  • Exotherm Management: The acylation reaction enthalpy is significant. Loss of cooling during the addition phase can lead to thermal runaway and solvent boiling. The protocol mandates a dropwise addition interlocked with the reactor's internal temperature probe (addition halts automatically if T > 42 °C).

References
  • Anderson, H. J., et al. "Pyrrole chemistry. XXVI. A synthesis of porphobilinogen from pyrrole." ResearchGate, Memorial University of Newfoundland. Available at:[Link]

  • Google Patents. "Preparation method of non-steroid anti-inflammatory drug tolmetin." CN103435527A.
  • Lednicer, D. "The Organic Chemistry of Drug Synthesis." John Wiley & Sons, Inc. Available at:[Link]

Application Notes and Protocols: Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of the Pyrrole Scaffold in Oncology

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, both natural and synthetic.[1][2] In the realm of oncology, pyrrole derivatives have garnered significant attention for their capacity to modulate a diverse array of cellular processes implicated in cancer progression.[2][3] These compounds have been shown to target key players in cell signaling pathways, including protein kinases, and to induce apoptosis, making them a fertile ground for the development of novel anticancer therapeutics.[1][3][4] This document provides a detailed guide on the utilization of a specific, highly reactive pyrrole derivative, ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate , as a versatile starting material for the synthesis of potent anticancer agents. We will delve into the synthetic protocols, mechanistic insights, and biological evaluation of a promising class of compounds derived from this precursor: the pyrrolo[1,2-a]quinoxalines .

Chemical Profile of the Starting Material: Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate

Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate is an organic compound characterized by a 1-methyl-substituted pyrrole ring bearing an ethyl ester and a ketone functional group at the 2-position.[5] This arrangement of functional groups imparts a unique reactivity profile, making it an excellent electrophilic substrate for various condensation and cyclization reactions.[5]

PropertyValue
CAS Number 21898-45-3
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Appearance Pale yellow oil or solid
Key Reactive Sites α-keto-ester moiety

Synthetic Pathway to Anticancer Agents: From Pyrrole to Pyrrolo[1,2-a]quinoxaline

The α-keto-ester functionality of ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate provides a strategic handle for the construction of more complex heterocyclic systems. A particularly fruitful synthetic route involves a condensation reaction with 2-aminobenzonitrile, followed by an intramolecular cyclization to yield the tetracyclic pyrrolo[1,2-a]quinoxaline scaffold. This class of compounds has demonstrated significant antiproliferative activity against a range of cancer cell lines.[4][6]

Experimental Workflow: Synthesis of Pyrrolo[1,2-a]quinoxalines

G cluster_synthesis Synthesis of Pyrrolo[1,2-a]quinoxalines A Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate C Condensation Reaction (e.g., in Ethanol, reflux) A->C B 2-Aminobenzonitrile B->C D Intermediate: Ethyl 2-((2-cyanophenyl)amino)-2-(1-methyl-1H-pyrrol-2-yl)acetate C->D Formation of enamine intermediate E Intramolecular Cyclization (e.g., with a strong base like NaH in DMF) D->E F Target Compound: Pyrrolo[1,2-a]quinoxaline derivative E->F Ring closure

Caption: Synthetic workflow for Pyrrolo[1,2-a]quinoxalines.

Detailed Protocol: Synthesis of a Representative Pyrrolo[1,2-a]quinoxaline

This protocol outlines the synthesis of a representative pyrrolo[1,2-a]quinoxaline derivative.

Part 1: Condensation of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate with 2-Aminobenzonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate (1.0 eq) in anhydrous ethanol.

  • Addition of Reagent: To this solution, add 2-aminobenzonitrile (1.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The intermediate product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude intermediate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Part 2: Intramolecular Cyclization to form the Pyrrolo[1,2-a]quinoxaline Core

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Intermediate: To this suspension, add a solution of the purified intermediate from Part 1 (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired pyrrolo[1,2-a]quinoxaline.

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[4][7][8] Several pyrrolo[1,2-a]quinoxaline derivatives have been identified as potent inhibitors of this pathway, specifically targeting the serine/threonine kinase Akt.[4] Inhibition of Akt leads to the downstream suppression of pro-survival signals and the induction of apoptosis in cancer cells.[9]

Signaling Pathway Diagram: Inhibition of Akt by Pyrrolo[1,2-a]quinoxalines

G cluster_pathway PI3K/Akt Signaling Pathway and Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrrolo[1,2-a]quinoxaline Inhibitor->Akt inhibits

Caption: PI3K/Akt signaling and its inhibition.

Biological Evaluation: Assessing Anticancer Activity

The anticancer potential of newly synthesized pyrrolo[1,2-a]quinoxaline derivatives can be evaluated through a series of in vitro assays.

Antiproliferative Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of a representative pyrrolo[1,2-a]quinoxaline compound against various human cancer cell lines.

Cell LineCancer TypeRepresentative IC₅₀ (µM)
MCF-7Breast Cancer5.2[6]
A549Lung Cancer7.8[6]
HeLaCervical Cancer6.5[6]
DU145Prostate Cancer8.1[6]
Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrrolo[1,2-a]quinoxaline compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol: Western Blot for Akt Phosphorylation

Western blotting can be used to confirm the inhibition of Akt phosphorylation at key residues (e.g., Ser473 and Thr308) in response to treatment with the synthesized compounds.[5]

  • Cell Treatment and Lysis: Treat cancer cells with the pyrrolo[1,2-a]quinoxaline compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities to determine the ratio of p-Akt to total Akt.

Conclusion and Future Directions

Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate serves as a valuable and reactive starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. The synthesis of pyrrolo[1,2-a]quinoxalines represents a compelling example of how this building block can be utilized to generate potent anticancer agents that target critical signaling pathways, such as the PI3K/Akt pathway. The protocols and data presented herein provide a solid foundation for researchers in the field of drug discovery to explore this chemical space further. Future work should focus on the synthesis of a broader library of pyrrolo[1,2-a]quinoxaline derivatives to establish a comprehensive structure-activity relationship (SAR) and to optimize their potency, selectivity, and pharmacokinetic properties for potential clinical development.

References

  • A.A. Kalinin, V.A. Mamedov. Pyrrolo[1,2-a]quinoxalines based on quinoxalines (Review). Chemistry of Heterocyclic Compounds, 46(6), 619-643 (2010).
  • S. Fathallah, et al. A Promising Anti-Cancer and Anti-Oxidant Agents Based on the Pyrrole and Fused Pyrrole: Synthesis, Docking Studies and Biological Evaluation. Anti-Cancer Agents in Medicinal Chemistry, 15(4), 523-534 (2015).
  • S.M. He, et al. Inhibition of Akt survival pathway by a small-molecule inhibitor in human glioblastoma. Molecular Cancer Therapeutics, 5(3), 637-644 (2006).
  • S. Kumar, et al. MTT Assay Protocol for Cell Viability and Proliferation.
  • S. Vivanco, C.L. Sawyers. The phosphatidylinositol 3-Kinase-AKT pathway in human cancer. Nature Reviews Cancer, 2(7), 489-501 (2002).
  • Y. Hennessy, et al. Inhibition of PI3K/Akt Signaling: An Emerging Paradigm for Targeted Cancer Therapy. Current Cancer Drug Targets, 5(7), 537-549 (2005).
  • J.G. Gu, et al. Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 204-215 (2010).
  • M. Georgieva, et al. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40 (2022).
  • M.D. Pujol, et al. New highlights of the syntheses of pyrrolo[1,2-a]quinoxalin-4-ones. Beilstein Journal of Organic Chemistry, 10, 2436-2444 (2014).
  • N.A. K. Shirin, et al. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds.
  • P. Kumar, et al. Synthesis of novel 4,5-dihydropyrrolo[1,2-a]quinoxalines, pyrrolo[1,2-a]quinoxalin]-2-ones and their antituberculosis and anticancer activity. Archiv der Pharmazie, 353(12), e2000192 (2020).
  • R. Carullo, et al. Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Journal of Chemistry, 2021, 5596816 (2021).
  • S.K. Guchhait, et al. Synthesis of Polyfunctionalized Pyrroles via a Tandem Reaction of Michael Addition and Intramolecular Cyanide-Mediated Nitrile-to-Nitrile Condensation. The Journal of Organic Chemistry, 83(11), 5807-5815 (2018).
  • S.M. He, et al. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape.
  • T. Mosmann. Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63 (1983).
  • W. Zhang, et al. Efficient synthesis of pyrrolo[1,2-α]quinoxalines mediated by ethyl 2-(4-nitrophenyl)azocarboxylate. New Journal of Chemistry, 43(3), 1338-1342 (2019).
  • Y. Li, et al. Synthesis of 4-Aryl Pyrrolo[1,2-α]quinoxalines via Iron-Catalyzed Oxidative Coupling from an Unactivated Methyl Arene. The Journal of Organic Chemistry, 86(11), 7855-7864 (2021).
  • Y. Liu, et al. Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization. Organic & Biomolecular Chemistry, 18(33), 6475-6479 (2020).
  • Z.A. Khan, et al. Synthesis of novel 4,5-dihydropyrrolo[1,2-a]quinoxalines, pyrrolo[1,2-a]quinoxalin]-2-ones and their antituberculosis and anticancer activity. Archiv der Pharmazie, 353(12), e2000192 (2020).

Sources

Application Note: Advanced Methodologies in the Paal-Knorr Synthesis of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, providing a highly reliable method for the construction of substituted pyrroles—a privileged structural motif found in numerous natural products, advanced materials, and blockbuster pharmaceuticals 1.

Traditionally, the reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine under harsh, acidic reflux conditions [[2]](). However, modern synthetic demands require milder, highly selective protocols. Mechanistically, the reaction is initiated by the nucleophilic attack of the primary amine on a carbonyl group, yielding a hemiaminal intermediate 3. This is followed by a rate-limiting intramolecular cyclization to form a cyclic hemiaminal, which rapidly dehydrates to yield the thermodynamically stable aromatic pyrrole ring 1.

Mechanism A 1,4-Dicarbonyl + Primary Amine B Hemiaminal Intermediate A->B Nucleophilic Attack C Cyclic Hemiaminal (Intramolecular Attack) B->C Cyclization D Dehydration (- 2 H2O) C->D Acid Catalysis E Substituted Pyrrole D->E Aromatization

Mechanistic pathway of the Paal-Knorr pyrrole synthesis.

Pharmaceutical Applications: The Atorvastatin Paradigm

The synthesis of highly substituted pyrroles is a critical bottleneck in drug development. The most prominent industrial application of the Paal-Knorr synthesis is the production of Atorvastatin (Lipitor®), a globally utilized cholesterol-lowering agent [[4]]().

During the convergent synthesis of Atorvastatin, a highly sterically hindered pentasubstituted pyrrole core must be assembled 5. This is achieved by condensing a complex 1,4-diketone with a chiral primary amine (an acetonide ester). Because extreme steric bulk severely retards the rate of cyclization, specialized catalytic systems—such as the addition of specific tertiary amines to the acid catalyst—are employed to dramatically accelerate the reaction time and improve throughput 6.

Atorvastatin A Atorvastatin (Pyrrole Core Drug) B Competitive Inhibition of HMG-CoA Reductase A->B C Decreased Hepatic Cholesterol Synthesis B->C D Upregulation of Hepatic LDL Receptors C->D E Increased Clearance of Circulating LDL-C D->E

Pharmacological signaling cascade initiated by Atorvastatin.

Experimental Methodologies & Protocols

To accommodate diverse substrate sensitivities and green chemistry initiatives, we detail two optimized, self-validating protocols.

Protocol A: Cerium (IV) Ammonium Nitrate (CAN)-Catalyzed Synthesis

Causality & Rationale: CAN is utilized as a mild, inexpensive Lewis acid. It coordinates with the carbonyl oxygens of the 1,4-diketone, significantly enhancing their electrophilicity. This allows the reaction to proceed at room temperature within minutes, bypassing the need for thermal activation and preserving labile functional groups 7.

Step-by-Step Procedure:

  • Preparation: In a 25 mL round-bottom flask, dissolve the 1,4-diketone (1.0 mmol) and primary amine (1.0 mmol) in methanol (5.0 mL).

  • Catalysis: Add CAN (5 mol%, 0.05 mmol) to the stirring solution.

  • Validation Checkpoint 1 (Reaction Monitoring): Stir at room temperature. Monitor via TLC (Hexane:EtOAc 8:2). The reaction is typically complete within 15-20 minutes. Self-Validation: The UV-inactive diketone spot will disappear, replaced by a highly UV-active, non-polar pyrrole spot.

  • Workup: Quench the reaction with deionized water (10 mL) and extract with ethyl acetate (3 × 10 mL).

  • Validation Checkpoint 2 (Phase Integrity): Wash the combined organic layers with brine to remove residual CAN and methanol. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.

  • Validation Checkpoint 3 (Characterization): Confirm product identity via ¹H NMR. Self-Validation: Look for the characteristic pyrrole

    
    -protons appearing as a sharp signal between 
    
    
    
    6.0–6.3 ppm.
Protocol B: Green Synthesis via -Cyclodextrin in Aqueous Media

Causality & Rationale:


-Cyclodextrin (

-CD) provides a hydrophobic internal cavity that encapsulates the organic substrates in an aqueous environment. This supramolecular catalysis promotes a "proximity effect," drastically lowering the activation energy for the bimolecular condensation while utilizing a completely green, recoverable solvent system 8.

Step-by-Step Procedure:

  • Preparation: To a solution of 1,4-diketone (0.6 mmol) and primary amine (0.5 mmol) in deionized water (3 mL), add

    
    -CD (10 mol%).
    
  • Reaction: Heat the mixture to 60 °C and stir for 24 hours.

  • Validation Checkpoint 1 (Mass Confirmation): Extract a 50 µL aliquot, dilute in EtOAc, and analyze via GC-MS. Self-Validation: Look for the target mass ion of the N-substituted pyrrole to confirm conversion before proceeding to workup 8.

  • Workup & Catalyst Recovery: Cool the mixture to room temperature and dilute with ethyl acetate (15 mL). Self-Validation: The

    
    -CD will precipitate or remain entirely in the aqueous phase. Filter the aqueous layer to recover the 
    
    
    
    -CD catalyst for subsequent reuse without loss of activity.
  • Purification: Wash the organic layer with brine, dry, and concentrate. Recrystallize from an ethanol/water mixture if necessary.

Workflow A Reagent Prep & Catalyst B Reaction Phase (TLC/GC-MS Check) A->B C Quench & Extraction B->C D Purification (Chromatography) C->D E Pure Pyrrole Validation (NMR) D->E

Self-validating experimental workflow for pyrrole synthesis.

Quantitative Data & Catalyst Comparison

The following table summarizes the causality-driven selection of reaction conditions based on empirical data for the synthesis of a standard model compound (e.g., 2,5-dimethyl-1-phenyl-1H-pyrrole from 2,5-hexanedione and aniline).

Catalyst SystemSolventTemp / TimeYield (%)Mechanistic Advantage
None (Classical) Acetic AcidReflux / 12 h45–60%Baseline method; prone to substrate degradation 2.
CAN (5 mol%) MethanolRT / 15 min95%Lewis acid activation; ultra-fast kinetics at room temperature 7.

-Cyclodextrin (10 mol%)
Water60 °C / 24 h84%Supramolecular encapsulation; fully green chemistry [[8]]().
Sc(OTf)₃ (1 mol%) Solvent-FreeMW / 10 min98%Microwave-assisted rapid heating; maximum atom economy 7.

References

  • An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media Source: RHHZ URL:[Link]

  • Convenient synthesis of substituted pyrroles via a cerium (IV) ammonium nitrate (CAN)-catalyzed Paal–Knorr reaction Source: ResearchGate URL:[Link]

  • Classics in Medicinal Chemistry #1: Atorvastatin Source: Substack URL:[Link]

  • Paal–Knorr synthesis of pyrroles Source: RGM College Of Engineering and Technology URL:[Link]

  • EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation Source: Google Patents URL

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of Ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetate (CAS 21898-45-3). This valuable α-ketoester is a key intermediate in the development of pharmaceuticals and complex organic molecules, owing to the versatile reactivity of its pyrrole core, ketone, and ester functionalities.[1][2]

The most common and direct synthetic route is the Friedel-Crafts acylation of N-methylpyrrole with an appropriate electrophile, typically ethyl oxalyl chloride, in the presence of a Lewis acid catalyst. While seemingly straightforward, the high reactivity of the pyrrole ring presents several challenges that can impact yield and purity, including polymerization, diacylation, and regioselectivity issues.[3][4]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and optimize your synthesis for high yield and purity.

Core Synthesis and Mechanism

The reaction is an electrophilic aromatic substitution where the electron-rich N-methylpyrrole ring attacks an acylium ion generated from ethyl oxalyl chloride and a Lewis acid. Acylation of N-methylpyrrole is highly regioselective for the C2 (α) position, as the nitrogen atom effectively stabilizes the cationic intermediate (the sigma complex) at this position.[5][6]

Primary Reaction Scheme

G Mechanism of Friedel-Crafts Acylation on N-Methylpyrrole cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromatization AcylChloride Ethyl Oxalyl Chloride Complex [Acyl-Cl-AlCl₃ Complex] AcylChloride->Complex + AlCl₃ LewisAcid AlCl₃ AcyliumIon [Resonance-Stabilized Acylium Ion]⁺ Complex->AcyliumIon Cleavage NMP N-Methylpyrrole SigmaComplex Cationic Intermediate (Sigma Complex) NMP->SigmaComplex + Acylium Ion ProductComplex [Product-AlCl₃ Complex] SigmaComplex->ProductComplex - H⁺, -AlCl₃ SigmaComplex->ProductComplex FinalProduct Ethyl 1-methyl-α-oxo- 1H-pyrrole-2-acetate ProductComplex->FinalProduct Aqueous Workup

Caption: Mechanism of Friedel-Crafts acylation on N-methylpyrrole.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has a very low yield or is not working at all. What are the common causes?

A: Low or non-existent yield in this acylation typically points to one of four main culprits: inactive catalysts, reactant degradation, polymerization, or improper temperature control.

  • Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. [7]Any water in your solvent, glassware, or reagents will hydrolyze and deactivate the catalyst, halting the reaction.

    • Solution: Always use freshly opened or properly stored anhydrous Lewis acids. Ensure all glassware is oven-dried or flame-dried immediately before use. Conduct the entire reaction under a dry, inert atmosphere (e.g., nitrogen or argon). [3]

  • Reactant Quality:

    • N-Methylpyrrole: This substrate can be susceptible to oxidation and polymerization upon storage, appearing as a dark, viscous liquid. Using old or discolored N-methylpyrrole can lead to poor outcomes.

    • Ethyl Oxalyl Chloride: As an acid chloride, it is highly reactive with atmospheric moisture, hydrolyzing to ethyl oxoacetic acid and HCl, which will not participate in the acylation.

    • Solution: Use purified N-methylpyrrole (distillation if necessary) and freshly opened or newly prepared ethyl oxalyl chloride for best results.

  • Polymerization: Pyrrole and its derivatives are notoriously prone to polymerization under strongly acidic conditions, which are characteristic of Friedel-Crafts reactions. [3]This is often observed as the formation of dark, insoluble tars.

    • Solution: Maintain a low reaction temperature (e.g., -20 °C to 0 °C) during the addition of the Lewis acid and the acylating agent. [3]Add the N-methylpyrrole solution slowly to the pre-formed acylating agent-Lewis acid complex to ensure the electrophile is consumed immediately rather than accumulating and promoting side reactions.

  • Insufficient Catalyst: The α-ketoester product contains two carbonyl groups that can chelate to the Lewis acid, forming a stable complex. [7]This complexation effectively removes the catalyst from the reaction cycle.

    • Solution: For Friedel-Crafts acylations, at least a stoichiometric amount (1.0 to 1.2 equivalents) of the Lewis acid is required to drive the reaction to completion. [7]

Issue 2: Formation of Multiple Products & Impurities

Q: My crude NMR shows multiple products, and the material is a dark, oily substance. What are the likely side products and how can I minimize them?

A: The high reactivity of the pyrrole ring can lead to several side products. Understanding their origin is key to suppression.

  • Diacylation: Although the first acyl group is deactivating, forcing conditions (high temperature, excess acylating agent) can lead to the introduction of a second acyl group, typically at the C4 or C5 position.

    • Solution: Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of ethyl oxalyl chloride. Maintain low temperatures and monitor the reaction by TLC, stopping it once the starting N-methylpyrrole is consumed. [3]

  • C3-Acylation (Isomer Formation): While C2-acylation is strongly favored electronically, some C3-acylation can occur, especially if the C2 positions are sterically hindered or under certain catalytic conditions. With N-methylpyrrole, this is generally a minor issue but can complicate purification.

    • Solution: The choice of Lewis acid can influence regioselectivity. Strong Lewis acids like AlCl₃ typically give high C2 selectivity. Weaker Lewis acids might lead to a mixture of isomers. [8]Sticking to the recommended protocol will minimize this.

  • Polymeric Byproducts: As mentioned, acid-catalyzed polymerization is the most common source of the dark, tarry impurities that complicate purification.

    • Solution: Strict adherence to low temperatures is the most effective preventative measure. A rapid, clean workup is also crucial to neutralize the acid and prevent further degradation of the product.

Troubleshooting Summary Table
Symptom Possible Cause Recommended Action
No reaction (starting material recovered)Inactive (wet) Lewis acid catalyst.Use fresh, anhydrous Lewis acid and dry glassware/solvents under inert atmosphere. [3][7]
Low yield, significant starting materialInsufficient Lewis acid catalyst.Use at least 1.1 equivalents of Lewis acid to account for product complexation. [7]
Dark, tarry reaction mixture; low yieldPolymerization of N-methylpyrrole.Maintain low temperature (-20 °C to 0 °C) during reagent addition. [3]
Multiple spots on TLC; difficult purificationDiacylation or isomer formation.Use stoichiometric acylating agent (≤1.1 eq). Ensure low reaction temperature. [3][8]
Reaction stalls before completionPoor quality of acylating agent.Use freshly prepared or newly purchased ethyl oxalyl chloride.

Frequently Asked Questions (FAQs)

Q1: Which Lewis acid catalyst is best for this synthesis? A1: Aluminum chloride (AlCl₃) is the most commonly used and effective Lewis acid for this type of acylation due to its high activity, which ensures the formation of the acylium ion. However, its high reactivity also increases the risk of polymerization if conditions are not carefully controlled. Other Lewis acids like tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂) can be used and are sometimes milder, but may result in lower yields or require higher temperatures. [8]For this specific transformation, AlCl₃ generally provides the best balance of reactivity and yield when used under optimal conditions.

Q2: What is the optimal temperature range and why is it critical? A2: The optimal temperature range is between -20 °C and 0 °C for the addition of reagents, followed by allowing the reaction to slowly warm to room temperature. Temperature control is the single most critical parameter for success. Low temperatures suppress the highly exothermic and often uncontrollable polymerization of the pyrrole ring, which is catalyzed by the strong Lewis acid. [3]Temperatures that are too low may slow the desired acylation reaction excessively, while temperatures above room temperature will almost certainly lead to a significant decrease in yield due to tar formation.

Q3: How does the N-methyl group influence the reaction compared to unsubstituted pyrrole? A3: The N-methyl group has two primary effects. First, it prevents N-acylation, which can be a competing side reaction with unsubstituted pyrrole. [9]Second, it slightly increases the electron-donating nature of the nitrogen, further activating the pyrrole ring towards electrophilic substitution compared to the parent pyrrole. This enhanced reactivity makes the substrate even more sensitive to polymerization, reinforcing the need for strict temperature control.

Q4: Are there alternative methods to synthesize Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate? A4: Yes, while Friedel-Crafts acylation is the most direct, other methods exist. One alternative involves a Vilsmeier-Haack type reaction to install a formyl group at the C2 position, followed by subsequent elaboration. [6][10]Another approach could involve the synthesis of methyl 1-methylpyrrole-2-acetate, followed by oxidation at the α-position to introduce the ketone. [11]However, these routes are typically multi-step and less efficient than the direct acylation.

Optimized Experimental Protocol

This protocol is designed to maximize yield while minimizing side product formation. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Materials:

  • N-Methylpyrrole (freshly distilled)

  • Ethyl oxalyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1M aq.)

  • Saturated sodium bicarbonate solution (aq.)

  • Brine (saturated NaCl solution, aq.)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to create a suspension of the AlCl₃. Cool the suspension to -10 °C in an ice/salt bath.

  • Acylating Agent Addition: Slowly add ethyl oxalyl chloride (1.1 equivalents) to the stirred AlCl₃ suspension via the dropping funnel, ensuring the internal temperature does not exceed 0 °C. Stir the mixture for 15-20 minutes at this temperature to allow for the formation of the acylium ion complex.

  • Substrate Addition: Dissolve N-methylpyrrole (1.0 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the N-methylpyrrole solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature between -10 °C and -5 °C. A color change and slight exotherm should be observed.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, the reaction is complete.

  • Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice containing 1M HCl. Stir vigorously until all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is typically purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product as a yellow oil.

Troubleshooting Workflow

G Start Reaction Complete CheckYield Assess Yield & Purity (TLC/NMR) Start->CheckYield LowYield Low Yield CheckYield->LowYield Low GoodYield High Yield & Purity CheckYield->GoodYield Good Impure Impure Product CheckYield->Impure Impure CheckCatalyst Was Lewis Acid Anhydrous? LowYield->CheckCatalyst Finish Proceed to Next Step GoodYield->Finish Purify Optimize Column Chromatography Impure->Purify CheckCatalyst->LowYield No, Use Fresh Catalyst & Dry Conditions CheckTemp Was Temp < 0°C? CheckCatalyst->CheckTemp Yes CheckTemp->LowYield No, Repeat with Strict Temp Control CheckStoich Were Reagents Stoichiometric? CheckTemp->CheckStoich Yes CheckStoich->LowYield No, Adjust Stoichiometry (esp. Lewis Acid) CheckStoich->Purify Yes, Likely Polymer Purify->Finish

Caption: A workflow for troubleshooting suboptimal reaction outcomes.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Friedel-Crafts Acylation of Pyrroles.
  • Benchchem. (n.d.). Application Note & Protocol: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole.
  • Benchchem. (n.d.). Technical Support Center: Pyrrole Acylation.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
  • Land of Learning. (2026, January 28). Vilsmeir-Haak Reaction | Heterocyclic Reactions part 14 [Video]. YouTube.
  • Benchchem. (n.d.). Troubleshooting common issues in Friedel-Crafts reactions.
  • National Center for Biotechnology Information. (n.d.). Recent Advancements in Pyrrole Synthesis.
  • Wikipedia. (n.d.). Pyrrole.
  • CymitQuimica. (n.d.). CAS 21898-45-3: Ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetate.
  • YouTube. (2021, March 4). Reactions of Pyrrole.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
  • Beilstein Journals. (2022, September 15). Vicinal ketoesters – key intermediates in the total synthesis of natural products.
  • MilliporeSigma. (n.d.). Friedel–Crafts Acylation.
  • Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation.
  • RSC Publishing. (n.d.). Pyrroles and related compounds. Part XXVI. Pyrrole β-keto-esters.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
  • National Center for Biotechnology Information. (n.d.). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates.
  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylpyrrole-2-acetate.

Sources

Technical Support Center: Troubleshooting the Purification of Polar Pyrrole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrrole purification. Polar pyrrole derivatives—critical intermediates in the synthesis of porphyrins, statins, and kinase inhibitors—present unique chromatographic challenges. Their electron-rich aromatic cores make them highly susceptible to acid-catalyzed polymerization and oxidative degradation, while their polar functional groups (e.g., amines, carboxylic acids) often lead to severe tailing on traditional stationary phases.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to isolate high-purity polar pyrroles.

Diagnostic Purification Workflow

Before troubleshooting a failed purification, it is critical to align your compound's physicochemical properties with the correct chromatographic environment. The workflow below outlines the decision-making process for handling sensitive pyrrole derivatives.

PyrroleWorkflow Start Crude Polar Pyrrole Mixture AcidCheck Is the pyrrole highly acid-sensitive? Start->AcidCheck PolarCheck Is the compound highly polar or water-soluble? AcidCheck->PolarCheck No Deactivated Use Deactivated Silica (Et3N) or Neutral Alumina AcidCheck->Deactivated Yes RPHPLC Reverse-Phase HPLC (C18, Buffered Mobile Phase) PolarCheck->RPHPLC Yes Standard Standard Normal-Phase Silica Chromatography PolarCheck->Standard No

Caption: Workflow for selecting the optimal purification strategy for polar pyrrole compounds.

Troubleshooting FAQs: Mechanistic Causes & Solutions

Q1: My polar pyrrole derivative turns dark and streaks heavily on a standard silica gel column. How can I prevent this?

Causality: The darkening and streaking indicate acid-catalyzed polymerization. Standard silica gel contains acidic silanol groups (pKa ~4.5–5.5). Because the pyrrole ring is highly electron-rich, it is susceptible to protonation at the C2 or C3 position. This protonation generates a highly reactive iminium intermediate that undergoes nucleophilic attack by other pyrrole molecules, leading to the formation of colored oligomers and polymers[1].

Solution: You must neutralize the stationary phase. Pre-treat the silica gel by adding 0.1–1% triethylamine (TEA) to your eluent. The TEA competitively binds to the most acidic silanol sites on the silica gel, leading to better peak shapes and preventing degradation[2]. If degradation persists, switch to neutral alumina.

DegradationPathway Pyrrole Electron-Rich Pyrrole Protonated Protonated Iminium Intermediate Pyrrole->Protonated H+ transfer Silica Acidic Silanol Groups (Silica Gel) Silica->Protonated Catalyzes Polymer Colored Oligomers (Degradation) Protonated->Polymer Nucleophilic attack by another pyrrole

Caption: Acid-catalyzed degradation pathway of electron-rich pyrroles on standard silica gel.

Q2: I am observing multiple peaks for my purified pyrrole-2,5-dione (maleimide) during Reverse-Phase HPLC, despite a clean NMR of the crude. What is happening?

Causality: This is a classic sign of on-column hydrolysis. Pyrrole-2,5-dione rings are highly susceptible to hydrolysis, which is catalyzed by basic or neutral aqueous conditions[3]. During the HPLC run, the ring opens to form the corresponding maleamic acid derivative, which is more polar and elutes earlier, resulting in split or multiple peaks[3].

Solution: Maintain an strictly acidic mobile phase (pH 2-5) to minimize hydrolysis[3]. Add 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid (if MS compatibility is required) to both your aqueous and organic mobile phases.

Q3: My purified pyrrole is initially colorless but turns pink or brown upon concentration on the rotary evaporator. How do I isolate a stable product?

Causality: Pyrroles are highly susceptible to auto-oxidation mediated by atmospheric oxygen and light. This oxidation leads to the formation of pyrrolinones and extended conjugated species[1]. Concentration under reduced pressure often introduces air when the vacuum is broken, rapidly accelerating oxidation in the concentrated state.

Solution: Perform all concentration steps under an inert atmosphere[1]. Ensure your solvents are thoroughly deoxygenated, protect the receiving flask from light (using aluminum foil), and always break the rotary evaporator vacuum with nitrogen or argon gas rather than ambient air.

Self-Validating Experimental Protocols

To ensure reproducibility and prevent catastrophic loss of valuable material, utilize these self-validating protocols.

Protocol A: Triethylamine-Deactivated Silica Gel Chromatography

Use this for moderately polar, acid-sensitive pyrroles.

  • Solvent Preparation: Prepare your desired mobile phase (e.g., Hexanes/Ethyl Acetate) and add 1% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Self-Validation Step (2D-TLC): Spot your crude mixture in the bottom corner of a square TLC plate. Develop the plate in the TEA-doped solvent. Rotate the plate 90 degrees and develop it a second time in the same solvent. Validation: If the pyrrole spot lies perfectly on the diagonal without streaking, the silica is sufficiently deactivated. If streaking occurs off the diagonal, the compound is still degrading, and you must switch to neutral alumina.

  • Column Packing: Slurry-pack the silica gel using the TEA-doped solvent. Flush the column with at least 3 column volumes (CV) of the TEA-solvent to ensure complete saturation of the acidic silanol sites.

  • Equilibration: Flush the column with 2 CV of your standard (non-TEA) mobile phase to remove excess free TEA, which could co-elute with your product.

  • Elution: Load your sample and elute rapidly using flash pressure to minimize the time the compound spends on the column[1].

Protocol B: Reverse-Phase Preparative HPLC for Highly Polar Pyrroles

Use this for water-soluble pyrroles or those with -COOH/-OH groups.

  • Column Selection: Select a fully end-capped C18 preparative column to minimize secondary interactions with residual silanols, which cause peak tailing[3].

  • Mobile Phase Setup: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Degas both solvents via sonication under vacuum.

  • Self-Validation Step (Analytical Injection): Inject 10 µL of a 1 mg/mL sample solution using your planned gradient. Collect the eluting peak and immediately re-inject it. Validation: A single, sharp peak at the identical retention time confirms the pyrrole is chemically stable under the acidic HPLC conditions.

  • Prep-Scale Elution: Scale up the injection volume. Collect fractions in amber vials to prevent photo-oxidation.

Quantitative Data: Stationary Phase Selection Matrix

Use the following table to quickly compare and select the appropriate stationary phase based on the specific polarity and stability of your pyrrole derivative.

Stationary PhasePolarity RangepH EnvironmentPrimary Retention MechanismBest Suited For
Standard Silica Gel Low to ModerateAcidic (pH 4.5 - 5.5)Adsorption (Hydrogen bonding)Stable, non-polar pyrroles
Deactivated Silica (1% Et₃N) Low to ModerateBasic (pH ~8.0)Adsorption (Neutralized sites)Acid-sensitive pyrroles
Neutral Alumina ModerateNeutral (pH ~7.0)Adsorption & Ion ExchangeHighly acid-sensitive pyrroles
C18 (Reverse Phase) High (Water-soluble)Variable (Buffer dependent)Hydrophobic PartitioningHighly polar pyrrole derivatives

References

Sources

Technical Support Center: A Researcher's Guide to Purifying Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate (EMOPA). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The unique structure of EMOPA, combining an electron-rich N-methylpyrrole ring with an electrophilic α-ketoester moiety, presents specific challenges during purification. Improper handling can lead to significant product loss and impurity generation.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, ensuring high purity and yield. Our recommendations are grounded in established chemical principles governing the stability of pyrroles and α-ketoesters.

Troubleshooting Guide: Common Issues in EMOPA Purification

This section addresses specific problems you may encounter during the purification of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate, explains the underlying chemical causes, and provides actionable solutions.

Problem 1: Product Discoloration (Yellowing to Dark Brown/Black) During Column Chromatography

Observation: The fractions containing the product, or the final concentrated material, are significantly colored, even if the initial reaction mixture was not. This is often accompanied by streaking on the TLC plate.

Probable Cause: Acid-Catalyzed Polymerization and Oxidation. This is the most common issue when purifying pyrrole derivatives. The underlying causes are twofold:

  • Acidic Stationary Phase: Standard silica gel is inherently acidic (pH ≈ 4-5). The electron-rich pyrrole ring can be protonated on the acidic silica surface. This protonation disrupts the aromaticity of the ring, making it highly susceptible to nucleophilic attack by another pyrrole molecule, initiating a chain reaction that leads to the formation of colored polypyrrole oligomers.[1][2]

  • Oxidation: Pyrroles are prone to autoxidation in the presence of air (oxygen), a process that can be accelerated by exposure to light and acidic conditions.[3] This leads to the formation of highly colored byproducts.

Solutions & Experimental Protocols:

  • Solution A: Use of Deactivated Silica Gel. This is the most effective strategy. By neutralizing the acidic sites on the silica, you can prevent the initial protonation step that leads to polymerization.

    • Protocol for Deactivating Silica Gel:

      • Prepare your desired eluent system (e.g., Hexane/Ethyl Acetate).

      • Add 0.5-1% (v/v) of triethylamine (TEA) to the eluent mixture.

      • Prepare the silica gel slurry using this TEA-containing eluent.

      • Pack the column as usual with the deactivated slurry.

      • Run the chromatography using the eluent containing 0.5-1% TEA. The basic TEA will neutralize the acidic sites on the silica surface.[1][2]

  • Solution B: Switch to an Alternative Stationary Phase.

    • Neutral Alumina: Alumina is generally more basic than silica gel and is a good alternative for acid-sensitive compounds.[2] Use Activity Grade II or III for optimal separation.

    • Reverse-Phase Chromatography (C18): If the compound and impurities have suitable solubility, reverse-phase chromatography using solvents like acetonitrile and water can be an effective, non-acidic purification method.

  • Solution C: Minimize Exposure to Air and Light.

    • Degas Solvents: Before use, sparge all chromatography solvents with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen.

    • Inert Atmosphere: If possible, perform the purification under a blanket of inert gas.

    • Protect from Light: Wrap the chromatography column and collection flasks in aluminum foil to prevent potential photodegradation.

Problem 2: Low or No Product Recovery After Purification

Observation: After column chromatography or an aqueous workup, the yield of the isolated product is significantly lower than expected based on reaction monitoring (TLC, LC-MS).

Probable Cause: Hydrolysis of the α-Ketoester. The ethyl ester in EMOPA, particularly being an α-ketoester, is susceptible to hydrolysis under both acidic and basic conditions.[4][5]

  • Acid-Catalyzed Hydrolysis: Can occur on standard silica gel, cleaving the ethyl ester to form the corresponding carboxylic acid. This new, more polar compound may not elute with the chosen solvent system and could remain on the column.

  • Base-Catalyzed Hydrolysis (Saponification): Can occur during aqueous workups if a strong base (e.g., NaOH, KOH) is used for neutralization or extraction. This will form the carboxylate salt, which is highly water-soluble and will be lost to the aqueous phase.

Solutions & Experimental Protocols:

  • Solution A: Careful pH Control During Workup.

    • Avoid using strong bases for neutralization. Use a milder base like saturated aqueous sodium bicarbonate (NaHCO₃) solution and add it slowly, monitoring the pH to ensure it does not exceed ~8.[6]

    • If the reaction was conducted under acidic conditions, neutralize carefully and ensure the final pH of the aqueous layer is near neutral (pH 7-7.5) before extracting with an organic solvent.[2]

  • Solution B: Avoid Standard Silica Gel. As in Problem 1, the acidity of standard silica can catalyze hydrolysis. Use deactivated silica gel or alumina to prevent this degradation pathway.

  • Solution C: Rapid Purification. Minimize the time the compound is in solution or on the column.

    • Use flash chromatography instead of gravity chromatography to expedite the separation.[7]

    • Proceed with purification as soon as the reaction workup is complete. Do not let crude material sit in solution for extended periods.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude EMOPA? A multi-step approach is often best. First, use flash column chromatography on deactivated silica gel (with 1% TEA in the eluent) or neutral alumina to remove the bulk of impurities.[1][2] Following chromatography, recrystallization can be employed to achieve high analytical purity.

Q2: How do I choose a suitable recrystallization solvent system for EMOPA? The goal is to find a solvent (or solvent pair) in which EMOPA is soluble at high temperatures but poorly soluble at low temperatures.

  • Single Solvent Method: Test solvents like isopropanol, ethanol, or ethyl acetate. Dissolve the crude solid in a minimal amount of the hot solvent and allow it to cool slowly.

  • Solvent/Anti-Solvent Method: This is often more effective. Dissolve the compound in a small amount of a "good" solvent where it is very soluble (e.g., ethyl acetate, dichloromethane). Then, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., hexanes, heptane, petroleum ether) dropwise at room temperature or while warm, until the solution becomes persistently cloudy.[8] Then, allow it to cool slowly to induce crystallization. A common starting point would be an ethyl acetate/hexanes system.[6][9]

Q3: What are the ideal storage conditions for purified EMOPA? To ensure long-term stability, EMOPA should be stored as a solid under the following conditions:

  • Temperature: Freezer (-20°C).

  • Atmosphere: Under an inert gas (Argon or Nitrogen) to prevent oxidation.

  • Container: In a tightly sealed, amber glass vial to protect from moisture and light.[3]

For short-term storage in solution, use a degassed aprotic solvent and store at low temperatures. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

Q4: Which analytical techniques are best for assessing the purity of EMOPA? A combination of techniques provides the most complete picture of purity.

  • RP-HPLC with UV/PDA Detection: This is an excellent method for detecting and quantifying small amounts of impurities. A typical method might use a C18 column with a mobile phase of acetonitrile and water.[10][11]

  • ¹H NMR Spectroscopy: Provides structural confirmation and can detect impurities if they are present in significant amounts (>1-2%). Quantitative ¹H NMR (qHNMR) can be used for a highly accurate determination of absolute purity against a certified internal standard.[12]

  • LC-MS: Useful for identifying the mass of the parent compound and any impurities or degradation products, which can help in diagnosing the degradation pathway.

Q5: My purified product is an oil, not a solid. How can I crystallize it? If EMOPA is isolated as a persistent oil, it may be due to residual solvent or the presence of impurities that are inhibiting crystallization.

  • High-Vacuum Drying: Ensure all solvent is removed by drying the oil under high vacuum for several hours, possibly with gentle warming.

  • Trituration: Add a small amount of a non-polar solvent in which the compound is insoluble (like cold hexanes or diethyl ether).[13] Vigorously scratch the side of the flask with a glass rod or spatula. This can induce nucleation and cause the product to solidify. The solid can then be collected by filtration.

  • Re-purify: If trituration fails, the oil likely contains significant impurities. Further purification by chromatography may be necessary.

Data & Workflow Summaries

Table 1: Recommended Purification Strategies for EMOPA
Purification MethodStationary PhaseRecommended Eluent/Solvent SystemKey Considerations & Rationale
Flash Chromatography Silica Gel (Deactivated)Hexanes/Ethyl Acetate + 1% TriethylamineNeutralizes acidic sites on silica, preventing pyrrole polymerization and ester hydrolysis.[1][2]
Neutral AluminaDichloromethane/Methanol or Hexanes/Ethyl AcetateA basic stationary phase that is a good alternative for acid-sensitive compounds.[2]
Recrystallization N/AEthyl Acetate / HexanesDissolve in hot EtOAc, add hexanes as an anti-solvent until cloudy, then cool slowly.[9]
N/AEthanol / WaterDissolve in hot ethanol, add water dropwise as an anti-solvent until cloudy, then cool.

Visual Workflow for Purification

Below is a decision-making workflow for the purification of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate.

PurificationWorkflow cluster_start Start: Post-Workup cluster_purification Primary Purification cluster_analysis_polishing Analysis & Polishing cluster_troubleshooting Troubleshooting start Crude EMOPA Solution/Oil TLC Analyze Crude by TLC start->TLC Streak Streaking or Discoloration? TLC->Streak LowYield Low Yield? TLC->LowYield Chrom Flash Chromatography on Deactivated Silica Gel (Hex/EtOAc + 1% TEA) Fractions Collect & Combine Pure Fractions Chrom->Fractions Chrom->LowYield Check Aqueous & Column Alumina Alternative: Neutral Alumina Analysis1 Analyze Purity (TLC, HPLC, NMR) Fractions->Analysis1 Recryst Recrystallization (e.g., EtOAc/Hexanes) Analysis1->Recryst Purity <98% or Oil Final_Product Pure Crystalline EMOPA Analysis1->Final_Product Purity >98% & Solid Recryst->Final_Product Streak->Chrom Yes Streak->Chrom No LowYield->Alumina Consider Alternative

Caption: A decision workflow for purifying Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole.
  • BenchChem. (n.d.). Technical Support Center: Purification of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole.
  • Sim, S., et al. (2009).
  • Gaina, C., et al. (2009). Study of the in vitro degradation of poly(ethyl glyoxylate).
  • Konijnenberg, J., et al. (2013). Synthesis and Evaluation of the Hydrolytical Stability of Ethyl 2‐(α‐Amino acid)Glycolates and Ethyl 2‐(α‐Amino Acid)
  • Ley, S. V., & Leach, A. G. (2015). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo[1,2-c]pyrimidines. Organic Letters.
  • Dembitsky, V. M., et al. (2014). 2-(4-(2-Chloroacetamido)-1-methyl-1H-pyrrole-2-carboxamido)ethyl Acetate.
  • Garrison, M. D., et al. (2020). Poly(ethyl glyoxylate)
  • University of Colorado Boulder. (n.d.). Recrystallization - Part 2. Department of Chemistry and Biochemistry.
  • Reddit. (2025). r/chemistry - How do I recrystallize this product?.
  • EvitaChem. (n.d.).
  • Teasdale, A., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical Sciences.
  • Masoudi, M., et al. (2023). An efficient one-pot three-component reaction of pyrrole with aryl glyoxal derivatives and Meldrum's acid. Organic Chemistry Research.
  • BenchChem. (n.d.). Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate: A Comprehensive Technical Guide for Synthetic Intermediates.
  • BenchChem. (n.d.). Technical Support Center: Stability and Degradation of Alkylated Pyrroles.
  • Radi, S., et al. (2014). Synthesis of 1-(Pyrrol-2-yl)imine modified silica as a new sorbent for the removal of toxic metals from aqueous solutions.
  • Sorbead India. (n.d.).
  • Szczepaniak, G., et al. (2015). Highly efficient and time economical purification of olefin metathesis products from metal residues using an isocyanide scavenge.
  • O'Connor, L., et al. (2015). One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Organic & Biomolecular Chemistry.
  • Padilla-Pérez, A., et al. (2018). Reaction of 1‐methyl‐1H‐pyrrole with ethyl diazoacetate using TpBr3Cu(NCMe)
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry.
  • ChemShuttle. (n.d.). ethyl 2-(2-oxopyrrolidin-1-yl)
  • SIELC Technologies. (2018). 1H-Pyrrole-2-acetic acid, 1-methyl-, ethyl ester.
  • Nde, C. N., et al. (2023). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2-((E)-4-(5-ethoxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)but-3-en-2-ylidene)hydrazine-1-carbothioamide). Molecules.
  • LGC Standards. (n.d.). Ethyl 2-(1H-Pyrrol-2-yl)
  • Sahoo, S. K., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate.
  • Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
  • Agency for Toxic Substances and Disease Registry (
  • Wikipedia. (n.d.). Pyrrole.
  • BuyersGuideChem. (n.d.).
  • Trathnigg, B., et al. (2005). Liquid chromatography of polyoxyethylenes under critical conditions: a thermodynamic study.
  • Faponle, A. S., et al. (2016). Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones.
  • Adkins, H., & Hager, F. D. (1941).
  • Lecomte, P., et al. (2004).
  • Ho, C.-T., et al. (2021).
  • Müller, T. A., et al. (2006). Purification and Characterization of Two Enantioselective α-Ketoglutarate-Dependent Dioxygenases, RdpA and SdpA, from Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology.
  • Naval Research Laboratory. (2014). Purification and characterization of methyl phthalyl ethyl glycolate (MPEG).

Sources

Technical Support Center: Optimization of 1-Methylpyrrole Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of 1-methylpyrrole acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to ensure your success in the lab.

The acylation of 1-methylpyrrole, a key step in the synthesis of many pharmaceutical intermediates and fine chemicals, is a classic example of an electrophilic aromatic substitution on an electron-rich heterocycle.[1][2] While seemingly straightforward, the reaction is sensitive to a variety of parameters that can significantly impact yield, purity, and regioselectivity. This guide addresses the most common challenges encountered during this procedure.

Part 1: Troubleshooting Guide

This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments.

Troubleshooting Workflow

Here is a logical workflow to diagnose common issues in 1-methylpyrrole acylation.

G start start problem problem cause cause solution solution start_node Poor Reaction Outcome problem1 Problem: Low/No Yield start_node->problem1 Low or No Yield? problem2 Problem: Poor Regioselectivity (C2 vs. C3 Isomers) start_node->problem2 Wrong Isomer Ratio? problem3 Problem: Product Decomposition or Polymerization start_node->problem3 Polymerization? problem4 Problem: Diacylation start_node->problem4 Side Products? cause1a Inactive Catalyst (Moisture) problem1->cause1a Potential Causes cause1b Poor Reagent Quality problem1->cause1b solution1a Use fresh anhydrous Lewis acid. Handle under inert atmosphere. cause1a->solution1a Solution solution1b Use anhydrous solvent. Purify acylating agent and 1-methylpyrrole (distill). cause1b->solution1b Solution cause2a Inappropriate Catalyst problem2->cause2a Potential Causes cause2b Suboptimal Temperature problem2->cause2b solution2a Screen different Lewis acids (AlCl₃, TiCl₄, SnCl₄). Consider milder organocatalysts (e.g., DBN) for high C2 selectivity. cause2a->solution2a Solution solution2b Lowering temperature often increases selectivity by favoring the kinetically controlled product. cause2b->solution2b Solution cause3a Harsh Reaction Conditions problem3->cause3a Potential Causes solution3a Use milder Lewis acid (e.g., ZnCl₂, Yb(OTf)₃). Add catalyst portion-wise at low temp. Avoid high concentrations. cause3a->solution3a Solution cause4a Incorrect Stoichiometry problem4->cause4a Potential Cause solution4a Use 1.0-1.2 eq. of acylating agent. Monitor reaction via TLC and stop when starting material is consumed. cause4a->solution4a Solution

Caption: A diagnostic flowchart for troubleshooting common issues in 1-methylpyrrole acylation.

Q&A: Specific Troubleshooting Scenarios

Question 1: My reaction yields are consistently low or zero. What's going wrong?

Answer: This is a frequent issue, often pointing to problems with your reagents or reaction setup.

  • Potential Cause A: Inactive Lewis Acid Catalyst. Lewis acids like AlCl₃ or TiCl₄ are extremely sensitive to moisture. Contamination with water will deactivate the catalyst and halt the reaction.[3]

    • Solution: Always use a freshly opened bottle of the anhydrous Lewis acid or a properly stored and sealed one. Ensure all glassware is rigorously flame-dried or oven-dried before use and conduct the entire reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[4]

  • Potential Cause B: Poor Quality or Wet Reagents. The success of the reaction is critically dependent on the purity and dryness of all components.

    • Solution: Use anhydrous grade solvents, preferably from a solvent purification system or a freshly opened bottle. Ensure your 1-methylpyrrole and acylating agent (e.g., acyl chloride or anhydride) are pure. It is best practice to distill both 1-methylpyrrole and liquid acylating agents immediately before use.[4][5]

Question 2: I'm getting a mixture of 2-acyl and 3-acyl-1-methylpyrrole. How can I improve the regioselectivity?

Answer: Controlling regioselectivity is paramount. While acylation of 1-methylpyrrole typically yields a mixture of 2- and 3-substituted products, the 2-acyl isomer is generally the major product due to greater resonance stabilization of the reaction intermediate.[2][5] However, the ratio can be influenced by several factors.

  • Potential Cause A: Suboptimal Catalyst Choice. Different catalysts can favor different isomers.

    • Solution: The choice of Lewis acid can significantly influence the C2/C3 ratio. It is advisable to screen a variety of Lewis acids (e.g., AlCl₃, TiCl₄, SnCl₄) to find the optimal one for your specific substrate.[4] For high C2 selectivity, consider using milder catalysts like metal triflates (e.g., Yb(OTf)₃) or organocatalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), which has been shown to be highly effective.[6][7]

  • Potential Cause B: Reaction Temperature.

    • Solution: Lowering the reaction temperature (e.g., to 0 °C or -78 °C) can enhance selectivity by favoring the kinetically controlled product, which is often the desired C2 isomer.[4]

  • Potential Cause C: Solvent Effects.

    • Solution: The polarity of the solvent can influence the stability of the transition state. Experiment with different anhydrous solvents such as dichloromethane (DCM), toluene, or nitrobenzene to optimize for the desired isomer.[4][8]

Question 3: My reaction mixture turns dark and I'm isolating a tar-like polymer. What is happening?

Answer: This indicates polymerization of the highly electron-rich 1-methylpyrrole ring, a common side reaction under strongly acidic conditions.[3]

  • Potential Cause: Overly Harsh Reaction Conditions. Strong Lewis acids and high temperatures can easily induce polymerization.

    • Solution:

      • Use a Milder Catalyst: Switch from strong Lewis acids like AlCl₃ to milder alternatives such as ZnCl₂, metal triflates, or organocatalysts.[4]

      • Control Temperature: Add the Lewis acid portion-wise to your reaction mixture at a low temperature (e.g., 0 °C or below) before introducing the acylating agent.[3]

      • Maintain Dilution: Avoid running the reaction at very high concentrations, as this can favor intermolecular polymerization.

Question 4: I'm observing the formation of diacylated products in my analysis. How can I prevent this?

Answer: While the initial acyl group deactivates the pyrrole ring, diacylation can still occur under forcing conditions.[3]

  • Potential Cause: Excess Acylating Agent or Prolonged Reaction Time.

    • Solution:

      • Stoichiometry is Key: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the acylating agent.

      • Monitor the Reaction: Keep a close watch on the reaction's progress using Thin Layer Chromatography (TLC). Once the 1-methylpyrrole starting material is consumed, work up the reaction promptly to prevent further acylation.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the generally expected regioselectivity for the acylation of 1-methylpyrrole and why? A1: Electrophilic substitution on 1-methylpyrrole preferentially occurs at the C2 (α) position.[1] This is because the cationic intermediate (the Wheland intermediate) formed by an electrophilic attack at the C2 position is stabilized by more resonance structures compared to the intermediate formed from an attack at the C3 (β) position.[2] Therefore, the 2-acyl-1-methylpyrrole is the electronically favored and typically the major product. The 3-acyl isomer is usually formed in smaller amounts.[5]

Q2: Which catalysts are most effective for this reaction? Can you provide a comparison? A2: The choice of catalyst is critical and depends on the desired outcome. Both Lewis acids and organocatalysts are effective.

Catalyst TypeExamplesStrengthsWeaknesses
Strong Lewis Acids AlCl₃, TiCl₄, SnCl₄High reactivity, readily available.Can cause polymerization, low regioselectivity, moisture sensitive.[3]
Mild Lewis Acids ZnCl₂, Yb(OTf)₃Reduced polymerization, can be used in catalytic amounts.[4][6]May require higher temperatures or longer reaction times.
Organocatalysts DBNHigh C2-regioselectivity, mild conditions, not moisture sensitive.[7][9]May not be as reactive for deactivated acylating agents.

Q3: How do I choose the right acylating agent? Acyl chloride or anhydride? A3: Both acyl chlorides and anhydrides are commonly used.[10][11]

  • Acyl Chlorides: Generally more reactive than anhydrides, often leading to faster reaction times. They are the standard choice for most Friedel-Crafts acylations.

  • Anhydrides: Less reactive and may require a more potent catalyst or higher temperatures. However, they can sometimes offer better selectivity and are useful when the corresponding acyl chloride is unstable. Acetic anhydride is a common choice for acetylation.[1]

Q4: What are the essential best practices for setting up the reaction to ensure anhydrous conditions? A4: Meticulous exclusion of water is non-negotiable for reactions involving Lewis acids.

  • Glassware: All glassware (flasks, dropping funnels, stir bars) must be dried in an oven at >120 °C for several hours and allowed to cool in a desiccator, or be thoroughly flame-dried under vacuum immediately before use.[3]

  • Inert Atmosphere: Assemble the glassware while hot and immediately place it under a positive pressure of a dry inert gas like nitrogen or argon. Use septa and needles for reagent transfers.

  • Solvents & Reagents: Use anhydrous solvents and ensure all liquid reagents are dry. As mentioned, distillation is the best practice for ensuring purity and dryness.[4][5]

Part 3: Experimental Protocols

The following are generalized protocols. You may need to adjust stoichiometry, temperature, and reaction times based on your specific acylating agent.

Protocol 1: General Procedure for Lewis Acid-Catalyzed C2-Acylation (e.g., using AlCl₃)
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane (DCM).[4]

  • Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.

  • Addition of Acylating Agent: Add the acyl chloride (1.0 eq.) dissolved in anhydrous DCM dropwise to the AlCl₃ suspension. Stir the mixture for 20-30 minutes at 0 °C to allow for the formation of the acylium ion complex.

  • Addition of 1-Methylpyrrole: Add 1-methylpyrrole (1.0 eq.), dissolved in anhydrous DCM, dropwise to the reaction mixture, ensuring the internal temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the consumption of the starting material by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated HCl.[4]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (3x). Combine all organic layers, wash sequentially with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent in vacuo and purify the crude product by column chromatography on silica gel.

Protocol 2: Organocatalyst-Mediated C2-Acylation (using DBN)

This method, adapted from related procedures, is excellent for achieving high C2 selectivity.[7]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer under a nitrogen atmosphere, add 1-methylpyrrole (1.0 eq.), the desired acyl chloride (1.2 eq.), and toluene.

  • Catalyst Addition: Add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (1.2 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC. Reaction times can vary from 4 to 8 hours depending on the acyl chloride used.[7]

  • Cooling and Workup: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-acyl-1-methylpyrrole.

References

  • Gilow, H. M., & Jones, G., II. (1988). 3-(1-HYDROXYBUTYL)-1-METHYLPYRROLE AND 3-BUTYROYL-1-METHYLPYRROLE. Organic Syntheses, 66, 95.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Friedel-Crafts Acylation of Pyrroles. BenchChem Tech Support.
  • Tedder, J. M., & Webster, B. (1960). PYRROLE CHEMISTRY: I. SUBSTITUTION REACTIONS OF 1-METHYLPYRROLE. Canadian Journal of Chemistry, 38(7), 1115-1121. [Link]

  • Canadian Science Publishing. (n.d.). PYRROLE CHEMISTRY: I. SUBSTITUTION REACTIONS OF 1-METHYLPYRROLE. Canadian Science Publishing.
  • LookChem. (n.d.). Cas 932-16-1,2-Acetyl-1-methylpyrrole. LookChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Note: Protocols for the Acylation of 1H-Pyrrole. BenchChem Tech Support.
  • Wikipedia. (2024). Pyrrole. Wikipedia. [Link]

  • Su, W., Wu, C., & Su, H. (2005). Ytterbium(III) Trifluoromethanesulfonate Catalyzed Friedel–Crafts Acylation of 1-Methylpyrrole in Ionic Liquid. Journal of Chemical Research, 2005(4), 272-273. [Link]

  • Taylor, J. E., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(22), 5246-5249. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions a. [Image]. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Table 1 from Friedel-Crafts acylation of pyrroles and indoles using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic catalyst. Semantic Scholar. [Link]

  • Talotta, C., et al. (2018). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. Organic Letters, 20(17), 5484-5487. [Link]

  • Hofmann, J., Jasch, H., & Heinrich, M. R. (2017). Transition-Metal Catalyst Free Oxidative Radical Arylation of N-Methylpyrrole. ACS Omega, 2(8), 5045-5051. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions a for the N-alkylation of pyrrole 2a. [Image]. ResearchGate. [Link]

  • FooDB. (2010). Showing Compound 2-Acetyl-1-methylpyrrole (FDB020088). FooDB. [Link]

  • Chemdad. (n.d.). 2-Acetyl-1-methylpyrrole. Five Chongqing Chemdad Co., Ltd. [Link]

  • PubChem. (n.d.). 2-Acetyl-1-methylpyrrole. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Purification of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Troubleshooting, Protocols, and Mechanistic Insights for Process Chemists

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals scaling up or optimizing the synthesis of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate (a critical intermediate for NSAIDs like Tolmetin).

Diagnostic Overview

The synthesis of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate is typically achieved via the Friedel-Crafts acylation of 1-methylpyrrole with ethyl oxalyl chloride. While the electron-rich nature of the pyrrole ring facilitates rapid electrophilic aromatic substitution without the need for harsh Lewis acids, it also renders the substrate highly susceptible to acid-catalyzed degradation and regioisomeric side reactions. This guide provides self-validating protocols and mechanistic troubleshooting to isolate the pure C2-acylated product.

Mechanistic Pathways & Impurity Formation

Understanding the chemical causality behind impurity formation is the first step in process optimization. The reaction proceeds via a Wheland intermediate, predominantly yielding the C2-ester. However, the generation of stoichiometric hydrogen chloride (HCl) and the extreme moisture sensitivity of the acylating agent introduce competing degradation pathways.

ReactionPathways SM 1-Methylpyrrole + Ethyl Oxalyl Chloride Intermediate Wheland Intermediate (Electrophilic Attack) SM->Intermediate Side1 HCl-Catalyzed Pyrrole Polymerization (Tars) SM->Side1 Excess HCl Major C2-Attack (Major) Target Ester + HCl Intermediate->Major Kinetically Favored Minor C3-Attack (Minor) 3-Regioisomer + HCl Intermediate->Minor Steric/Electronic Side2 Hydrolysis (H2O) Pyrrole-2-acetic acid Major->Side2 Moisture

Fig 1. Mechanistic pathways showing target acylation and primary impurity-forming side reactions.

Interactive Troubleshooting (FAQs)

Q: My crude mixture has turned black and viscous. What causes this, and how do I remove it? A: Causality: Pyrroles are highly electron-rich heterocycles. When exposed to the HCl byproduct generated during the acylation with ethyl oxalyl chloride, unreacted 1-methylpyrrole undergoes rapid acid-catalyzed polymerization, forming dark, porphyrin-like tars. Solution:Preventative: Incorporate a mild acid scavenger (e.g., anhydrous pyridine or solid Na2CO3) during the reaction to neutralize HCl as it forms. Remedial: Pass the crude organic layer through a short silica gel plug. The highly polar polymeric tars will strongly adhere to the stationary phase, allowing the target ester to elute cleanly.

Q: HPLC analysis shows a highly polar impurity that streaks on TLC. How do I eliminate it? A: Causality: This is likely 1-methyl-alpha-oxo-1H-pyrrole-2-acetic acid. Ethyl oxalyl chloride is highly moisture-sensitive and hydrolyzes rapidly in the presence of water to produce hydrochloric acid and oxalic acid. Trace water in solvents or during the aqueous quench can hydrolyze the unreacted acyl chloride or the ester product into the corresponding carboxylic acid. Solution: Perform a rigorous liquid-liquid extraction using saturated aqueous sodium bicarbonate (NaHCO3). The carboxylic acid is deprotonated to form a water-soluble sodium salt, partitioning entirely into the aqueous layer, while the target ester remains in the organic phase.

Q: I am detecting a closely eluting isomer (the 3-substituted pyrrole). How can I separate it? A: Causality: While C2 is the kinetically and thermodynamically favored site for electrophilic attack due to superior resonance stabilization of the Wheland intermediate, C3-attack occurs as a minor pathway (typically 2-5%). Solution: The 3-regioisomer is notoriously difficult to remove via standard column chromatography due to nearly identical Rf values. Instead, utilize selective recrystallization from a biphasic Hexane/Ethyl Acetate (8:2) mixture. The 2-isomer has a higher packing efficiency in the crystal lattice and will precipitate, leaving the 3-isomer dissolved in the mother liquor.

Q: Unreacted ethyl oxalyl chloride is contaminating my product. How to eliminate it? A: Causality: Incomplete conversion leaves this highly reactive, pungent acylating agent in the mixture[1]. Solution: Quench the cold reaction mixture with absolute ethanol prior to aqueous workup. This converts the volatile acyl chloride into diethyl oxalate, which is easily separated during subsequent purification steps or removed under high vacuum.

Quantitative Data: Impurity Profile & Removal Strategy
ImpurityOrigin / MechanismDetection (TLC / GC-MS)Removal StrategyExpected Clearance
Polymeric Tars Acid-catalyzed pyrrole degradationBaseline streak (TLC, UV active)Silica gel plug filtration>99%
Pyrrole-2-acetic acid Hydrolysis of ester/acyl chlorideBroad polar spot (low Rf)Sat. NaHCO3 aqueous wash>98%
3-Regioisomer C3 electrophilic aromatic substitutionCo-elutes with productRecrystallization (Hexane/EtOAc)>95%
Ethyl oxalyl chloride Unreacted starting material[1]Sharp pungent odor, low MWEthanol quench & evaporation100%
Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Ester, Acid, Tars, Isomers) Quench Aqueous Quench & NaHCO3 Wash (Neutralizes HCl & extracts acid) Crude->Quench AqLayer Aqueous Layer (Oxalic Acid, Pyrrole-2-acetic acid) Quench->AqLayer Phase Separation OrgLayer Organic Layer (Target Ester, Tars, 3-Isomer) Quench->OrgLayer Phase Separation Silica Silica Gel Filtration (Removes polar tars) OrgLayer->Silica Cryst Recrystallization (Hexane/EtOAc) Silica->Cryst Pure Pure Ethyl 1-methyl-alpha-oxo- 1H-pyrrole-2-acetate Cryst->Pure Yields Waste Mother Liquor (3-Isomer & trace impurities) Cryst->Waste Discards

Fig 2. Step-by-step purification workflow for isolating the target pyrrole-2-acetate.

Standard Operating Procedure: Self-Validating Purification Protocol

This protocol is designed as a self-validating system; do not proceed to the next step unless the validation criteria of the current step are met.

  • Step 1: Reaction Quenching & Acid Neutralization

    • Action: Cool the crude reaction mixture to 0°C using an ice bath. Slowly add 5 mL of absolute ethanol per 10 mmol of theoretical unreacted ethyl oxalyl chloride to quench it into diethyl oxalate. Stir for 15 minutes. Slowly add saturated aqueous NaHCO3 until CO2 evolution ceases (pH ~8).

    • Validation: Cessation of bubbling and a stable aqueous pH of 8 confirms complete neutralization of HCl and acidic byproducts.

  • Step 2: Liquid-Liquid Extraction

    • Action: Transfer the mixture to a separatory funnel. Extract with Dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers with brine (50 mL) and dry over anhydrous Na2SO4.

    • Validation: The aqueous layer should retain the polar acid impurities. Spot the organic layer on a TLC plate (Hexane/EtOAc 7:3); validation is achieved when the baseline carboxylic acid spot is completely absent.

  • Step 3: Silica Gel Filtration (Tar Removal)

    • Action: Concentrate the DCM layer to a minimal volume (~10 mL). Load onto a short pad of silica gel (230-400 mesh, approx. 3 inches thick) packed in a fritted funnel. Elute with Hexane/EtOAc (7:3) under light vacuum.

    • Validation: The dark brown/black polymeric tars must remain trapped at the top of the silica pad. The eluent collected in the receiving flask should be a clear, pale yellow solution.

  • Step 4: Selective Crystallization

    • Action: Evaporate the pale yellow eluent to dryness under reduced pressure. Dissolve the crude solid in a minimum amount of hot Ethyl Acetate (approx. 60°C). Slowly add Hexane dropwise until the solution becomes slightly cloudy (the cloud point). Allow the flask to cool undisturbed to room temperature, then chill at 4°C overnight.

    • Validation: Formation of off-white to pale yellow needle-like crystals confirms the isolation of the pure 2-regioisomer. Filter, wash with ice-cold hexane, and verify purity via HPLC (>98% target, <1% 3-isomer).

References
  • Title: HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES)
  • Source: fishersci.co.
  • Source: cymitquimica.

Sources

Technical Support Center: Troubleshooting Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of functionalized pyrroles. Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate (CAS: 21898-45-3)[1] presents a unique chromatographic challenge. While its boiling point is relatively high (278.3 ºC at 760mmHg)[1], making distillation difficult without high vacuum, standard silica gel chromatography often results in poor yields, severe streaking, and unexplained degradation.

This guide is designed to deconstruct the chemical causality behind this instability and provide field-proven, self-validating protocols to ensure high-yield recovery.

Mechanistic Insight: The Dual Threat of Silanol Groups

To solve the purification issue, we must first understand the molecular interactions at play. Standard silica gel (SiO₂) surfaces are populated with free, non-hydrogen-bonded silanol groups (-SiOH). These groups are inherently acidic, typically presenting a local pH of 4.5 to 6.0[2].

When Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate is loaded onto a standard silica column, it faces a "dual threat":

  • Strong Hydrogen Bonding (Tailing): The alpha-oxoacetate moiety is a highly polarized dicarbonyl system. The oxygen atoms act as potent hydrogen-bond acceptors, coordinating tightly with the acidic silanol protons. This interaction drastically increases column residence time and causes severe peak tailing[3].

  • Acid-Catalyzed Degradation: Pyrrole rings are notoriously sensitive to acidic microenvironments, which can catalyze ring-opening or polymerization (often observed as "pyrrole black" remaining at the baseline)[4]. While the electron-withdrawing alpha-oxoacetate group at the C2 position partially deactivates the ring compared to unsubstituted pyrrole, the prolonged residence time caused by H-bonding exacerbates the compound's exposure to the acidic silica, ultimately leading to degradation[5][6].

By introducing a basic modifier like Triethylamine (TEA) into the mobile phase, we create a silanol suppressor system. The tertiary amine strongly associates with the anionic silanol groups, masking the acidic protons and preventing both H-bonding and acid-catalyzed degradation[2][3].

Chromatographic Behavior & Degradation Pathway

G Start Crude Mixture: Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate Standard Standard Silica Gel (Active Acidic Silanols) Start->Standard Applied to Deactivated TEA-Deactivated Silica (Neutralized Silanols) Start->Deactivated Applied to Degradation Strong H-Bonding & Acid-Catalyzed Degradation Standard->Degradation pH < 6 Elution Weak Reversible Interaction & Intact Elution Deactivated->Elution pH ~ 7.5 Result1 Low Yield, Severe Streaking, Impure Product Degradation->Result1 Result2 High Yield, Sharp Bands, Pure Product Elution->Result2

Logical flow of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate purification on silica gel.

Frequently Asked Questions (FAQs)

Q1: My TLC looks perfect before the column, but post-separation NMR shows new peaks and my yield is below 40%. What happened? A1: This is a classic symptom of on-column degradation[6]. The brief exposure to silica during a 5-minute TLC run is often not enough to induce noticeable decomposition. However, the 30–60 minute residence time during flash chromatography allows the acidic silanol groups to catalyze the degradation of the pyrrole ring. You are literally synthesizing impurities on the column.

Q2: How exactly does Triethylamine (TEA) prevent this? A2: TEA acts as a sacrificial base. In its protonated form, it creates triethylammonium cations that interact with the stationary phase, neutralizing the acidic -SiOH sites[2]. This prevents your functionalized pyrrole from acting as the primary hydrogen-bond acceptor, allowing it to elute intact and with sharp band resolution[3].

Q3: Can I just use a less polar solvent to speed up the elution instead of adding TEA? A3: No. Decreasing solvent polarity will actually increase the retention time of the compound because the polar alpha-oxoacetate group will bind even more strongly to the stationary phase in the absence of a competing polar solvent. This will worsen the degradation.

Q4: Are there alternative stationary phases if TEA-modified silica is not an option? A4: Yes. Neutral Alumina (Brockmann Grade I or II) is an excellent alternative[5]. It lacks the highly acidic silanol groups of silica gel, operating primarily through dipole-dipole interactions rather than strong hydrogen bonding.

Quantitative Comparison of Purification Strategies

To aid in your experimental design, the following table summarizes the expected outcomes when applying different stationary phases to this specific pyrrole derivative.

Stationary PhaseSurface ChemistryPrimary InteractionExpected Recovery (%)Peak Shape / ResolutionRecommended Use Case
Standard Silica Gel Active Acidic Silanols (-SiOH)Strong H-Bonding / Acid Catalysis30 - 45%Severe Tailing / StreakingNot Recommended
TEA-Deactivated Silica Triethylammonium-SilicateWeak Dipole / Reversible85 - 95%Sharp / SymmetricalStandard Bulk Purification
Neutral Alumina Aluminum Oxide (Al₂O₃)Dipole-Dipole80 - 90%Moderate BroadeningHighly Acid-Sensitive Batches
Reverse-Phase (C18) Endcapped OctadecylHydrophobic / Van der Waals> 95%Excellent / BaselineFinal Polishing / HPLC Prep

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure you do not risk your bulk synthetic batch on a failing column.

Protocol A: TEA-Deactivated Flash Chromatography

Use this as your primary method for scaling up purification.

Step 1: The 2D-TLC Validation (Critical Step) Before packing a column, validate the chemistry. Spot your crude mixture in the corner of a standard silica TLC plate. Develop it in your chosen solvent (e.g., Hexane/EtOAc 7:3). Dry the plate, rotate it 90 degrees, and develop it again in the same solvent.

  • Failure State: If the spot streaks off the diagonal line, the compound is decomposing on the silica.

  • Validation: Repeat this 2D-TLC using a plate pre-eluted with 1% TEA in your solvent. A single, tight spot perfectly on the diagonal confirms that TEA deactivation successfully stabilizes your compound.

Step 2: Solvent & Slurry Preparation Prepare your mobile phase (e.g., Hexane/Ethyl Acetate) and add 1% (v/v) Triethylamine (TEA) [5]. Mix thoroughly. In an Erlenmeyer flask, combine 230-400 mesh silica gel with the TEA-spiked solvent to form a slurry. Let it sit for 15 minutes at room temperature. This incubation period is mandatory to allow complete neutralization of the silanol sites.

Step 3: Column Packing and Equilibration Pour the slurry into the column and pack it under gentle positive air pressure. Pass at least 2 column volumes (CV) of the TEA-spiked solvent through the bed. Do not skip this; the column must be fully saturated with TEA before the compound is introduced.

Step 4: Loading and Elution Dissolve your crude Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate in a minimal volume of the eluent. Load it carefully onto the flat silica bed. Elute using the TEA-spiked solvent. Collect fractions and monitor via TLC (ensure your monitoring TLC plates are also run in TEA-spiked solvent to prevent false streaking artifacts on the plate).

Protocol B: Neutral Alumina Chromatography

Use this if downstream applications are strictly sensitive to trace amine (TEA) contamination.

Step 1: Stationary Phase Selection Select Brockmann Grade I Neutral Alumina. If previous runs showed the compound eluting too rapidly (poor separation from non-polar impurities), deactivate the alumina to Grade II by adding 3% (w/w) distilled water, shaking vigorously, and allowing it to equilibrate overnight.

Step 2: Packing the Column Alumina is significantly denser than silica gel. Use approximately 50% of the volume you would typically use for a silica column. Pack the column using a non-polar solvent (e.g., 100% Hexane).

Step 3: Adjusted Elution Gradient Because alumina lacks strong hydrogen-bonding capabilities, polar compounds elute much faster than they do on silica. Adjust your solvent system to be roughly 10-20% less polar than your optimized silica TLC conditions. For example, if Hexane/EtOAc 7:3 was optimal on silica, begin your alumina column at Hexane/EtOAc 9:1 and utilize a slow gradient.

References[5] BenchChem Technical Support Team. "Technical Support Center: Purification of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole." BenchChem. https://www.benchchem.com[1] ChemicalBook. "ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate." ChemicalBook. https://www.chemicalbook.com[4] BenchChem Technical Support Team. "Technical Support Center: Purification of Crude Pyrrole Synthesis Products." BenchChem. https://www.benchchem.com[6] ResearchGate Community. "Recent problems with silica gel chromatography." ResearchGate. https://www.researchgate.net[2] Pharma Growth Hub. "Effect of Triethylamine (TEA) on the Retention in RPLC." Pharma Growth Hub. https://pharmagrowthhub.com[3] Phenomenex. "LC Technical Tip: Strategies for peak shape improvement." Phenomenex.https://www.phenomenex.com

Sources

Technical Support Center: Advanced Purification of Ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals.

Welcome to the Technical Support Center for the isolation and purification of Ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetate (CAS: 21898-45-3). This compound is a critical intermediate in medicinal chemistry, notably in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin [1].

Because pyrrole rings are highly electron-rich and sensitive to acidic environments, standard silica gel chromatography often leads to poor yields, irreversible adsorption, and acid-catalyzed polymerization. This guide provides field-proven, alternative purification methodologies to overcome these specific bottlenecks.

Physicochemical Profiling & Impurity Matrix

Understanding the physical properties of the target molecule is the first step in designing a logical purification strategy. The compound exhibits moderate polarity due to the presence of both a hydrophobic ethyl group and hydrophilic carbonyl/ester functionalities [2].

Table 1: Quantitative Physicochemical Properties

Property Value Implication for Purification
Molecular Formula C9H11NO3 Moderate molecular weight (181.19 g/mol ).
Boiling Point 278.3 ºC at 760 mmHg [3] Too high for standard atmospheric distillation; requires high vacuum.
Density 1.13 g/cm³ [3] Relevant for liquid-liquid extraction phase separation.

| Polarity | Moderate [2] | Soluble in most organic solvents; partitions well in biphasic systems. |

During its standard synthesis—typically the Friedel-Crafts acylation of N-methylpyrrole with ethyl oxalyl chloride[1]—several problematic impurities are generated.

Table 2: Common Synthesis Impurities & Alternative Solutions

Impurity Source Challenge in Standard Silica Purification Recommended Alternative
N-methylpyrrole Unreacted starting material Tails on acidic silica; prone to polymerization. Kugelrohr Vacuum Distillation
Ethyl 1-methyl-3-pyrroleglyoxylate Regioisomer (3-position acylation) Identical mass and near-identical normal-phase Rf. Preparative RP-HPLC

| Polymeric Pyrrole Tars | Acid-catalyzed degradation | Irreversibly binds to silica, turning columns black. | Centrifugal Partition Chromatography |

Purification Decision Matrix

Use the logical workflow below to select the appropriate alternative purification method based on your primary impurity profile.

DecisionTree Start Crude Reaction Mixture (Ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetate) Identify Identify Primary Contaminant Start->Identify Regio Regioisomers (3-substituted) Identify->Regio Tars Polymeric Tars / Diacylated Identify->Tars Volatile Unreacted N-methylpyrrole Identify->Volatile HPLC Preparative RP-HPLC (Newcrom R1 Column) Regio->HPLC Identical Mass/Rf CPC Centrifugal Partition Chromatography (CPC) Tars->CPC Avoids Silica Degradation Distill Kugelrohr Short-Path Vacuum Distillation Volatile->Distill Exploits BP Differences

Decision matrix for selecting alternative purification methods based on the primary impurity profile.

Troubleshooting & FAQs

Q1: My yield drops significantly after standard silica gel column chromatography, and the top of the column turns dark. What is happening, and how do I prevent it? A: Pyrrole rings are highly electron-rich and susceptible to electrophilic attack. Standard silica gel is slightly acidic (pH ~4.5-5.5), which induces the acid-catalyzed polymerization of both your target product and unreacted N-methylpyrrole into dark, insoluble tars. Alternative Solution: Switch to Centrifugal Partition Chromatography (CPC) . CPC is a liquid-liquid chromatography technique that uses liquid as both the mobile and stationary phase, eliminating solid support entirely and preventing acid-catalyzed degradation.

Q2: NMR analysis shows a mixture of the 2-substituted target and the 3-substituted regioisomer. Normal phase TLC shows only one spot. How can I separate them? A: The 2- and 3-regioisomers of ethyl 1-methyl-pyrroleglyoxylate have nearly identical dipole moments and polarities on normal phase silica, making them co-elute. Alternative Solution: Use Preparative Reverse-Phase HPLC (RP-HPLC) . Specialized mixed-mode columns, such as the Newcrom R1, have been successfully applied for the separation of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate [4], as they exploit subtle differences in the hydrophobic surface area of the regioisomers.

Q3: I am scaling up the synthesis to 50 grams and want to avoid chromatography entirely. Is distillation viable given the high boiling point? A: Standard atmospheric distillation will cause thermal decomposition because the boiling point is 278.3 ºC at 760 mmHg [3]. Alternative Solution: Use Kugelrohr Short-Path Vacuum Distillation . By reducing the pressure to <0.1 mmHg, the boiling point is significantly lowered. This allows the volatile unreacted N-methylpyrrole to be stripped first, followed by the target ester, leaving the high-molecular-weight diacylated impurities and tars behind in the distillation pot.

Validated Experimental Methodologies

Protocol A: Preparative RP-HPLC for Regioisomer Separation

This protocol leverages reverse-phase interactions to separate the 2-substituted target from the 3-substituted impurity.

Step-by-Step Workflow:

  • Column Selection: Equip the preparative HPLC with a Newcrom R1 column (or equivalent mixed-mode RP column) [4].

  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water with 0.1% Formic Acid) and Solvent B (Acetonitrile). Causality note: 0.1% Formic acid is weak enough to prevent pyrrole degradation but sufficient to suppress silanol ionization on the column, ensuring sharp peaks.

  • Sample Preparation: Dissolve the crude mixture in a 1:1 mixture of Solvent A and B. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Gradient Elution: Run a linear gradient from 10% B to 70% B over 30 minutes. Monitor UV absorbance at 254 nm.

  • Recovery: Lyophilize (freeze-dry) the pooled fractions rather than using rotary evaporation to prevent thermal degradation during water removal.

System Validation & Quality Control:

  • System Suitability Test (SST): Inject a known analytical standard mixture of the 2-isomer and 3-isomer. Proceed with the preparative run only if the resolution (

    
    ) between the two peaks is > 1.5.
    
  • In-Process Control (IPC): Analyze collected fractions via analytical HPLC before pooling. Only pool fractions demonstrating >98% peak area purity.

Protocol B: Centrifugal Partition Chromatography (CPC) for Tar Removal

CPC is ideal for highly contaminated crude mixtures containing polymeric tars that would otherwise destroy expensive HPLC columns.

CPC_Workflow Prep 1. Prepare Biphasic Solvent System Equilibrate 2. Equilibrate Rotor (Stationary Phase) Prep->Equilibrate Inject 3. Inject Crude Sample Equilibrate->Inject Elute 4. Elute Target (Mobile Phase) Inject->Elute Extrude 5. Extrude Tars (Stationary Phase) Elute->Extrude

Step-by-step workflow for Centrifugal Partition Chromatography (CPC) to isolate pyrrole derivatives.

Step-by-Step Workflow:

  • Solvent System Preparation: Prepare an ARIZONA solvent system (Heptane/Ethyl Acetate/Methanol/Water at a 1:1:1:1 v/v ratio). Equilibrate the mixture in a separatory funnel and separate the upper (organic) and lower (aqueous) phases.

  • Rotor Equilibration: Fill the CPC rotor entirely with the upper organic phase (Stationary Phase). Spin the rotor up to operational speed (e.g., 1500 RPM).

  • Hydrodynamic Equilibrium: Pump the lower aqueous phase (Mobile Phase) in descending mode until mobile phase emerges from the outlet, establishing equilibrium.

  • Sample Loading: Dissolve the crude mixture in a 1:1 mixture of both phases (max 10% of the rotor volume) and inject it via the sample loop.

  • Elution & Extrusion: Collect fractions as the mobile phase elutes the target compound. Once the target has completely eluted, switch the pump to extrude the stationary phase, which will flush out the highly retained polymeric tars.

System Validation & Quality Control:

  • Phase System Validation: Before running the instrument, measure the partition coefficient (

    
    -value) of the crude mixture in a test tube. Analyze both layers via HPLC. A 
    
    
    
    -value between 0.5 and 2.0 for the target compound validates that the ARIZONA system will successfully elute the product.
  • Fraction Validation: Spot eluted fractions on a silica TLC plate and visualize under UV 254 nm alongside a reference standard to confirm the presence of the target ester before solvent evaporation.

References

  • CN103435527A - Preparation method of non-steroid anti-inflammatory drug tolmetin Source: Google Patents URL
  • Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate | SIELC Technologies Source: sielc.com URL:[Link]

Technical Support Center: Synthesis of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the nuances of Friedel-Crafts acylation on electron-rich pyrrole systems.

Synthesizing Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate (also known as ethyl 2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetate) via the acylation of 1-methylpyrrole with ethyl oxalyl chloride is a fundamental yet highly sensitive transformation. Because 1-methylpyrrole is a


-excessive heteroaromatic compound, it is prone to rapid degradation or polymerization if the solvent environment, temperature, and acid-base equilibrium are not strictly controlled [1].

Below, you will find a deep dive into the mechanistic causality of solvent effects, a self-validating standard operating procedure (SOP), and a targeted troubleshooting desk.

Part 1: Mechanistic Grounding & Solvent Logic

Unlike the acylation of standard benzenoid aromatics, the Friedel-Crafts acylation of pyrroles does not require harsh Lewis acids like aluminum chloride (


). In fact, the introduction of strong Lewis acids typically leads to the catastrophic electrophilic polymerization of the pyrrole ring [1, 3].

Instead, the reaction relies on the inherent nucleophilicity of 1-methylpyrrole. To facilitate this, an organic base (typically pyridine) is used in conjunction with a polar aprotic solvent. The base serves a dual purpose: it scavenges the corrosive


 byproduct (preventing acid-catalyzed tar formation) and reacts with ethyl oxalyl chloride to form a highly electrophilic acylpyridinium intermediate . The solvent must be capable of stabilizing the resulting polar Wheland intermediate without competitively coordinating to the reagents [2].

ReactionLogic A 1-Methylpyrrole (Nucleophile) E Wheland Intermediate (C2-Attack) A->E Nucleophilic Attack G Polymerization / Tar (Acidic Degradation) A->G Unscavenged HCl (No Base) B Ethyl Oxalyl Chloride (Electrophile) D Acylpyridinium Intermediate B->D Pyridine Activation C DCM Solvent + Pyridine Base C->D Solvation & Stabilization D->E Acyl Transfer F Ethyl 1-methyl-alpha-oxo- 1H-pyrrole-2-acetate E->F Deprotonation (-HCl)

Logical pathway of 1-methylpyrrole acylation highlighting the critical role of base and solvent.

Quantitative Solvent Selection Matrix

The choice of solvent directly dictates the kinetic success of the C2-acylation. The table below summarizes the empirical data regarding solvent performance in this specific workflow.

SolventDielectric Constant (

)
Typical YieldRegioselectivity (C2:C3)Mechanistic Impact & Causality
DCM (Dichloromethane) 8.9385 - 92%> 95:5Optimal. Solubilizes acylpyridinium intermediates perfectly; stabilizes the polar Wheland transition state without coordinating to reagents.
DCE (1,2-Dichloroethane) 10.3680 - 88%> 95:5Excellent alternative. Allows for higher reflux temperatures if steric hindrance is an issue, though unnecessary for 1-methylpyrrole.
Toluene 2.3840 - 55%80:20Suboptimal. Low polarity leads to early precipitation of pyridinium salts, trapping reagents in a heterogeneous slurry and drastically lowering yield.
THF (Tetrahydrofuran) 7.52< 30%VariablePoor. Strongly coordinates with electrophiles and trace acids, competing with the pyrrole nucleophile and stalling the acylation.

Part 2: Validated Standard Operating Procedure (SOP)

This protocol is a self-validating system. By monitoring the specific visual and thermal checkpoints described below, you can ensure the reaction is proceeding along the correct mechanistic pathway.

Protocol Step1 1. Dissolve 1-Methylpyrrole & Pyridine in DCM Step2 2. Cool reactor to 0 °C (Ice Bath) Step1->Step2 Step3 3. Dropwise addition of Ethyl Oxalyl Chloride Step2->Step3 Step4 4. Warm to RT & Stir (2-4 hours) Step3->Step4 Step5 5. Aqueous Workup (H2O / Brine Wash) Step4->Step5 Step6 6. Dry over Na2SO4, Filter, & Concentrate Step5->Step6 Step7 7. Purify via Column Chromatography Step6->Step7

Experimental workflow for the synthesis of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate.

Step-by-Step Methodology
  • Preparation & Solvation: In an oven-dried, argon-flushed round-bottom flask, dissolve 1-methylpyrrole (1.0 equiv) and anhydrous pyridine (1.2 - 1.5 equiv) in anhydrous Dichloromethane (DCM) (approx. 5-10 mL per gram of substrate).

    • Causality: Pyridine must be present before the electrophile is introduced to ensure immediate scavenging of

      
       [1].
      
  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Electrophile Addition: Slowly add ethyl oxalyl chloride (1.1 equiv) dropwise via a syringe or addition funnel over 15–30 minutes.

    • Validation Checkpoint: The solution should transition from clear to a vibrant yellow/orange. This color change confirms the formation of the acylpyridinium complex. An immediate shift to dark brown/black indicates moisture contamination or insufficient base.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (

    
     °C). Stir for 2 to 4 hours. Monitor completion via TLC (Hexanes/EtOAc, 7:3).
    
  • Quenching & Workup: Quench the reaction by adding cold distilled water. Transfer to a separatory funnel. Wash the organic (DCM) layer sequentially with water (

    
    ), saturated aqueous 
    
    
    
    (to neutralize residual acid), and brine.
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude product.
    
  • Purification: Purify the crude residue via silica gel flash column chromatography (typically eluting with a gradient of Hexanes to 20% EtOAc in Hexanes) to isolate the pure Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate as a pale yellow oil or low-melting solid.

Part 3: Troubleshooting Desk & FAQs

Q1: My reaction mixture is turning into a black, viscous tar almost immediately upon adding the ethyl oxalyl chloride. What went wrong? A1: You are observing acid-catalyzed electrophilic polymerization. Pyrrole is a highly electron-rich heterocycle. When ethyl oxalyl chloride reacts, it generates


. If your pyridine is wet, degraded, or added in insufficient quantities (< 1.0 equiv), the free 

protonates the pyrrole ring, triggering a runaway chain polymerization [1]. Ensure your pyridine and DCM are strictly anhydrous and that pyridine is present in a slight excess (1.2–1.5 equiv).

Q2: I am observing a mixture of C2 and C3 acylated products. How can I improve C2 regioselectivity? A2: Electrophilic aromatic substitution on pyrrole inherently favors the C2 position kinetically because the resulting Wheland intermediate is stabilized by three resonance structures (compared to only two for C3 attack). However, specific confined solvent environments or extreme steric bulk can push the reaction toward C3 [2]. To maximize C2 selectivity, ensure you are using a non-coordinating polar solvent like DCM at low temperatures (0 °C during addition). Avoid using bulky bases or switching to non-polar solvents like toluene, which can alter the transition state geometry.

Q3: Can I use a traditional Lewis acid catalyst like


 or 

to speed up this Friedel-Crafts acylation?
A3: Absolutely not. While standard Friedel-Crafts acylations of benzene derivatives require strong Lewis acids to generate the acylium ion, pyrroles are orders of magnitude more nucleophilic. Introducing

will cause the Lewis acid to coordinate directly with the pyrrole nitrogen or

-system, deactivating the ring or causing catastrophic ring-opening and degradation [1, 3]. The reaction proceeds smoothly with just the acyl chloride and a mild organic base.

Q4: Why is my yield exceptionally low when I attempt this reaction in THF? A4: Tetrahydrofuran (THF) is a strongly coordinating, Lewis basic solvent. In this reaction, THF coordinates with the highly electrophilic acylpyridinium intermediate and any trace acidic species, effectively creating a solvent cage that outcompetes the 1-methylpyrrole nucleophile. This stalls the acylation and leads to hydrolysis during workup rather than product formation. Stick to halogenated solvents like DCM or DCE for optimal results.

References

  • HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES)
  • Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule Source: Organic Letters - ACS Publications URL
  • Friedel–Crafts Acylation Source: MilliporeSigma URL

Validation & Comparative

Comprehensive Mass Spectrometry Comparison Guide: GC-EI-MS vs. UHPLC-ESI-MS/MS for the Characterization of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate (C₉H₁₁NO₃, exact mass 181.0739 Da) is a highly versatile building block frequently utilized in the synthesis of pyrrole-based pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin analogs. Because the alpha-oxoacetate (glyoxylate) moiety is inherently labile, selecting the correct mass spectrometry (MS) platform is critical for accurate structural elucidation and pharmacokinetic quantification.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) . This guide moves beyond basic operation, detailing the mechanistic causality behind fragmentation and providing self-validating experimental protocols.

Mechanistic Causality: Ionization and Fragmentation Dynamics

To optimize an analytical method, one must first understand why a molecule behaves the way it does in the gas phase. The fragmentation pathways of 2-substituted pyrrole derivatives are remarkably influenced by the side-chain substituents at the 2-position [1].

For Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate, the cleavage of the C-C bond between the two carbonyl groups is thermodynamically driven by the extreme stability of the resulting acylium ion. The nitrogen atom in the N-methylpyrrole ring donates electron density through resonance, heavily stabilizing the 1-methylpyrrole-2-carbonyl cation (m/z 108).

  • GC-EI-MS (Hard Ionization): Pyrrole and its alkyl derivatives produce rather stable molecular ions that display maximum intensities in the spectra of 1-methylpyrrole [2]. Under 70 eV electron bombardment, the molecule yields a distinct molecular ion (

    
    ) at m/z 181. The primary decomposition pathway involves the loss of an ethoxy radical (
    
    
    
    , -45 Da) to form m/z 136, followed by the loss of carbon monoxide (-28 Da) to yield the resonance-stabilized base peak at m/z 108.
  • UHPLC-ESI-MS/MS (Soft Ionization): In positive ionization mode, a trace of formic acid is added to the mobile phase to drive the equilibrium toward protonation, generating the

    
     precursor ion at m/z 182 [3]. Upon Collision-Induced Dissociation (CID), the molecule undergoes a neutral loss of ethanol (-46 Da) and carbon monoxide (-28 Da), again funneling into the highly stable m/z 108 product ion.
    

Fragmentation M_EI EI-MS: [M]+• m/z 181 Frag_136 [C7H6NO2]+ m/z 136 M_EI->Frag_136 - •OCH2CH3 (-45 Da) Frag_108 [C6H6NO]+ m/z 108 (Base Peak) M_EI->Frag_108 - •COOCH2CH3 (-73 Da) M_ESI ESI-MS:[M+H]+ m/z 182 M_ESI->Frag_136 - CH3CH2OH (-46 Da) M_ESI->Frag_108 - HCOOCH2CH3 (-74 Da) Frag_136->Frag_108 - CO (-28 Da) Frag_80 [C5H6N]+ m/z 80 Frag_108->Frag_80 - CO (-28 Da)

Caption: Mass spectrometry fragmentation pathways of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate.

Platform Comparison: Quantitative Data & Performance Metrics

When selecting a platform, GC-EI-MS excels in untargeted structural confirmation due to highly reproducible, library-searchable fragmentation. Conversely, UHPLC-ESI-MS/MS provides superior sensitivity and specificity for targeted quantification in complex biological matrices (e.g., plasma PK studies).

Table 1: Quantitative Fragmentation Data Comparison
Ion TypeGC-EI-MS (70 eV) m/zRelative AbundanceUHPLC-ESI-MS/MS (CID) m/zRelative AbundanceStructural Assignment
Molecular / Precursor 181 (

)
15 - 25%182 (

)
100% (MS1)Intact Analyte
Primary Fragment A 13640 - 60%13615 - 30%Loss of ethoxy / ethanol
Base Peak / Quantifier 108100%108100% (MS2)1-methylpyrrole-2-carbonyl cation
Secondary Fragment 8020 - 35%80< 10%1-methylpyrrole cation
Table 2: Analytical Performance Metrics
MetricPlatform A: GC-EI-MSPlatform B: UHPLC-ESI-MS/MS
Primary Application Structural elucidation, impurity profilingHigh-sensitivity targeted quantification (PK/PD)
Sample Preparation Liquid-liquid extraction (LLE) into volatile solventsProtein precipitation (PPT), compatible with aqueous
Limit of Detection (LOD) ~10 - 50 ng/mL~0.1 - 1 ng/mL
Thermal Degradation Risk High (Active sites in GC inlet can degrade glyoxylates)Low (Analyzed at near-ambient temperatures in LC)

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. In our laboratory, we do not simply run samples; we build self-validating analytical batches. Every step must prove its own efficacy before data is accepted.

Workflow cluster_GC Platform A: GC-EI-MS cluster_LC Platform B: UHPLC-ESI-MS/MS Prep Sample Preparation (Dilution & Internal Standard) GC_Inj Splitless Injection (250°C) Prep->GC_Inj LC_Inj Reversed-Phase C18 (Gradient Elution) Prep->LC_Inj EI_Ion Electron Ionization (70 eV) GC_Inj->EI_Ion Quad_GC Single Quadrupole (m/z 50-300) EI_Ion->Quad_GC Data Data Synthesis & Structural Elucidation Quad_GC->Data ESI_Ion Electrospray Ionization (+H, 4kV) LC_Inj->ESI_Ion QqQ_LC Triple Quadrupole (MRM) 182 -> 108 ESI_Ion->QqQ_LC QqQ_LC->Data

Caption: Comparative analytical workflow for GC-EI-MS and UHPLC-ESI-MS/MS platforms.

Protocol A: GC-EI-MS (Structural Elucidation)

Causality Focus: Alpha-oxoesters are prone to thermal decarboxylation. Using a highly deactivated inlet liner and splitless injection maximizes intact transfer to the column.

  • System Suitability (Self-Validation): Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Ensure the isotopic ratios and peak widths for m/z 69, 219, and 502 meet manufacturer specifications. Inject a pure hexane blank to verify zero carryover.

  • Sample Preparation: Dissolve the analyte in MS-grade ethyl acetate to a concentration of 10 µg/mL. Spike with 1 µg/mL of an internal standard (e.g., naphthalene-d8) to validate injection volume reproducibility.

  • Chromatography: Utilize a 30m x 0.25mm x 0.25µm DB-5MS column. Inject 1 µL in splitless mode at 250°C using an ultra-inert liner. Oven program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • Mass Spectrometry: Set the transfer line to 280°C and the EI source to 230°C. Acquire data in full scan mode (m/z 50-300) with a solvent delay of 3 minutes.

Protocol B: UHPLC-ESI-MS/MS (Targeted PK Quantification)

Causality Focus: The addition of 0.1% formic acid is non-negotiable; it drops the pH well below the pKa of the surrounding matrix, ensuring the pyrrole derivative is thoroughly protonated for maximum ESI sensitivity.

  • System Suitability (Self-Validation): Infuse a tuning mix to calibrate mass accuracy (<5 ppm error). Run a blank matrix sample (e.g., blank plasma) spiked with the internal standard to assess and automatically correct for matrix-induced ion suppression.

  • Sample Preparation: Prepare a 100 ng/mL solution in 50:50 Water:Acetonitrile containing 0.1% formic acid.

  • Chromatography: Use a sub-2-micron C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Precursor: m/z 182. Transitions: 182 → 108 (Quantifier, Collision Energy 20V), 182 → 136 (Qualifier, Collision Energy 15V).

Conclusion & Strategic Recommendations

For laboratories synthesizing Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate or monitoring its purity, GC-EI-MS is the gold standard. The robust, library-matchable fragmentation pattern (m/z 181 → 136 → 108) provides undeniable proof of structure.

However, for drug development professionals tracking this compound or its downstream metabolites in biological matrices, UHPLC-ESI-MS/MS is required. The transition of m/z 182 → 108 provides the necessary signal-to-noise ratio to achieve sub-ng/mL limits of detection, bypassing the thermal degradation risks associated with gas chromatography.

References

  • Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar / Rapid Communications in Mass Spectrometry.1

  • Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. AIP Publishing.2

  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham (UAB).3

  • Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. Benchchem.4

Sources

The Definitive Guide to Structural Elucidation of Ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetate Derivatives: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and pharmacology. The family of ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetate derivatives, with their significant potential in medicinal chemistry, demands rigorous structural characterization to understand their biological activity and guide further development. This guide provides an in-depth, comparative analysis of single-crystal X-ray crystallography—the gold standard for structural elucidation—and its indispensable spectroscopic counterparts, offering a comprehensive framework for the characterization of this important class of compounds.

The Imperative of Atomic-Level Precision: Why X-ray Crystallography Reigns Supreme

In the realm of structural analysis, single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for providing an unambiguous determination of a molecule's three-dimensional architecture. By mapping the electron density of a crystalline solid, SC-XRD reveals precise bond lengths, bond angles, and the spatial arrangement of atoms, offering an unparalleled level of detail that is often unattainable with other methods. This atomic-level resolution is critical for understanding stereochemistry, conformational preferences, and intermolecular interactions, all of which can profoundly influence a molecule's biological function and physical properties.

However, the power of X-ray crystallography is contingent on the ability to grow high-quality single crystals, a process that can be a significant bottleneck in the research pipeline. The journey from a synthesized powder to a diffraction-quality crystal is often one of trial and error, requiring careful control of parameters such as solvent, temperature, and concentration.

The Crystallographer's Workflow: From Powder to Structure

The process of obtaining a crystal structure can be systematically broken down into several key stages, each demanding meticulous attention to detail.

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Pyrrole Derivative purification Purification (e.g., Chromatography) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution crystallization Slow Evaporation / Vapor Diffusion / Cooling dissolution->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A generalized workflow for single-crystal X-ray crystallography.

Experimental Protocol: Growing Single Crystals of Pyrrole Derivatives

The following is a generalized protocol for the crystallization of small organic molecules like ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetate derivatives. The choice of solvent and method will need to be optimized for each specific compound.

  • Compound Purification: Ensure the sample is of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.

  • Solvent Screening:

    • Select a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile).

    • Test the solubility of the compound in each solvent at room temperature and upon heating. An ideal crystallization solvent will dissolve the compound when hot but show limited solubility at room temperature.

  • Crystallization Method Selection:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation. Loosely cover the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

    • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) to promote crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in size), carefully remove them from the mother liquor using a small loop or spatula and mount them on the goniometer head of the diffractometer.

A Comparative Look: What X-ray Crystallography Reveals

While a crystal structure for the parent ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetate is not publicly available, analysis of closely related derivatives provides valuable insights into the structural features that can be expected. For instance, the crystal structure of ethyl 4-acetyl-3-ethyl-5-methylpyrrole-2-carboxylate reveals a planar pyrrole ring with significant electronic perturbation from its substituents.

Table 1: Representative Crystallographic Data for Substituted Pyrrole Derivatives

ParameterEthyl 4-acetyl-3-ethyl-5-methylpyrrole-2-carboxylate2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole
Chemical Formula C₁₂H₁₇NO₃C₉H₁₀N₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁
a (Å) 6.7726.048
b (Å) 14.6287.312
c (Å) 12.1879.024
β (°) 94.20100.78
Volume (ų) 1204.6392.0
Z 42
Key Structural Features Planar pyrrole ring, intermolecular hydrogen bondingTwisted pyrrole rings (dihedral angle of 69.07°), N-H···π interactions

This data provides a concrete three-dimensional model of the molecule in the solid state, which is invaluable for computational modeling, understanding crystal packing, and inferring potential intermolecular interactions in a biological context.

The Indispensable Alternatives: Spectroscopic Characterization

While X-ray crystallography provides the ultimate structural answer, it is not always feasible. In such cases, and for routine characterization, a suite of spectroscopic techniques provides a wealth of complementary information.

Analytical_Techniques cluster_main Structural Characterization cluster_alternatives Spectroscopic & Other Methods xray X-ray Crystallography (3D Structure) nmr NMR Spectroscopy (Connectivity, Environment) xray->nmr Complements ms Mass Spectrometry (Molecular Weight, Formula) xray->ms Complements ir IR Spectroscopy (Functional Groups) xray->ir Complements nmr->ms Complements ms->ir Complements ir->nmr Complements

Caption: Interplay of X-ray crystallography and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

  • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms. For ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetate, one would expect to see distinct signals for the methyl protons on the nitrogen, the ethyl group protons, and the protons on the pyrrole ring.

  • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and the piecing together of the molecular framework.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and, through high-resolution mass spectrometry (HRMS), its elemental composition. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For an ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetate derivative, one would expect to see characteristic absorption bands for the C=O stretching of the ketone and ester groups, as well as vibrations associated with the pyrrole ring.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedPhaseThroughputKey Limitation
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.Solid (single crystal)LowRequires high-quality single crystals.
NMR Spectroscopy Connectivity, chemical environment of atoms, stereochemistry in solution.Liquid (solution)HighCan have overlapping signals; interpretation can be complex for large molecules.
Mass Spectrometry Molecular weight, elemental formula, fragmentation patterns.Gas/SolutionHighDoes not provide stereochemical or conformational information.
IR Spectroscopy Presence of functional groups.Solid, Liquid, GasHighProvides limited information on the overall molecular structure.

Conclusion: A Synergistic Approach to Structural Elucidation

The structural characterization of ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetate derivatives, and indeed any novel chemical entity, is best approached through the synergistic use of multiple analytical techniques. While single-crystal X-ray crystallography provides the definitive three-dimensional structure, NMR, MS, and IR spectroscopy are essential for initial characterization, confirmation of identity, and for studying the molecule's properties in solution. By integrating the data from these powerful methods, researchers can build a complete and robust understanding of their molecules, accelerating the pace of discovery and innovation in drug development and materials science.

References

  • Takjoo, R., et al. (2009).

spectroscopic comparison of alpha-oxo vs beta-oxo pyrrole acetates

Spectroscopic Comparison Guide: -Oxo vs. -Oxo Pyrrole Acetates

The structural differentiation of pyrrole regioisomers is a critical bottleneck in the development of porphyrin precursors, biologically active alkaloids, and non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac. Specifically, distinguishing between


This guide provides an objective, data-driven comparison of these two regioisomers, detailing the causality behind their distinct spectroscopic signatures and outlining self-validating experimental protocols for their synthesis and characterization.

Mechanistic Grounding: The Causality of Spectroscopic Divergence

The fundamental spectroscopic differences between


The -Oxo Isomer: Conformational Locking via Hydrogen Bonding

In


  • Causality in NMR: The hydrogen bond drastically reduces the electron density around the N-H proton, deshielding it and shifting its resonance significantly downfield (>9.5 ppm). Furthermore, the adjacent carbonyl strongly deshields the H-3 ring proton.

  • Causality in IR: The sharing of the N-H proton with the carbonyl oxygen weakens both the N-H covalent bond and the C=O double bond, shifting their respective infrared stretching frequencies to lower wavenumbers.

The -Oxo Isomer: Conformational Flexibility

In

  • Causality in NMR: Without the intramolecular H-bond, the N-H proton experiences standard shielding and appears further upfield (<9.0 ppm). However, the C2 proton (H-2), now flanked by the nitrogen and the C3-carbonyl, becomes the most deshielded proton on the ring.

  • Causality in IR: The ketone C=O bond retains its full double-bond character, and the N-H bond is unperturbed, resulting in higher stretching frequencies for both functional groups.

ConformationalLogicAPyrrole Acetate IsomersBAlpha-Oxo (C2)A->BCBeta-Oxo (C3)A->CDIntramolecular H-Bonding(N-H ··· O=C)B->DENo Intramolecular H-Bonding(Intermolecular Only)C->EFSyn-ConformationLockedD->FGConformationalFlexibilityE->GHNMR: N-H > 9.5 ppmIR: C=O < 1650 cm⁻¹F->H Deshielding & Bond WeakeningINMR: N-H < 9.0 ppmIR: C=O > 1660 cm⁻¹G->I Standard Electronic Effects

Electronic and conformational logic dictating the spectroscopic divergence of pyrrole isomers.

Quantitative Data Presentation

The following tables summarize the benchmark spectroscopic data used to definitively differentiate the two isomers. Data is representative of methyl ester derivatives acquired in CDCl

Table 1: H and C NMR Chemical Shifts Comparison
NucleusPosition

-Oxo Pyrrole Acetate (

, ppm)

-Oxo Pyrrole Acetate (

, ppm)
Diagnostic Causality

H
N-H 9.50 – 10.50 (br s)8.50 – 9.00 (br s)Intramolecular H-bonding in

-isomer deshields N-H.

H
H-2 N/A (Substituted)7.45 – 7.60 (dd)Adjacent C3 carbonyl in

-isomer strongly deshields H-2.

H
H-3 7.10 – 7.25 (dd)N/A (Substituted)Deshielded by adjacent C2 carbonyl in

-isomer.

H
H-4 6.25 – 6.35 (dd)6.65 – 6.75 (dd)Standard pyrrole resonance; less affected by direct inductive effects.

H
H-5 7.15 – 7.30 (dd)6.75 – 6.85 (dd)Standard resonance.

C
C=O (Ketone) ~179.0~185.0H-bonding increases single-bond character in

-isomer, shifting C=O upfield.

C
C=O (Ester) ~161.0~162.0Minimal variance; standard ester resonance.
Table 2: FT-IR and UV-Vis Spectroscopic Markers
ModalitySpectral Feature

-Oxo Pyrrole Acetate

-Oxo Pyrrole Acetate
Diagnostic Causality
FT-IR N-H Stretch 3250 – 3280 cm

3350 – 3400 cm

H-bonding weakens the N-H covalent bond in the

-isomer.
FT-IR C=O (Ketone) 1630 – 1640 cm

1660 – 1675 cm

H-bonding weakens the C=O double bond character in the

-isomer.
UV-Vis

(

)
280 – 290 nm260 – 270 nmExtended coplanar conjugation in

-isomer due to syn-locking induces a bathochromic shift.

Experimental Protocols: Synthesis and Self-Validating Analysis

To ensure scientific integrity, the differentiation of these isomers must rely on a self-validating system where synthetic regiocontrol is cross-checked by multi-nuclear spectroscopy. The intrinsic nucleophilicity of pyrrole strongly favors C2 attack due to the superior resonance stabilization of the


Protocol A: Regioselective Synthesis of Isomers

Workflow 1: Synthesis of


-Oxo Isomer (Direct Acylation)
  • Reaction Setup: Dissolve 1H-pyrrole (1.0 equiv) in anhydrous diethyl ether at 0 °C under an argon atmosphere.

  • Acylation: Dropwise add methyl oxalyl chloride (1.1 equiv). The intrinsic reactivity of the pyrrole ring directs the electrophile exclusively to the C2 position.

  • Quench & Isolate: Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO

    
    . Extract with ethyl acetate, dry over Na
    
    
    SO
    
    
    , and purify via silica gel chromatography (Hexanes/EtOAc 8:2) to yield methyl 2-(1H-pyrrol-2-yl)-2-oxoacetate.

Workflow 2: Synthesis of


-Oxo Isomer (Steric Blocking Strategy)
  • N-Protection (Causality): To overcome the natural C2 preference, the pyrrole nitrogen must be protected with a bulky group. React pyrrole with triisopropylsilyl chloride (TIPS-Cl) and NaH to yield N-TIPS-pyrrole. The extreme steric bulk of the TIPS group blocks the adjacent C2 and C5 positions.

  • Forced

    
    -Acylation:  Dissolve N-TIPS-pyrrole in anhydrous CH
    
    
    Cl
    
    
    . Add AlCl
    
    
    (1.5 equiv) and methyl oxalyl chloride (1.2 equiv) at -78 °C. The steric hindrance forces the Friedel-Crafts acylation to occur at the C3 position [3].
  • Deprotection: Treat the isolated intermediate with tetra-n-butylammonium fluoride (TBAF) in THF to remove the TIPS group, yielding methyl 2-(1H-pyrrol-3-yl)-2-oxoacetate.

Protocol B: Spectroscopic Acquisition & Self-Validation

To validate the success of the regioselective synthesis, employ the following cross-validation workflow:

  • Sample Preparation: Dissolve 15 mg of the purified isolate in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS as an internal standard).
    
  • NMR Acquisition: Acquire

    
    H NMR at 400 MHz.
    
    • Validation Checkpoint: If the N-H peak is broad and located at >9.5 ppm, the

      
      -isomer is confirmed. If a sharp doublet of doublets appears at ~7.5 ppm (H-2), the 
      
      
      -isomer is confirmed.
  • FT-IR Acquisition: Place 2 mg of the neat compound on the diamond crystal of an ATR-FTIR spectrometer.

    • Validation Checkpoint: Check the ketone C=O stretch. A peak below 1650 cm

      
       cross-validates the 
      
      
      -isomer assignment from the NMR data. A peak above 1660 cm
      
      
      cross-validates the
      
      
      -isomer.

WorkflowS11. RegioselectiveSynthesisS22. ChromatographicIsolationS1->S2S33. 1H/13C NMRAcquisitionS2->S3S44. ATR-FTIRAcquisitionS2->S4S55. Cross-Validation& Isomer AssignmentS3->S5S4->S5

Self-validating experimental workflow for the synthesis and spectroscopic assignment of pyrrole isomers.

References

  • Product Class 13: 1H-Pyrroles. Science of Synthesis, Thieme. Available at:[Link]

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Stereospecific Synthesis of 23-Hydroxyundecylprodiginines and Analogues and Conversion to Antimalarial Premarineosins via a Rieske Oxygenase Catalyzed Bicyclization. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

assessing the purity of commercial Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Purity of Commercial Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate: A Comparative Analytical Guide

As a Senior Application Scientist, evaluating the purity of commercial chemical intermediates requires moving beyond basic certificate-of-analysis (CoA) checks. Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate (CAS: 21898-45-3) is a highly specific, moderately polar organic compound featuring a pyrrole ring, an ethyl ester, and a ketone group (1[1]). It serves as a critical upstream precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin and Zomepirac (2[2]).

This guide objectively compares analytical methodologies for assessing the purity of commercial batches of this compound, providing a self-validating experimental protocol grounded in mechanistic chemistry.

Mechanistic Context: The Origin of Impurities

To design an effective analytical method, one must first understand the causality of the impurities. Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate is typically synthesized via the Friedel-Crafts acylation of 1-methylpyrrole with ethyl oxalyl chloride (3[3]).

While the pyrrole ring is highly nucleophilic at the C2 position (the major pathway), side reactions can occur at the C3 position. If the C3-regioisomer is not purged, it will undergo downstream Wolff-Kishner reduction and subsequent acylation to form a toxic structural isomer of the final API. Therefore, the analytical method must possess the specificity to separate closely related regioisomers.

SynthesisPathway NMP 1-Methylpyrrole Target C2-Acylated Target (CAS: 21898-45-3) NMP->Target Major Pathway Impurity C3-Regioisomer (Critical Impurity) NMP->Impurity Minor Pathway API Tolmetin (API) Target->API Desired Synthesis Impurity->API Toxic Isomer

Fig 1: Synthesis pathway highlighting the origin of critical regioisomeric impurities.

Comparative Analytical Strategies

When evaluating a commercial batch, laboratories must choose an analytical technique that balances specificity, limit of detection (LOD), and operational cost. Below is an objective comparison of the three primary orthogonal techniques used for this intermediate.

Analytical TechniquePrimary Use CaseLimit of Detection (LOD)SpecificityCost / Analysis
HPLC-UV (RP-C18) Routine batch release & purity assay~0.05% (w/w)High (Resolves isomers)Low
LC-MS/MS Unknown impurity identification~0.001% (w/w)Very High (Mass/Charge)High
qNMR (1H) Absolute purity (No reference std needed)~1.0% (w/w)Moderate (Signal overlap)Medium

For routine commercial batch assessment, HPLC-UV is the superior choice due to its high resolution of regioisomers and cost-effectiveness. LC-MS/MS should be reserved strictly for investigating out-of-specification (OOS) unknown peaks.

AnalyticalWorkflow Sample Commercial Batch CAS: 21898-45-3 HPLC HPLC-UV (Routine Purity) Sample->HPLC Primary LCMS LC-MS/MS (Impurity ID) Sample->LCMS Trace/Unknowns qNMR qNMR (Absolute Assay) Sample->qNMR Orthogonal Decision Release Criteria Met? HPLC->Decision LCMS->Decision qNMR->Decision

Fig 2: Orthogonal analytical workflow for commercial intermediate release.

Self-Validating HPLC-UV Protocol

A robust protocol must be a self-validating system; it must prove its own reliability before any sample data is accepted. The following step-by-step methodology is designed specifically for the physicochemical properties of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate.

Step 1: Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile (v/v).

  • Concentration: 1.0 mg/mL.

  • Causality: The target compound exhibits moderate polarity (1[1]). Injecting a sample dissolved in 100% strong solvent (e.g., pure Acetonitrile) into a highly aqueous initial mobile phase causes "solvent-effect" peak fronting. The 50:50 diluent ensures complete solubility while matching the initial mobile phase viscosity to maintain sharp peak geometry.

Step 2: Chromatographic Conditions
  • Column: Reverse-Phase C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.05% TFA in Acetonitrile.

  • Detection: UV at 254 nm.

  • Causality: The pyrrole nitrogen acts as a hydrogen bond acceptor and can interact with residual silanols on the silica stationary phase, leading to severe peak tailing. TFA is chosen over Formic Acid because it acts as a superior ion-pairing agent and silanol blocker, ensuring symmetrical peaks. The conjugated carbonyl-pyrrole system absorbs strongly at 254 nm, maximizing sensitivity.

Step 3: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
12.02080
15.02080
15.19010
20.09010
  • Causality: The initial 2-minute hold at 10% B retains the polar oxo-acetate, separating it from highly polar degradation products (e.g., hydrolyzed oxalic acid). The steep ramp to 80% B forces the elution of non-polar unreacted starting materials (1-methylpyrrole), ensuring a clean column for the next injection.

Step 4: System Suitability Testing (SST) - The Validation Mechanism

Before injecting the commercial batch, inject a resolution mixture containing Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate and 1-methylpyrrole. The system is only validated if it meets the following criteria:

  • Resolution (

    
    ):  Must be > 2.0 between the target peak and any known impurity. Causality: Guarantees baseline separation of regioisomers.
    
  • Tailing Factor (

    
    ):  Must be ≤ 1.5 for the target peak. Causality: Proves the TFA is actively suppressing silanol interactions.
    
  • Precision (%RSD): Peak area RSD of 5 replicate standard injections must be ≤ 1.0%. Causality: Confirms injector linearity and pump stability.

If the SST fails, the run is immediately aborted, preventing the reporting of false purity data.

References

  • TOLMETIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses Source: GPATIndia URL
  • Synthesis and Process Optimization of Amtolmetin: An Antiinflammatory Agent Source: ResearchGate URL
  • CAS 21898-45-3: Ethyl 1-methyl-α-oxo-1H-pyrrole-2-acetate Source: CymitQuimica URL

Sources

Safety Operating Guide

Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the transition from benchtop synthesis to safe, compliant waste management is a critical juncture in drug development. Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate (CAS: 21898-45-3) is a highly valuable intermediate frequently utilized in the synthesis of pyrrole-containing non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin, as well as various biologically active analogs[1].

However, its unique chemical structure—an electron-rich pyrrole ring conjugated with a reactive glyoxylate ester—demands specific handling and disposal protocols to prevent exothermic side reactions and ensure environmental compliance.

This guide provides a self-validating, step-by-step operational framework for the synthesis, handling, and RCRA-compliant disposal of this compound.

Chemical Profiling & Mechanistic Hazard Assessment

To manage a chemical safely, we must first understand its intrinsic reactivity. The pyrrole ring is highly susceptible to electrophilic attack and rapid oxidation, while the alpha-oxoacetate (glyoxylate) moiety can undergo spontaneous hydrolysis under strongly basic or acidic conditions.

If this compound is indiscriminately mixed into a general waste carboy containing strong oxidizers (e.g., nitric acid, peroxides), the electron-rich pyrrole ring can trigger a rapid, exothermic polymerization or oxidative cleavage. Therefore, strict segregation is not just a regulatory requirement; it is a fundamental chemical necessity.

Table 1: Physicochemical Properties of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate

PropertyValueOperational Implication
CAS Number 21898-45-3Essential for SDS tracking and TSDF manifesting.
Molecular Formula C9H11NO3Contains nitrogen; combustion yields NOx gases.
Density 1.13 g/cm³Heavier than water; will form the bottom layer in aqueous biphasic mixtures without halogenated solvents[1].
Boiling Point 278.3ºC (at 760 mmHg)Low volatility at room temperature; inhalation hazard is minimal unless aerosolized[1].
EPA Waste Status Unlisted (Characteristic)Not acutely hazardous (Not P-listed)[2], but managed as characteristic waste if mixed with flammable solvents[3].

Experimental Workflow: Saponification & Waste Generation

In drug discovery, this ester is typically hydrolyzed to yield the corresponding carboxylic acid. The following self-validating protocol details this standard transformation, explicitly highlighting where waste is generated and how it must be routed.

Step-by-Step Saponification Protocol:

  • Reagent Preparation: Dissolve 10.0 mmol (approx. 1.81 g) of Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Hydrolysis: Chill the flask to 0°C. Dropwise, add 15 mL of 2M NaOH (aq). Causality: The low temperature prevents the degradation of the sensitive pyrrole ring during the alkaline hydrolysis of the ester.

  • Reaction Monitoring: Stir at room temperature for 2 hours. Monitor via TLC until the starting material is consumed.

  • Solvent Evaporation: Concentrate the mixture under reduced pressure to remove the ethanol.

    • Waste Routing: The collected ethanol condensate must be deposited into the Non-Halogenated Organic Waste container[3].

  • Acidification & Precipitation: Acidify the remaining aqueous residue with 1M HCl until the pH reaches 2.0, precipitating the 1-methyl-alpha-oxo-1H-pyrrole-2-acetic acid.

  • Extraction: Extract the product using Ethyl Acetate (3 x 15 mL).

    • Waste Routing: The depleted aqueous layer is highly acidic (pH 2). It must be neutralized to pH 6–8 using sodium bicarbonate before being routed to Aqueous Waste , or disposed of directly into a dedicated Corrosive Aqueous Waste stream[3].

Logistical Disposal & Segregation Procedures

The Environmental Protection Agency (EPA) strictly regulates laboratory chemical waste under the Resource Conservation and Recovery Act (RCRA), specifically Subpart K for academic and research laboratories[4]. Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate must be disposed of via high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF)[5].

Step-by-Step Disposal Execution:
  • Determine the Matrix (Segregation):

    • Neat Chemical: If disposing of expired, pure chemical, route it to Non-Halogenated Organic Waste .

    • Mixed with Solvents: If the chemical is dissolved in Dichloromethane (DCM) or Chloroform, it must be routed to Halogenated Waste . Causality: Mixing non-halogenated waste with halogens drastically increases disposal costs and risks the formation of highly toxic dioxins and furans during incineration.

  • Containerization: Transfer the waste into a chemically compatible, high-density polyethylene (HDPE) or glass carboy. Ensure the container has a securely fitting, leak-proof cap. Do not use biohazard bags or unsealed glassware[3].

  • RCRA-Compliant Labeling: Immediately affix a label reading "Hazardous Waste"[6]. The label must explicitly state "Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate" (no abbreviations) and indicate the primary hazard (e.g., "Irritant / Combustible Liquid").

  • Satellite Accumulation Area (SAA) Storage: Store the sealed container in a designated SAA at or near the point of generation. The container must be kept closed at all times except when actively adding waste, and it must sit within secondary containment to capture potential leaks[4].

  • TSDF Manifesting: Once the SAA volume limit is reached (or at the 12-month mark under Subpart K), transfer the waste to the Central Accumulation Area (CAA) for manifesting and pickup by a certified hazardous waste broker[4].

Table 2: Waste Stream Compatibility Matrix

Waste StreamCompatible with Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate?Action / Consequence
Non-Halogenated Solvents Yes (Preferred)Safe for standard high-temp incineration.
Halogenated Solvents Yes (Acceptable)Requires specialized incineration; higher cost.
Strong Oxidizers (e.g., HNO3) NO (Severe Hazard)Risk of exothermic pyrrole oxidation/fire.
Aqueous Waste (pH 6-8) NO (Non-compliant)Organic compounds must not go down the drain.

Visualizing the Disposal Workflow

The following decision matrix illustrates the logical routing for pyrrole-derivative waste to ensure RCRA compliance and safety.

G Gen Waste Generation (Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate) Check Determine Solvent Matrix Gen->Check Hal Halogenated Waste (e.g., DCM, Chloroform) Check->Hal Contains Halogens NonHal Non-Halogenated Waste (e.g., EtOH, EtOAc, Neat) Check->NonHal No Halogens SAA Satellite Accumulation Area (SAA) Secondary Containment Hal->SAA NonHal->SAA TSDF Licensed TSDF High-Temp Incineration SAA->TSDF EPA RCRA Manifest

Figure 1: Decision matrix and disposal workflow for pyrrole-derivative chemical waste.

Spill Response & Decontamination Plan

In the event of an accidental release of the neat liquid:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • PPE Verification: Ensure the response team is wearing nitrile gloves, safety goggles, and a lab coat.

  • Containment: Surround the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like sawdust.

  • Absorption & Collection: Sweep the absorbed mixture using non-sparking tools and place it into a heavy-duty hazardous waste bag or bucket.

  • Decontamination: Wash the spill surface with a mild detergent and water, collecting the wash water as hazardous aqueous waste.

  • Disposal: Label the collection bucket as "Hazardous Waste - Spill Residue containing Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate" and route it to the SAA[2].

References

  • University of Texas at Austin Environmental Health & Safety. Chemical Waste Guidelines. Retrieved from:[Link]

  • University of Texas at Dallas Institutional Risk & Safety. P-Listed Chemical Waste. Retrieved from:[Link]

  • United States Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from:[Link]

  • United States Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Retrieved from:[Link]

  • Medical Laboratory Management. Laboratory Waste Management: The New Regulations. Retrieved from:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-methyl-alpha-oxo-1H-pyrrole-2-acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.